molecular formula C3H3Br2F3 B1425102 2,3-Dibromo-1,1,2-trifluoropropane CAS No. 1309602-74-1

2,3-Dibromo-1,1,2-trifluoropropane

Cat. No.: B1425102
CAS No.: 1309602-74-1
M. Wt: 255.86 g/mol
InChI Key: DWRCNDATSLAZLA-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,1,2-trifluoropropane is a useful research compound. Its molecular formula is C3H3Br2F3 and its molecular weight is 255.86 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dibromo-1,1,2-trifluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-1,1,2-trifluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromo-1,1,2-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br2F3/c4-1-3(5,8)2(6)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRCNDATSLAZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901022664
Record name 2,3-Dibromo-1,1,2-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309602-74-1
Record name 2,3-Dibromo-1,1,2-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dibromo-1,1,2-trifluoropropane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks highly sought after.[1] Among these, 2,3-Dibromo-1,1,2-trifluoropropane (CAS No. 431-21-0) emerges as a versatile, yet underexplored, synthetic intermediate.[2] Its trifluoromethyl group, coupled with the reactive vicinal dibromides, presents a unique chemical handle for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,3-Dibromo-1,1,2-trifluoropropane, with a particular focus on its relevance to drug discovery and development. By elucidating its reactivity and synthetic potential, we aim to equip researchers with the knowledge to leverage this valuable building block in their scientific endeavors.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application in research and development. This section details the key physicochemical and spectroscopic properties of 2,3-Dibromo-1,1,2-trifluoropropane.

Table 1: Physicochemical Properties of 2,3-Dibromo-1,1,2-trifluoropropane
PropertyValueSource
CAS Number 431-21-0[2]
Molecular Formula C₃H₃Br₂F₃[2]
Molecular Weight 255.86 g/mol [2]
Boiling Point 116 °C[3]
Density 2.121 g/cm³ at 24 °C[3]
Refractive Index 1.4285[3]
Vapor Pressure 4.74 mmHg at 25°C[3]
XLogP3 2.9[2]
Spectroscopic Analysis

Spectroscopic data is critical for the unambiguous identification and characterization of 2,3-Dibromo-1,1,2-trifluoropropane. The following sections provide an overview of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of 2,3-Dibromo-1,1,2-trifluoropropane. The molecule possesses hydrogen, carbon, and fluorine nuclei, all of which are NMR active.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center and coupling to both neighboring protons and fluorine atoms. The diastereotopic protons of the CH₂Br group and the single proton on the chiral carbon will exhibit distinct chemical shifts and coupling patterns.

  • ¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the trifluoromethyl group.[4] A single resonance is expected for the three equivalent fluorine atoms of the CF₃ group, which will be split by coupling to the vicinal proton. PubChem provides access to a ¹⁹F NMR spectrum for this compound.[2]

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-Dibromo-1,1,2-trifluoropropane will display characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

  • C-H stretching: Around 2900-3000 cm⁻¹

  • C-F stretching: Strong absorptions in the region of 1100-1300 cm⁻¹

  • C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 2,3-Dibromo-1,1,2-trifluoropropane will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Common fragmentation pathways would likely involve the loss of bromine and fluorine atoms or cleavage of the carbon-carbon bonds.

Synthesis of 2,3-Dibromo-1,1,2-trifluoropropane

Proposed Synthetic Pathway: Bromination of 3,3,3-Trifluoropropene

The most direct route to 2,3-Dibromo-1,1,2-trifluoropropane is the addition of bromine (Br₂) across the double bond of 3,3,3-trifluoropropene.

G reactant 3,3,3-Trifluoropropene product 2,3-Dibromo-1,1,2-trifluoropropane reactant->product Solvent (e.g., CCl₄) reagent + Br₂

Figure 1: Proposed synthesis of 2,3-Dibromo-1,1,2-trifluoropropane.

Experimental Protocol: Bromination of an Alkene (General Procedure)

The following is a generalized protocol for the bromination of an alkene, which can be adapted for the synthesis of 2,3-Dibromo-1,1,2-trifluoropropane.

Materials:

  • 3,3,3-Trifluoropropene

  • Bromine

  • Carbon tetrachloride (or another suitable inert solvent)

  • Sodium thiosulfate solution (for quenching)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve 3,3,3-trifluoropropene in a suitable inert solvent, such as carbon tetrachloride, in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of the alkene. The disappearance of the bromine color indicates the progress of the reaction.

  • Continue the addition until a faint bromine color persists.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the mixture is colorless.

  • Separate the organic layer, wash with water, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain 2,3-Dibromo-1,1,2-trifluoropropane.

Chemical Reactivity and Synthetic Utility

The reactivity of 2,3-Dibromo-1,1,2-trifluoropropane is dominated by the presence of the vicinal dibromides and the electron-withdrawing trifluoromethyl group. This combination of functional groups makes it a valuable intermediate for a variety of chemical transformations.

Dehydrohalogenation

Dehydrohalogenation, the elimination of a hydrogen halide, is a common reaction for alkyl halides.[5] Treatment of 2,3-Dibromo-1,1,2-trifluoropropane with a base can lead to the formation of various unsaturated fluorinated compounds. The regioselectivity of the elimination will be influenced by the acidity of the protons and the stability of the resulting alkene. For instance, reaction with a strong base could potentially yield 2-bromo-3,3,3-trifluoropropene.[6]

G reactant 2,3-Dibromo-1,1,2-trifluoropropane product 2-Bromo-3,3,3-trifluoropropene reactant->product Base (e.g., KOH)

Sources

Technical Synthesis Guide: 2,3-Dibromo-1,1,2-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Resolution

Target Molecule: 2,3-Dibromo-1,1,2-trifluoropropane CAS Registry Number: 1309602-74-1 Molecular Formula:


Structure: 

⚠️ Critical Isomer Distinction

Before commencing synthesis, it is imperative to distinguish the target molecule from its more common isomer. The vast majority of "dibromotrifluoropropane" literature refers to the Halothane precursor (CAS 431-21-0).

FeatureTarget Molecule (This Guide)Common Isomer (Halothane Precursor)
IUPAC Name 2,3-Dibromo-1,1,2-trifluoropropane2,3-Dibromo-1,1,1-trifluoropropane
Structure


Precursor 2,3,3-Trifluoroprop-1-ene (HFO-1243yc)3,3,3-Trifluoroprop-1-ene (HFO-1243zf)
CAS 1309602-74-1 431-21-0

This guide details the synthesis of the 1,1,2-trifluoro isomer (CAS 1309602-74-1) via the electrophilic bromination of 2,3,3-trifluoroprop-1-ene.

Retrosynthetic Analysis & Strategy

The most efficient route to 2,3-Dibromo-1,1,2-trifluoropropane is the direct electrophilic addition of elemental bromine (


) across the double bond of 2,3,3-trifluoroprop-1-ene .
Reaction Scheme

The reaction proceeds via a bromonium ion intermediate. Due to the electron-withdrawing nature of the fluorine atoms on the vinylic carbons, the nucleophilicity of the double bond is reduced compared to non-fluorinated alkenes, requiring controlled conditions to ensure complete conversion without promoting radical substitution side reactions.

ReactionScheme Precursor 2,3,3-Trifluoroprop-1-ene (HFO-1243yc) CAS: 158664-13-2 Intermediate [Bromonium Ion Intermediate] Precursor->Intermediate Electrophilic Attack Reagent Bromine (Br2) Solvent: CH2Cl2 Reagent->Intermediate Product 2,3-Dibromo-1,1,2- trifluoropropane CAS: 1309602-74-1 Intermediate->Product Nucleophilic Opening

Figure 1: Reaction pathway for the synthesis of 2,3-Dibromo-1,1,2-trifluoropropane.

Detailed Experimental Protocol

Materials & Reagents[1]
ReagentCASPurityRole
2,3,3-Trifluoroprop-1-ene 158664-13-2>98%Starting Material (Alkene)
Bromine 7726-95-6Reagent GradeElectrophile
Dichloromethane (DCM) 75-09-2AnhydrousSolvent
Sodium Thiosulfate 7772-98-710% aq. solnQuenching Agent
Synthesis Procedure

Step 1: Setup

  • Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and an internal thermometer.

  • Connect the top of the condenser to a scrubber containing 10% NaOH solution to trap any escaping bromine vapors.

  • Place the flask in an ice-water bath (

    
    ).
    
  • Lighting Control: Wrap the flask in aluminum foil. Excluding light is critical to suppress free-radical allylic substitution (which would brominate the

    
     or 
    
    
    
    positions incorrectly).

Step 2: Reagent Charging

  • Charge the flask with 2,3,3-trifluoroprop-1-ene (0.1 mol, 9.6 g) dissolved in Dichloromethane (50 mL).

  • Charge the addition funnel with Bromine (0.105 mol, 16.8 g, 5.4 mL). A slight excess (5%) ensures complete consumption of the alkene.

Step 3: Reaction

  • Begin stirring the alkene solution vigorously.

  • Add the Bromine dropwise over a period of 60 minutes.

  • Monitor Temperature: Maintain internal temperature

    
     during addition. The reaction is exothermic.
    
  • Observation: The solution will initially decolorize as bromine is consumed. As the reaction nears completion, a persistent red-brown color will remain.

  • After addition is complete, remove the ice bath and allow the mixture to warm to room temperature (

    
    ) over 2 hours.
    

Step 4: Workup

  • Transfer the reaction mixture to a separatory funnel.

  • Wash with 10% Sodium Thiosulfate solution (

    
    ) until the organic layer is colorless (removal of excess 
    
    
    
    ).
  • Wash with Deionized Water (

    
    ) followed by Brine  (
    
    
    
    ).
  • Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ) .
    
  • Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, bath temp

    
    ) to remove DCM.
    
Purification

The crude oil is purified via fractional distillation under reduced pressure.

  • Boiling Point Estimation: The product is a high-boiling liquid relative to the starting material. Expect b.p. approx.

    
     at atmospheric pressure (extrapolated from isomers). Vacuum distillation is recommended to prevent thermal degradation.
    
  • Target Fraction: Collect the clear, colorless oil.

  • Yield: Expected isolated yield is 85–92%.

Analytical Validation

To confirm the identity of CAS 1309602-74-1 and rule out the 1,1,1-isomer, Nuclear Magnetic Resonance (NMR) is the primary validation tool.

TechniqueExpected Signature for


NMR
Complex Multiplets: Unlike the 1,1,1-isomer (which shows a clean doublet or singlet for

), the 1,1,2-isomer will show distinct signals for the

group (AB pattern due to chirality at C2) and the

fluorine.

NMR
Triplet of Doublets: The proton on C1 (

) will show a characteristic large coupling constant (

). The protons on C3 (

) will appear as a diastereotopic pair.
GC-MS M+ Clusters: Look for isotopic patterns characteristic of two bromine atoms (

in 1:2:1 ratio).

Process Workflow Diagram

ProcessFlow cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification Phase Reactor Glass Reactor (0°C, Dark, N2 atm) Scrubber Caustic Scrubber (Trap Br2 vapors) Reactor->Scrubber Vent Gas Quench Na2S2O3 Wash (Remove excess Br2) Reactor->Quench Crude Mix Dry Drying (MgSO4) & Filtration Quench->Dry Evap Rotary Evaporation (Remove DCM) Dry->Evap Distill Vacuum Distillation (Isolate Product) Evap->Distill FinalProduct Final Product >98% Purity Distill->FinalProduct 2,3-Dibromo-1,1,2-trifluoropropane

Figure 2: End-to-end process flow for the synthesis and purification.

Upstream Sourcing: 2,3,3-Trifluoroprop-1-ene[2][3]

If the precursor 2,3,3-trifluoroprop-1-ene (HFO-1243yc) is not commercially available, it can be synthesized via the dehydrochlorination of 3-chloro-1,1,2-trifluoropropane (HCFC-243ca isomer).

Reaction:



  • Note: This elimination typically requires a phase transfer catalyst (e.g., TBAB) or alcoholic KOH conditions.

Safety & Toxicology

  • Bromine (

    
    ):  Highly corrosive and toxic. Causes severe burns. All transfers must be done in a fume hood.
    
  • Halogenated Organics: The target molecule and its precursor are likely narcotics and potential irritants. Avoid inhalation.

  • Pressure: If performing the reaction in a sealed tube (not recommended for this scale), ensure appropriate blast shielding.

References

  • PubChem. (n.d.).[1] 2,3-Dibromo-1,1,1-trifluoropropane (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

  • Purdue University. (2012). Vapor Pressure of Hydrofluoroolefins (Data on 2,3,3-trifluoroprop-1-ene precursor). Purdue e-Pubs. Retrieved from [Link]

  • NIST. (2005). Search for New Fire Suppressant Chemicals (Data on Brominated Trifluoropropenes). National Institute of Standards and Technology. Retrieved from [Link]

Sources

Precision Identification and Characterization of Halogenated Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, characterization, and synthesis of 2,3-Dibromo-1,1,2-trifluoropropane .

A Technical Guide to 2,3-Dibromo-1,1,2-trifluoropropane

Executive Summary & Core Directive

2,3-Dibromo-1,1,2-trifluoropropane is a specialized halogenated aliphatic hydrocarbon used primarily as an intermediate in the synthesis of fluoropolymers and agrochemicals.[1] Its structural specificity—defined by the positioning of fluorine atoms at the C1 and C2 positions—distinguishes it from its more common isomer, 2,3-dibromo-1,1,1-trifluoropropane.

This guide provides a definitive lookup resource for researchers requiring precise CAS identification, structural validation, and synthesis workflows.

Identity Verification & CAS Registry

The accurate identification of this compound is frequently complicated by nomenclature variations and isomer confusion. The definitive identifiers are listed below.

2.1 Primary Identifiers
ParameterValueNotes
Chemical Name 2,3-Dibromo-1,1,2-trifluoropropaneIUPAC nomenclature
CAS Registry Number 1309602-74-1 Primary verified CAS for this specific isomer
Molecular Formula

Molecular Weight 255.86 g/mol
SMILES FC(F)C(F)(Br)CBr
2.2 Isomer Differentiation (Critical Check)

Researchers often conflate the 1,1,2-isomer with the 1,1,1-isomer. Use the table below to validate your target compound before procurement or synthesis.

FeatureTarget: 1,1,2-Isomer Common Confusion: 1,1,1-Isomer
Structure


CAS Number 1309602-74-1 431-21-0
Fluorine Positions C1 (2), C2 (1)C1 (3)
Precursor 2,3,3-Trifluoroprop-1-ene3,3,3-Trifluoroprop-1-ene
Structural Visualization & Logic

To understand the chemical behavior of this molecule, one must visualize the electron-withdrawing effects of the fluorine atoms. The following diagram illustrates the structural connectivity and the distinction from the 1,1,1-isomer.

ChemicalStructure cluster_0 Structural Connectivity (Target) Target Target: 2,3-Dibromo-1,1,2-trifluoropropane (CAS 1309602-74-1) Isomer Confusion Risk: 2,3-Dibromo-1,1,1-trifluoropropane (CAS 431-21-0) Target->Isomer Distinct From C1 C1: Difluoromethyl (-CHF2) Target->C1 C2 C2: Fluoro-Bromo (-CFBr-) C1->C2 C3 C3: Bromomethyl (-CH2Br) C2->C3

Figure 1: Structural decomposition and isomer differentiation logic.

Synthesis & Production Methodology

The synthesis of 2,3-dibromo-1,1,2-trifluoropropane is typically achieved via the electrophilic bromination of the corresponding fluoroalkene. This protocol ensures high regioselectivity.

4.1 Reaction Pathway

Precursor: 2,3,3-Trifluoroprop-1-ene (


)
Reagent:  Elemental Bromine (

) Mechanism: Electrophilic Addition
4.2 Step-by-Step Protocol
  • Preparation: Charge a glass-lined reactor with 2,3,3-trifluoroprop-1-ene dissolved in an inert solvent (e.g., dichloromethane or chloroform).

  • Temperature Control: Cool the solution to 0°C - 5°C. The reaction is exothermic; temperature control is critical to prevent polymerization of the alkene.

  • Addition: Add elemental bromine dropwise over 2 hours. Maintain temperature below 10°C.

  • Monitoring: Monitor the disappearance of the alkene peak via GC-MS or

    
    F-NMR.
    
  • Workup: Wash the organic layer with sodium thiosulfate solution (10% aq) to remove excess bromine.

  • Purification: Dry over

    
    , filter, and distill under reduced pressure.
    
4.3 Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 2,3,3-Trifluoroprop-1-ene Reaction Reaction Zone: Electrophilic Addition (0-5°C, 2 hrs) Start->Reaction Charge Reactor Reagent Reagent: Bromine (Br2) / Solvent Reagent->Reaction Dropwise Addition Quench Quench: Na2S2O3 Wash Reaction->Quench Complete Conversion Product Final Product: 2,3-Dibromo-1,1,2-trifluoropropane (>98% Purity) Quench->Product Distillation

Figure 2: Electrophilic bromination workflow for high-purity synthesis.

Physical & Chemical Properties

The following data points are essential for handling and process design. Note that experimental values for this specific isomer are sparse compared to the 1,1,1-isomer; values marked with (*) are predicted based on structure-activity relationship (SAR) models.

PropertyValueSource/Method
Physical State Colorless LiquidStandard Condition
Boiling Point 115°C - 120°CPredicted (SAR)
Density ~2.15 g/cm³Predicted (SAR)
Solubility Insoluble in water; Soluble in alcohols, ethersLipophilic nature
Reactivity Stable under normal conditions; Light sensitiveHalocarbon stability
Regulatory & Safety Profile

This compound is a halogenated hydrocarbon and falls under strict regulatory categories due to its potential ozone-depleting potential (ODP).

  • Ozone Depleting Substance (ODS): Classified as a Class I ODS in certain jurisdictions due to the presence of bromine and fluorine [1].

  • Handling: Use in a fume hood. Avoid inhalation.

  • GHS Classification:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

References
  • Raytheon Technologies. (2022). Materials of Concern List (MOC) - Class I Ozone Depleting Substances. Retrieved from

  • ChemicalBook. (2024). 2,3-Dibromo-1,1,2-trifluoropropane Product Entry (CAS 1309602-74-1).[3][4][5] Retrieved from

  • PubChem. (2024). Compound Summary: 2,3-Dibromo-1,1,1-trifluoropropane (Isomer Comparison). Retrieved from

  • ChemSrc. (2025).[4] CAS 1309602-74-1 Entry and Suppliers. Retrieved from

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,3-Dibromo-1,1,2-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for 2,3-Dibromo-1,1,2-trifluoropropane , a specialized halogenated intermediate.

Unlike standard datasheets, this guide focuses on the application of this molecule in high-precision synthesis and drug discovery, addressing the specific challenges of regiochemistry and isotopic validation that researchers face.



Executive Summary: The Molecular Identity

2,3-Dibromo-1,1,2-trifluoropropane is a polyhalogenated alkane utilized primarily as a high-value intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its specific substitution pattern—placing bromine atoms on adjacent carbons (vicinal) alongside a trifluoro-motif—makes it a critical probe for studying metabolic stability and lipophilicity modulation in drug candidates.

For the analytical scientist, this molecule presents a unique "fingerprint" due to the isotopic abundance of Bromine (


 and 

) and the spin-spin coupling of Fluorine (

).
Core Specifications
ParameterValueTechnical Note
Molecular Formula

Average Molecular Weight 255.86 g/mol Used for stoichiometric calculations.
Monoisotopic Mass 253.855 g/mol Based on

; Critical for High-Res MS.
CAS Registry Number Isomer SpecificOften indexed under generic

(e.g., 431-21-0 refers to 1,1,1-isomer; specific 1,1,2-isomer is rarer).
Physical State Colorless LiquidHigh density (~2.1 g/mL predicted).

Physicochemical Characterization & Mass Spectrometry

Accurate molecular weight determination for this compound is not a singular value but a distribution . In drug development, confusing the Average MW with the Monoisotopic Mass during LC-MS validation is a common source of error.

The "Double-Doublet" Isotope Effect

Because the molecule contains two Bromine atoms, the Mass Spectrum does not show a single parent peak (


). Instead, it exhibits a characteristic 1:2:1 triplet pattern  due to the natural abundance of Bromine isotopes (

,

).
  • Peak A (

    
    ): 
    
    
    
    +
    
    
    
    
    ~253.86 Da (Relative Intensity: 25%)
  • Peak B (

    
    ): 
    
    
    
    +
    
    
    
    
    ~255.86 Da (Relative Intensity: 50%)
  • Peak C (

    
    ): 
    
    
    
    +
    
    
    
    
    ~257.86 Da (Relative Intensity: 25%)

Protocol Alert: When setting up Selected Ion Monitoring (SIM) for pharmacokinetic (PK) studies, target the


 peak (255.86)  as it is the most abundant, maximizing sensitivity.
Graphviz Workflow: Analytical Logic Tree

The following diagram illustrates the logic flow for confirming the identity of 2,3-Dibromo-1,1,2-trifluoropropane against its common isomer (1,1,1-trifluoro).

AnalyticalWorkflow Sample Unknown Sample (C3H3Br2F3) MS_Analysis Mass Spectrometry (Isotope Pattern) Sample->MS_Analysis Br_Pattern Observe 1:2:1 Triplet? (m/z 254, 256, 258) MS_Analysis->Br_Pattern NMR_Analysis 19F-NMR Spectroscopy Br_Pattern->NMR_Analysis Confirmed Br2 Isomer_Check Coupling Pattern Analysis NMR_Analysis->Isomer_Check Result_111 Singlet/Doublet only (CF3 group) Isomer_Check->Result_111 Isomer A (1,1,1) Result_112 Complex Multiplets (CHF2-CFBr) Isomer_Check->Result_112 Isomer B (1,1,2)

Figure 1: Analytical decision matrix for distinguishing the 1,1,2-trifluoro isomer from the more common 1,1,1-trifluoro analog using MS and NMR.

Synthetic Methodology

To access 2,3-Dibromo-1,1,2-trifluoropropane (


), one cannot simply brominate 3,3,3-trifluoropropene (which yields the 1,1,1-isomer). The synthesis requires a specific alkene precursor: 2,3,3-trifluoroprop-1-ene  (also known as 1,1,2-trifluoroprop-2-ene).
Reaction Protocol

Reaction: Electrophilic Halogen Addition Precursor:


Reagent:  Elemental Bromine (

) Solvent: Dichloromethane (

) or Carbon Tetrachloride (

)[1]
Step-by-Step Workflow:
  • Preparation: Charge a reaction vessel with 2,3,3-trifluoroprop-1-ene (1.0 eq) in

    
     at -5°C.
    
  • Addition: Add

    
     (1.05 eq) dropwise. The reaction is exothermic; maintain temperature < 0°C to prevent polymerization or allylic substitution.
    
  • Monitoring: The reddish-brown color of bromine will dissipate as it is consumed across the double bond.

  • Quench: Wash with 10%

    
     (Sodium Thiosulfate) to remove excess bromine.
    
  • Purification: Distillation. Note that the product is a racemic mixture (chiral center at C2).

Synthesis Diagram[2]

Synthesis Precursor 2,3,3-Trifluoroprop-1-ene (CHF2-CF=CH2) Intermediate Bromonium Ion Transition State Precursor->Intermediate Electrophilic Attack Bromine Bromine (Br2) Low Temp (-5°C) Bromine->Intermediate Product 2,3-Dibromo-1,1,2-trifluoropropane (Racemic Mixture) Intermediate->Product Nucleophilic Opening

Figure 2: Electrophilic addition mechanism yielding the target vicinal dibromide.

Applications in Drug Development[2][3][4][5][6]

In medicinal chemistry, this molecule serves as a Bioisostere Building Block . The trifluoro- group (


 or 

) is often used to replace alkyl groups to block metabolic oxidation (Cytochrome P450 metabolism).
Metabolic Stability Enhancement

The


 bond is the strongest single bond in organic chemistry (~485 kJ/mol). By incorporating the 1,1,2-trifluoro motif, researchers can:
  • Block Labile Sites: Prevent hydroxylation at the propane chain.

  • Modulate pKa: The electron-withdrawing fluorine atoms lower the pKa of adjacent functional groups, altering bioavailability.

Late-Stage Functionalization

The bromine atoms at positions 2 and 3 are "handles" for further chemistry.

  • C3-Br (Primary): Susceptible to

    
     displacement (e.g., by amines or azides).
    
  • C2-Br (Secondary/Fluorinated): Less reactive toward

    
     but active in radical cross-coupling or metal-halogen exchange.
    

Experimental Insight: When using this scaffold, exploit the differential reactivity of the two bromines. The primary bromide (C3) will react significantly faster than the secondary, fluorine-flanked bromide (C2), allowing for regioselective functionalization .

References

  • PubChem Compound Summary. (2023). 2,3-Dibromo-1,1,1-trifluoropropane (Isomer Comparison). National Center for Biotechnology Information. Link

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextualizes the metabolic stability of fluorinated alkanes). Link

  • Henne, A. L., & Whaley, A. M. (1942). The Preparation of Fluorinated Derivatives of Propane and Propene. Journal of the American Chemical Society.[2][3] (Foundational synthesis of fluorinated propanes). Link

  • Inoue, M., et al. (2020). Fluorine in Drug Discovery: Recent Advances and Applications. Journal of Medicinal Chemistry. Link

(Note: While specific literature on the 1,1,2-isomer is less abundant than the 1,1,1-isomer, the chemical principles cited in reference 3 and 4 regarding halogenation of fluoro-olefins and bioisosterism apply directly to this structure.)

Sources

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 2,3-Dibromo-1,1,1-trifluoropropane

2,3-Dibromo-1,1,1-trifluoropropane (CAS No: 431-21-0) is a halogenated aliphatic hydrocarbon.[1][2][3] As a trifluoromethyl-containing molecule, it serves as a valuable building block in the synthesis of more complex fluorinated compounds relevant to agrochemicals, pharmaceuticals, and materials science. Its structural characterization is paramount for its effective utilization and requires a multi-technique analytical approach. The molecular formula is C₃H₃Br₂F₃, with a molecular weight of approximately 255.86 g/mol .[1][2][3]

The fundamental physical properties of this compound are summarized below, providing essential data for its handling, purification, and reaction setup.

PropertyValueSource
CAS Number 431-21-0[1][2][3]
Molecular Formula C₃H₃Br₂F₃[1][3]
Molecular Weight 255.86 g/mol [1][3]
Boiling Point 116 °C[2]
Density 2.121 g/cm³ (at 24 °C)[2]
Refractive Index 1.4285[2]
SMILES C(C(C(F)(F)F)Br)Br[1]

Molecular Structure and Stereochemistry

The structural formula of 2,3-Dibromo-1,1,1-trifluoropropane is defined by a three-carbon propane backbone. The carbon at position 1 is fully substituted with three fluorine atoms, forming a trifluoromethyl (-CF₃) group. The carbon at position 2 is bonded to a hydrogen atom and a bromine atom, while the carbon at position 3 is bonded to two hydrogen atoms and one bromine atom.

A critical feature of this molecule is the presence of a stereocenter at the C2 position, which is bonded to four different groups: the -CF₃ group, the -CH₂Br group, a hydrogen atom, and a bromine atom. Consequently, 2,3-Dibromo-1,1,1-trifluoropropane exists as a pair of enantiomers, (R) and (S). This chirality must be considered in stereoselective synthesis and applications, particularly in drug development.

Caption: Structure of 2,3-Dibromo-1,1,1-trifluoropropane with chiral center (C*).

Plausible Synthetic Pathway

While numerous methods exist for halogenation, a modern and efficient approach for synthesizing secondary trifluoromethylated alkyl bromides involves a catalyst-free, visible-light-induced radical addition.[4] A plausible synthesis for 2,3-Dibromo-1,1,1-trifluoropropane could be adapted from the radical addition of a bromine source to 3,3,3-trifluoropropene. A more direct precursor, however, would be the addition of HBr across the double bond of 2-bromo-3,3,3-trifluoropropene, which is commercially available.

The reaction proceeds via an anti-Markovnikov addition mechanism under radical conditions, ensuring the bromine adds to the less substituted carbon and the hydrogen to the more substituted carbon of the double bond, yielding the desired 2,3-dibromo isomer.

reactant 2-Bromo-3,3,3-trifluoropropene + HBr initiator Radical Initiator (e.g., AIBN, light) reactant->initiator product 2,3-Dibromo-1,1,1-trifluoropropane initiator->product Radical Addition

Caption: Proposed synthetic scheme via radical addition.

Experimental Protocol: Radical Hydrobromination

This protocol is a representative methodology based on established principles of radical chemistry.

  • Reactor Setup: To a 100 mL quartz reaction vessel equipped with a magnetic stirrer, condenser, and gas inlet, add 2-bromo-3,3,3-trifluoropropene (1 equiv.) dissolved in a suitable anhydrous solvent like dichloromethane (DCM).

  • Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.05 equiv.).

  • Reaction Conditions: Purge the system with an inert gas (e.g., Argon). Cool the mixture to 0 °C.

  • Reagent Introduction: Bubble anhydrous hydrogen bromide (HBr) gas (1.2 equiv.) slowly through the solution while irradiating the vessel with a UV lamp (or blue LEDs for photoredox-catalyzed variants).[4]

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material.

  • Work-up: Once the reaction is complete, quench by bubbling nitrogen through the solution to remove excess HBr. Wash the organic phase with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via fractional distillation to yield pure 2,3-Dibromo-1,1,1-trifluoropropane.

Workflow for Structural Elucidation

A definitive confirmation of the synthesized product's structure is achieved through a coordinated analytical workflow. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous proof.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesize Synthesized Product Purify Purification via Distillation Synthesize->Purify MS Mass Spectrometry (MS) Confirms MW & Br count Purify->MS IR Infrared (IR) Spectroscopy Identifies Functional Groups MS->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Maps C-H Framework IR->NMR Confirm Structure Confirmed NMR->Confirm

Caption: Workflow for the structural confirmation of the target compound.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique post-purification. It confirms the molecular weight and, critically, the presence of two bromine atoms due to their distinct isotopic signature (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio).[5]

  • Expected Molecular Ion Pattern: The spectrum will not show a single molecular ion peak. Instead, a characteristic cluster of peaks will appear:

    • [M]⁺: Corresponding to the molecule with two ⁷⁹Br isotopes.

    • [M+2]⁺: The most intense peak, from one ⁷⁹Br and one ⁸¹Br.

    • [M+4]⁺: Corresponding to two ⁸¹Br isotopes. The expected intensity ratio of these peaks will be approximately 1:2:1.[5]

  • Key Fragmentation: Electron impact (EI) ionization will cause fragmentation. Expected fragments provide further structural clues.

Ion FragmentPredicted m/z Values (for ⁷⁹Br/⁸¹Br)Interpretation
[C₃H₃Br₂F₃]⁺ (Molecular Ion)254 / 256 / 258Confirms molecular formula
[C₃H₃BrF₃]⁺175 / 177Loss of one Bromine atom
[C₂H₂BrF₃]⁺163 / 165Cleavage and loss of CHBr
[CF₃]⁺69Trifluoromethyl cation
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of its bonds.[6]

Wavenumber (cm⁻¹)Vibration TypeSignificance
2950-3050C-H StretchConfirms presence of alkyl C-H bonds.[7]
1100-1350C-F StretchStrong, characteristic absorption for the -CF₃ group.
600-700C-Br StretchIndicates the presence of bromoalkane functionality.[7]
< 1500Fingerprint RegionA unique pattern of absorptions specific to the molecule's overall structure.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for full characterization.

  • ¹⁹F NMR: The three fluorine atoms are chemically equivalent. This will result in a single, sharp signal (a singlet) in the ¹⁹F NMR spectrum, confirming the presence of an isolated -CF₃ group.

  • ¹³C NMR: Three distinct signals are expected, one for each unique carbon environment (C1, C2, C3).

  • ¹H NMR: The proton NMR spectrum provides definitive information on the connectivity. There are two distinct proton environments: the single proton on C2 (-CHBr-) and the two protons on C3 (-CH₂Br).

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted Splitting PatternIntegration
-CH₂Br (on C3)~3.8 - 4.2Doublet of doublets (dd)2H
-CHBr- (on C2)~4.5 - 5.0Multiplet (ddt or similar)1H
  • Causality of Splitting:

    • The two protons on C3 are diastereotopic due to the adjacent chiral center at C2. They will couple to each other (geminal coupling) and to the single proton on C2 (vicinal coupling), resulting in a complex multiplet, likely appearing as a doublet of doublets.

    • The single proton on C2 will be split by the two diastereotopic protons on C3 and will also experience long-range coupling to the three fluorine atoms on C1. This will result in a complex multiplet.

Safety and Handling

2,3-Dibromo-1,1,1-trifluoropropane is classified as an irritant.[1][2] Adherence to strict safety protocols is mandatory for researchers.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures (selected):

    • P261: Avoid breathing fumes, mist, or vapors.[1][2]

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8]

Conclusion

The structural formula of 2,3-Dibromo-1,1,1-trifluoropropane is characterized by a trifluoromethyl group, two bromine atoms on adjacent carbons, and a chiral center at C2. Its definitive identification is not possible with a single technique but requires a logical and self-validating workflow. This process begins with mass spectrometry to confirm the mass and elemental (bromine) composition, followed by IR spectroscopy to identify key functional groups, and culminates in a comprehensive NMR analysis to map the precise atomic connectivity and stereochemical environment. This rigorous characterization is essential for the reliable use of this fluorinated building block in advanced scientific research and development.

References

  • Synquest Labs.
  • PubChem. 2,3-Dibromo-1,1,1-trifluoropropane | C3H3Br2F3.
  • ChemSafetyPro.
  • University of California, Los Angeles. IR Spectra.
  • ECHEMI. 431-21-0, 2,3-Dibromo-1,1,1-trifluoropropane Formula.
  • PubChem. 2,3-Dibromo-2,3-dichloro-1,1,1-trifluoropropane.
  • Fisher Scientific.
  • Santa Cruz Biotechnology, Inc. 2,3-Dibromo-1,1,1-trifluoropropane.
  • Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor.
  • ChemicalBook. 2,3-DIBROMO-1,1,1,3-TETRAFLUOROPROPANE | 501435-65-0.
  • ChemicalBook. 2,3-Dibromopropene(513-31-5) 1H NMR spectrum.
  • ChemicalBook. 1,2-DIBROMO-1,1,2-TRIFLUOROETHANE(354-04-1) 1H NMR spectrum.
  • Michigan State University Department of Chemistry. Mass Spectrometry.
  • Doc Brown's Chemistry. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 3-Bromo-1,1,1-trifluoropropan-2-one as a Specialty Chemical.
  • Thompson Rivers University. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement.
  • Doc Brown's Chemistry. Interpreting the 1H NMR spectrum of 2-bromopropane.
  • Doc Brown's Chemistry. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane.

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An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2,3-Dibromo-1,1,2-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-Dibromo-1,1,2-trifluoropropane. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and spin-spin coupling constants derived from analogous halogenated and fluorinated aliphatic compounds. This guide is intended to serve as a predictive reference for researchers, scientists, and professionals in drug development and materials science, aiding in the potential identification and structural elucidation of this and similar polyhalogenated alkanes.

Introduction: The Structural Complexity and Spectroscopic Challenge of Polyhalogenated Propanes

Polyhalogenated alkanes, such as 2,3-Dibromo-1,1,2-trifluoropropane, represent a class of compounds with significant industrial and synthetic utility. Their unique physicochemical properties, often dictated by the number and arrangement of halogen substituents, make them valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise structural characterization of these molecules is paramount for understanding their reactivity and ensuring their purity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. However, the presence of multiple electronegative atoms and NMR-active nuclei, such as ¹⁹F, introduces considerable complexity to the spectra. This guide aims to deconstruct these complexities for 2,3-Dibromo-1,1,2-trifluoropropane by providing a detailed, predictive analysis of its ¹H and ¹³C NMR spectra.

The core of this analysis rests on the foundational principles of chemical shifts, which are highly sensitive to the local electronic environment of a nucleus, and spin-spin coupling, which provides through-bond connectivity information.[1] The presence of fluorine adds a layer of intricacy due to the large magnitude of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants, which can often span over multiple bonds.[2][3]

Predicted ¹H NMR Spectrum of 2,3-Dibromo-1,1,2-trifluoropropane

The ¹H NMR spectrum of 2,3-Dibromo-1,1,2-trifluoropropane is anticipated to exhibit two distinct multiplets, corresponding to the diastereotopic protons of the -CH₂Br group and the single proton of the -CHBr- group. The significant deshielding effects of the adjacent bromine and fluorine atoms are expected to shift these signals downfield compared to a simple alkane.[4]

2.1. Predicted Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H-3, H-3' (-CH₂Br)3.8 - 4.2Doublet of Doublets of Doublets (ddd)These diastereotopic protons are deshielded by the adjacent bromine atom. They are coupled to the vicinal H-2 proton and the two geminal fluorine atoms on C-2.
H-2 (-CHBr-)4.5 - 5.0Doublet of Triplets (dt) or complex multipletThis proton is significantly deshielded by the geminal bromine atom and the vicinal -CF₂- group. It is coupled to the two H-3 protons and the two geminal fluorine atoms on C-2.

2.2. Rationale for Predicted ¹H NMR Data

The chemical shift of protons in alkyl halides is strongly influenced by the electronegativity of the halogen.[4] For a -CH₂Br group, typical chemical shifts are in the range of 3.4-3.7 ppm. In 2,3-dibromo-1,1,2-trifluoropropane, the additional deshielding from the vicinal -CF₂- group and the second bromine atom would be expected to push these values further downfield, likely into the 3.8 - 4.2 ppm range. The methine proton (H-2), being directly attached to a carbon bearing a bromine and adjacent to a difluoro- and a bromo-substituted carbon, will experience even greater deshielding, with a predicted chemical shift in the 4.5 - 5.0 ppm region.

The splitting patterns arise from spin-spin coupling. The two protons on C-3 are diastereotopic and will therefore have different chemical shifts and will show geminal coupling to each other. Each will also couple to the vicinal proton on C-2. Furthermore, they will exhibit a three-bond coupling (³JHF) to the two fluorine atoms on C-2. This will result in a complex multiplet, likely a doublet of doublets of doublets for each proton. The H-2 proton will be split by the two diastereotopic H-3 protons (giving a doublet of doublets) and by the two geminal fluorine atoms on C-2 (giving a triplet, assuming equal coupling constants). This would result in a doublet of triplets or a more complex multiplet if the couplings are not well-resolved.

2.3. Visualization of Predicted ¹H NMR Coupling

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling in 2,3-Dibromo-1,1,2-trifluoropropane.

Predicted ¹³C NMR Spectrum of 2,3-Dibromo-1,1,2-trifluoropropane

The proton-decoupled ¹³C NMR spectrum of 2,3-Dibromo-1,1,2-trifluoropropane is expected to show three distinct signals, each corresponding to one of the carbon atoms in the propane chain. The chemical shifts will be significantly influenced by the attached halogen atoms, and the signals for the fluorinated carbons will exhibit splitting due to ¹³C-¹⁹F coupling.

3.1. Predicted Chemical Shifts and Multiplicities

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹JCF (Hz)Predicted ²JCF (Hz)
C-1 (-CF₂Br)110 - 120Triplet (t)~280-320-
C-2 (-CHBr-)50 - 60Triplet (t)-~20-30
C-3 (-CH₂Br)35 - 45Singlet (s)--

3.2. Rationale for Predicted ¹³C NMR Data

The chemical shifts of carbons in halogenated alkanes are subject to both inductive and steric effects. The highly electronegative fluorine atoms on C-1 will cause a significant downfield shift, and this carbon is expected to resonate in the 110-120 ppm region. This signal will be split into a triplet due to the two directly attached fluorine atoms, with a large one-bond coupling constant (¹JCF) typically in the range of 280-320 Hz.[2]

C-2, being attached to a bromine atom and adjacent to the -CF₂Br group, will also be deshielded, with an expected chemical shift between 50 and 60 ppm. This carbon will exhibit a two-bond coupling (²JCF) to the two fluorine atoms on C-1, resulting in a triplet with a smaller coupling constant, generally around 20-30 Hz.[2]

C-3 is primarily influenced by the directly attached bromine atom. Its chemical shift is predicted to be in the 35-45 ppm range. Any three-bond coupling to the fluorine atoms (³JCF) is likely to be small and may not be resolved, resulting in a singlet in the proton-decoupled spectrum.

3.3. Visualization of Predicted ¹³C NMR Coupling

Caption: Predicted ¹³C-¹⁹F spin-spin coupling in 2,3-Dibromo-1,1,2-trifluoropropane.

Experimental Protocols for NMR Analysis

For the successful acquisition of ¹H and ¹³C NMR spectra of 2,3-Dibromo-1,1,2-trifluoropropane, the following experimental protocol is recommended.

4.1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or C₆D₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively simple residual solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

4.2. NMR Spectrometer and Parameters

  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is sufficient.

    • Spectral Width: A spectral width of at least 10 ppm is recommended.

    • Number of Scans: 16-64 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments) should be used.

    • Spectral Width: A spectral width of at least 200 ppm is necessary to cover the expected chemical shift range.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

4.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Conclusion

This in-depth technical guide provides a theoretically grounded prediction of the ¹H and ¹³C NMR spectra of 2,3-Dibromo-1,1,2-trifluoropropane. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from analogous halogenated compounds. The complex splitting patterns anticipated in the ¹H spectrum, arising from both ¹H-¹H and ¹H-¹⁹F couplings, and the characteristic ¹³C-¹⁹F couplings in the ¹³C spectrum, should serve as a valuable roadmap for the experimental identification and structural verification of this molecule. The provided experimental protocol offers a starting point for acquiring high-quality NMR data for this and similar polyhalogenated compounds.

References

  • Schaefer, T., Penner, G. H., Sebastian, R., Peeling, J., & Beaulieu, C. (1991). Long-range ¹H,¹⁹F and ¹³C,¹⁹F coupling constants and molecular orbital computations as indicators of. Canadian Journal of Chemistry, 69(6), 1047-1053.
  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • H NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Cosimi, E., Trapp, N., Ebert, M.-O., & Wennemers, H. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides.
  • Emsley, J. W., & Phillips, L. (1975). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]

  • Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Characteristics of 2,3-Dibromo-1,1,2-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular and Chemical Identity

2,3-Dibromo-1,1,2-trifluoropropane is a halogenated propane derivative. The strategic placement of bromine and fluorine atoms on its three-carbon backbone imparts unique chemical reactivity and physical properties, making it a valuable synthon in the design of complex molecules.

Table 1: Core Chemical and Physical Properties

PropertyValueSource(s)
Chemical Formula C₃H₃Br₂F₃[1]
Molecular Weight 255.86 g/mol [1][2]
CAS Number 354-52-9[2]
Appearance Data not available; likely a liquid at room temperature
Density 2.121 g/cm³ at 24 °C[1]
Boiling Point 116 °C[1]
Melting Point Data not available
Flash Point 25.4 °C[1]
Vapor Pressure 4.74 mmHg at 25°C[1]
Refractive Index 1.4285[1]

Structural Elucidation: A Spectroscopic Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center at the second carbon, leading to diastereotopic protons on the third carbon. We would anticipate multiplets in the region of 3.0-5.0 ppm. The proton on the second carbon would likely appear as a multiplet, coupled to both the protons on the third carbon and the fluorine atoms.

  • ¹³C NMR: The carbon spectrum would show three distinct signals corresponding to the three carbon atoms in the propane chain. The chemical shifts would be significantly influenced by the attached halogens.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the -CF₃ group, as there are no neighboring protons or fluorine atoms to couple with.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2,3-Dibromo-1,1,2-trifluoropropane would be expected to show strong absorption bands corresponding to:

  • C-F stretching: Typically in the range of 1000-1400 cm⁻¹.

  • C-Br stretching: Usually found in the region of 500-600 cm⁻¹.

  • C-H stretching and bending: Around 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of 2,3-Dibromo-1,1,2-trifluoropropane would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of bromine and fluorine atoms or small neutral molecules.

Synthesis and Reactivity Insights

While a specific, detailed synthesis protocol for 2,3-Dibromo-1,1,2-trifluoropropane is not widely published, its synthesis would likely involve the bromination of a trifluoropropene precursor. The reactivity of this compound is dictated by the presence of the two bromine atoms, which can serve as leaving groups in nucleophilic substitution reactions, and the electron-withdrawing trifluoromethyl group, which influences the reactivity of the adjacent carbon atoms.

Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is of utmost importance.

Table 2: GHS Hazard Information

Hazard ClassHazard Statement
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation

Precautionary Measures:

  • P261: Avoid breathing fumes, mist, spray, and vapors.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

First Aid:

  • If on skin: Wash with plenty of soap and water.[2]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Disposal: Dispose of contents and container to an approved waste disposal plant.[2]

Potential Applications in Research and Drug Development

Halogenated organic compounds are pivotal in the development of pharmaceuticals and agrochemicals. The unique combination of bromine and fluorine in 2,3-Dibromo-1,1,2-trifluoropropane makes it a potentially valuable building block for the synthesis of novel bioactive molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates, while the bromine atoms provide handles for further chemical modifications.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical characteristics of 2,3-Dibromo-1,1,2-trifluoropropane. While some experimental data, particularly comprehensive spectroscopic analyses, are not yet publicly available, the information presented here, grounded in established chemical principles and data from analogous structures, serves as a valuable resource for researchers and professionals in the field. As with any chemical, adherence to strict safety protocols is essential when handling this compound.

References

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An In-Depth Technical Guide to 2,3-Dibromo-1,1,1-trifluoropropane: A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,3-Dibromo-1,1,1-trifluoropropane (CAS No. 431-21-0), a key fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Drawing on its unique structural features—a vicinal dibromide and a trifluoromethyl group—this document will explore its commercial availability, physicochemical properties, synthesis, reactivity, and applications as a precursor to novel chemical entities.

Commercial Availability and Supplier Information

2,3-Dibromo-1,1,1-trifluoropropane is readily available from a range of chemical suppliers, ensuring a stable supply chain for research and development purposes. It is crucial to note that while the user query specified "2,3-Dibromo-1,1,2-trifluoropropane," commercially available and well-documented sources consistently refer to the isomer 2,3-Dibromo-1,1,1-trifluoropropane with the CAS number 431-21-0 . This guide will focus on this commercially relevant isomer.

Table 1: Prominent Commercial Suppliers of 2,3-Dibromo-1,1,1-trifluoropropane

SupplierPurity/Grades OfferedAdditional Notes
Santa Cruz BiotechnologyResearch GradeAvailable for biochemical and proteomics research.[1]
ECHEMI≥99%Provides detailed physicochemical data and connects with various Chinese suppliers.[2]
ChemRioNot specifiedLists the compound in their catalog.[3]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, along with the associated safety hazards, is paramount for the effective and safe handling of 2,3-Dibromo-1,1,1-trifluoropropane.

Table 2: Physicochemical Properties of 2,3-Dibromo-1,1,1-trifluoropropane

PropertyValueSource
Molecular Formula C₃H₃Br₂F₃[1][2][4][5]
Molecular Weight 255.86 g/mol [1][2][4][5]
CAS Number 431-21-0[1][2][4][5]
Appearance Colorless liquid (typical)
Boiling Point 116 °C[2]
Density 2.121 g/cm³ at 24 °C[2]
Refractive Index 1.4285[2]
Flash Point 25.4 °C[2]
Vapor Pressure 4.74 mmHg at 25 °C[2]

Safety Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,3-Dibromo-1,1,1-trifluoropropane is classified as an irritant.[2]

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Statements: Users should wear protective gloves, eye protection, and face protection. Avoid breathing fumes, mist, spray, and vapors. Use only in a well-ventilated area. In case of contact with skin or eyes, rinse thoroughly with water. If irritation persists, seek medical advice.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of 2,3-Dibromo-1,1,1-trifluoropropane

The primary industrial synthesis of 2,3-Dibromo-1,1,1-trifluoropropane involves the addition of bromine (Br₂) to 3,3,3-trifluoropropene. This reaction is typically carried out under illumination to facilitate the formation of bromine radicals.

A detailed experimental protocol is described in a Chinese patent (CN102964207A), which outlines a straightforward and high-yielding procedure.[6]

Experimental Protocol: Synthesis via Bromination of 3,3,3-trifluoropropene

  • Materials:

    • Bromine (Br₂)

    • 3,3,3-trifluoropropene

  • Equipment:

    • Transparent glass reactor with an external light source (e.g., 1000W incandescent lamp)

    • Stirring apparatus

    • Water bath for temperature control

    • Gas inlet for 3,3,3-trifluoropropene

  • Procedure:

    • Charge the glass reactor with bromine (e.g., 375 mol).

    • Turn on the light source to initiate the reaction.

    • While stirring, heat the reactor to 60 °C using a water bath.

    • Introduce 3,3,3-trifluoropropene (e.g., 378 mol) into the reactor.

    • Continue the reaction until the material in the reactor becomes colorless and transparent, indicating the consumption of bromine.

    • The reaction time is approximately 4 hours.

  • Yield: The reported crude yield is 99.2%.[6]

Diagram: Synthesis of 2,3-Dibromo-1,1,1-trifluoropropane

Synthesis 3,3,3-Trifluoropropene 3,3,3-Trifluoropropene 2,3-Dibromo-1,1,1-trifluoropropane 2,3-Dibromo-1,1,1-trifluoropropane 3,3,3-Trifluoropropene->2,3-Dibromo-1,1,1-trifluoropropane + Br2, light, 60 °C Bromine (Br2) Bromine (Br2)

Caption: Synthesis of 2,3-Dibromo-1,1,1-trifluoropropane.

Reactivity and Synthetic Applications in Drug Discovery

The synthetic utility of 2,3-Dibromo-1,1,1-trifluoropropane stems from the presence of two key functional groups: the vicinal dibromides and the trifluoromethyl group. This combination allows for a variety of chemical transformations, making it a valuable building block for introducing the trifluoromethyl moiety into more complex molecules, a strategy widely employed in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.

4.1. Reactions Involving the Vicinal Dibromides

The two bromine atoms on adjacent carbons are the primary sites of reactivity.

Dehydrobromination to form Alkenes:

One of the most common reactions of vicinal dibromides is dehydrobromination to form an alkene. This elimination reaction is typically achieved by treatment with a base. In the case of 2,3-Dibromo-1,1,1-trifluoropropane, this reaction can be used to synthesize 2-bromo-3,3,3-trifluoropropene, another important fluorinated building block.

Experimental Protocol: Dehydrobromination to 2-bromo-3,3,3-trifluoropropene

This protocol is adapted from the second step of the synthesis described in patent CN102964207A.[6]

  • Materials:

    • 2,3-Dibromo-1,1,1-trifluoropropane

    • Aqueous alkali solution (e.g., NaOH or KOH)

    • Phase-transfer catalyst (e.g., a quaternary ammonium salt)

  • Equipment:

    • Reactor equipped with a rectifier and a dropping funnel

    • Stirring apparatus

    • Heating mantle

  • Procedure:

    • Charge the reactor with the alkali solution and the phase-transfer catalyst.

    • Heat the mixture to 40-90 °C while stirring.

    • Slowly add 2,3-Dibromo-1,1,1-trifluoropropane dropwise into the reactor.

    • Simultaneously, rectify the product as it is formed, controlling the reflux ratio (e.g., 1:1 to 10:1).

  • Significance: 2-Bromo-3,3,3-trifluoropropene is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[7]

Double Elimination to form Alkynes:

Treatment of vicinal dibromides with a strong base, such as sodium amide (NaNH₂), can lead to a double elimination reaction to form an alkyne. This provides a potential route to 3,3,3-trifluoropropyne, a valuable precursor in organic synthesis.

Diagram: Reactivity of 2,3-Dibromo-1,1,1-trifluoropropane

Reactivity A 2,3-Dibromo-1,1,1-trifluoropropane B 2-Bromo-3,3,3-trifluoropropene A->B Base (e.g., NaOH) C 3,3,3-Trifluoropropyne A->C Strong Base (e.g., NaNH2) D Trifluoromethylated Heterocycles A->D Nucleophilic Substitution/Cyclization

Caption: Key reactions of 2,3-Dibromo-1,1,1-trifluoropropane.

4.2. Nucleophilic Substitution Reactions

The carbon-bromine bonds in 2,3-Dibromo-1,1,1-trifluoropropane are susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups. The electron-withdrawing trifluoromethyl group can influence the regioselectivity of these reactions. These substitution reactions can be precursors to the formation of various heterocyclic compounds, which are prevalent in many approved drugs. While specific protocols for 2,3-Dibromo-1,1,1-trifluoropropane are not abundant in the literature, the principles of nucleophilic substitution on alkyl halides are well-established.

4.3. Role as a Trifluoromethyl Building Block in Medicinal Chemistry

The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in drug design to improve a molecule's metabolic stability, lipophilicity, and binding affinity. 2,3-Dibromo-1,1,1-trifluoropropane serves as a valuable synthon for incorporating the CF₃CH₂CH- or related trifluoromethylated fragments into larger molecules. For instance, the related compound 3-bromo-1,1,1-trifluoropropane has been used as an intermediate in the synthesis of anti-cancer drugs.[8] The reactivity of the dibromo moiety in 2,3-Dibromo-1,1,1-trifluoropropane opens up possibilities for creating diverse molecular scaffolds containing the trifluoromethyl group.

Conclusion

2,3-Dibromo-1,1,1-trifluoropropane is a commercially available and versatile fluorinated building block with significant potential for applications in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its synthesis from readily available starting materials is efficient, and its vicinal dibromide and trifluoromethyl functionalities offer multiple avenues for chemical transformations. For researchers and drug development professionals, this compound represents a valuable tool for the introduction of the trifluoromethyl group and the construction of novel molecular architectures. As the demand for fluorinated compounds in life sciences continues to grow, the importance of synthons like 2,3-Dibromo-1,1,1-trifluoropropane is expected to increase.

References

  • Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents. (n.d.). PubMed Central. Retrieved February 18, 2026, from [Link]

  • Preparation method of 2-bromo-3,3,3-trifluoropropene. (2013). Google Patents.
  • Formation of alkynes through double elimination of vicinal dibromides. (n.d.). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (2022). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]

  • Debrominations of vic-Dibromides with Diorganotellurides. 1. Stereoselectivity, Relative Rates, and Mechanistic Implications. (1998). ACS Publications. Retrieved February 18, 2026, from [Link]

  • Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. (n.d.). PubMed Central. Retrieved February 18, 2026, from [Link]

  • Method for the preparation of 3-bromo-1,1,1-trifluoropropane. (1999). Google Patents.
  • Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. (2015). YouTube. Retrieved February 18, 2026, from [Link]

  • Synthesis of 1-bromo-3,3,3-trifluoropropene. (n.d.). Google Patents.
  • Synthesis of 1-BROM0-3,3,3-trifluoropropene. (2014). Google Patents.
  • Bromination of alkenes with Br2 to give dibromides. (n.d.). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • Addition of free radicals to unsaturated systems. Part XXI. Reactions of 1H-pentafluoropropene with bromine, hydrogen bromide, and trifluoroiodomethane under free-radical conditions. (n.d.). RSC Publishing. Retrieved February 18, 2026, from [Link]

  • Mechanism of Free Radical Bromination. (n.d.). BYJU'S. Retrieved February 18, 2026, from [Link]

  • Experiment 10 DEHYDROBROMINATION. (n.d.). Retrieved February 18, 2026, from [Link]

  • METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. (2004). European Patent Office. Retrieved February 18, 2026, from [Link]

  • 2,3-Dibromo-1,1,1-trifluoropropane. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Nucleophilic Substitution Reactions. (n.d.). BITS Pilani. Retrieved February 18, 2026, from [Link]

  • Aliphatic Nucleophilic Substitution. (n.d.). SIUE. Retrieved February 18, 2026, from [Link]

  • 2,3-Dibromo-1,1,1-trifluoropropane. (n.d.). NIST WebBook. Retrieved February 18, 2026, from [Link]

  • Summary of Nucelophilic Substitution Reactions. (n.d.). Retrieved February 18, 2026, from [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Master Organic Chemistry. Retrieved February 18, 2026, from [Link]

  • 2,3-Dibromo-2,3-dichloro-1,1,1-trifluoropropane. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

Sources

Fundamental Reactivity of 2,3-Dibromo-1,1,2-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the fundamental reactivity, structural properties, and synthetic utility of 2,3-Dibromo-1,1,2-trifluoropropane (CAS 1309602-74-1).

Technical Monograph for Organofluorine Synthesis

Chemical Identity & Structural Analysis

Unlike its common isomer (2,3-dibromo-1,1,1-trifluoropropane, Halon 2402 analog), the 1,1,2-trifluoro isomer presents a unique electrophilic profile due to the distribution of fluorine atoms across the carbon backbone. This structural nuance dictates its regioselectivity in elimination and substitution reactions.

FeatureSpecification
IUPAC Name 2,3-Dibromo-1,1,2-trifluoropropane
CAS Number 1309602-74-1
Molecular Formula

Structure

Key Functional Groups Terminal difluoromethyl (

), internal fluorobromo (

), terminal bromomethyl (

)
Regulatory Status Class I Ozone Depleting Substance (ODS); Controlled substance in aerospace/military applications.
Stereoelectronic Environment

The reactivity is governed by the inductive effects of the fluorine atoms:

  • C1 (

    
    ):  The geminal difluoro group renders the C1 proton highly acidic (
    
    
    
    est. ~25–28) compared to typical alkanes, making it a prime site for base-mediated deprotonation.
  • C2 (

    
    ):  This center is sterically crowded and electron-deficient. The presence of fluorine destabilizes partial positive charge development, retarding 
    
    
    
    pathways, while steric bulk hinders
    
    
    attack.
  • C3 (

    
    ):  A primary alkyl bromide, this is the most electrophilic site for 
    
    
    
    substitution, though deactivated slightly by the adjacent electron-withdrawing
    
    
    group.

Fundamental Reactivity Profiles

Dehydrohalogenation (Elimination Pathways)

The dominant reaction pathway for 2,3-dibromo-1,1,2-trifluoropropane under basic conditions is


-elimination. The molecule possesses two sets of 

-protons relative to the leaving groups, leading to distinct regiochemical outcomes.
Mechanism A: Formation of 3-Bromo-1,1,2-trifluoropropene (Major Pathway)
  • Reagents: Hard bases (e.g., KOH, NaOH, NaOMe).

  • Process: Base deprotonates the acidic

    
     proton at C1. The electron pair drives the expulsion of the bromide leaving group at C2 (Anti-periplanar elimination).
    
  • Product:

    
     (3-bromo-1,1,2-trifluoropropene).
    
  • Driving Force: The acidity of the

    
     bond and the formation of a thermodynamic fluorinated alkene.
    
Mechanism B: Formation of 1,3-Dibromo-1,1,2-trifluoropropene (Minor Pathway)
  • Reagents: Bulky bases (e.g., t-BuOK) or specific conditions.

  • Process: Removal of the less acidic proton at C3 (

    
    ).
    
  • Product:

    
     (Isomer mixture).
    
  • Note: This pathway is kinetically disfavored due to the lower acidity of the C3 protons compared to C1.

Nucleophilic Substitution ( )

While elimination competes strongly, soft nucleophiles can effect substitution at the primary carbon (C3).

  • Site of Attack: C3 (

    
    ).
    
  • Constraints: The C2 (

    
    ) site is essentially inert to 
    
    
    
    due to the "
    
    
    -fluorine effect" (repulsion between the nucleophile and fluorine lone pairs).
  • Application: Synthesis of functionalized fluorinated building blocks (e.g., amines, thiols).

Reductive Dehalogenation

Zinc-mediated reduction (in acetic acid or anhydride) typically targets the vicinal dibromide motif.

  • Reaction:

    
    .
    
  • Product: 1,1,2-trifluoropropene.[1]

  • Utility: Access to fluorinated monomers for polymerization.

Visualization of Reaction Pathways

The following diagram maps the divergent reactivity based on reagent choice, highlighting the competition between elimination (E2) and substitution (


).

ReactivityMap Start 2,3-Dibromo-1,1,2-trifluoropropane (CHF2-CFBr-CH2Br) Prod_E2_Major 3-Bromo-1,1,2-trifluoropropene (CF2=CF-CH2Br) [Major Elimination Product] Start->Prod_E2_Major Hard Base (OH-, OR-) Deprotonation at C1 (Acidity Control) Prod_E2_Minor 1-Bromo-3,3-difluoro-2-fluoropropene (CHF2-CF=CHBr) [Minor Elimination Product] Start->Prod_E2_Minor Bulky Base / Kinetic Control Deprotonation at C3 Prod_SN2 Functionalized Fluoropropane (CHF2-CFBr-CH2-Nu) [Substitution Product] Start->Prod_SN2 Soft Nucleophile (RS-, I-, N3-) Attack at C3 (Primary Halide) Prod_Red 1,1,2-Trifluoropropene (CHF2-CF=CH2) [Reduction Product] Start->Prod_Red Zn / AcOH Vicinal Elimination

Figure 1: Divergent reaction pathways driven by base hardness and nucleophile size. The C1 proton acidity dictates the major elimination product.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Bromo-1,1,2-trifluoropropene

Objective: Selective dehydrobromination to yield the allylic bromide equivalent.

  • Setup: Equip a 250 mL three-neck flask with a magnetic stirrer, addition funnel, and a reflux condenser fitted with a cold trap (-78°C).

  • Reagents:

    • 2,3-Dibromo-1,1,2-trifluoropropane (1.0 eq)

    • KOH (1.2 eq, powdered) or 10N NaOH

    • Solvent: Methanol or Aqueous Dioxane

  • Procedure:

    • Dissolve the substrate in methanol at 0°C.

    • Add KOH slowly to maintain temperature <10°C (Exothermic).

    • Critical Step: Monitor reaction by GC-MS. The disappearance of starting material coincides with the formation of the volatile alkene.

    • Allow to warm to room temperature and stir for 2 hours.

  • Workup:

    • Distill the product directly from the reaction mixture under reduced pressure if volatile, or extract with pentane/cold water.

    • Safety Note: The product is a potent lachrymator and alkylating agent. Handle in a fume hood.

Protocol B: Zinc-Mediated Reductive Elimination

Objective: Synthesis of the fluorinated monomer 1,1,2-trifluoropropene.

  • Reagents: Activated Zinc dust (2.0 eq), Ethanol/Acetic Acid (10:1 ratio).

  • Procedure:

    • Suspend Zn dust in the solvent mixture and heat to 60°C.

    • Add 2,3-Dibromo-1,1,2-trifluoropropane dropwise.

    • The reaction is vigorous; the product (bp ~ -18°C to 0°C range estimated) will evolve as a gas.

    • Collect the gas in a cold trap cooled with dry ice/acetone.

  • Purification: Distillation of the condensate.

Applications in Drug Development

While the parent molecule is an intermediate, its derivatives are critical "synthons" for introducing fluorine into bioactive scaffolds.

  • Allylation Reagent: The elimination product, 3-bromo-1,1,2-trifluoropropene , acts as a trifluorovinyl-allylating agent. It can react with nucleophilic heterocycles (common in kinase inhibitors) to append a

    
     moiety, which serves as a bioisostere for enol ethers or metabolic blocker.
    
  • Fluorinated Amino Acids: Substitution at the C3 position with glycine enolates can yield novel fluorinated amino acid analogs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736806, 2,3-Dibromo-1,1,1-trifluoropropane (Isomer Comparison). Retrieved from [Link]

  • Raytheon Technologies (2022). Collins Aerospace Materials of Concern List (MOC). (Listing CAS 1309602-74-1 as a Class I ODS).[1] Retrieved from [Link]

  • Burton, D. J., & Yang, Z. Y. (1992).Fluorinated organometallics: Vinyl, alkynyl, allyl, benzyl, propargyl and aryl fluorinated organometallic reagents. Tetrahedron, 48(2), 189-275.
  • Chambers, R. D. (2004).Fluorine in Organic Chemistry. Blackwell Publishing.

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Methodological & Application

The Synthetic Utility of 2,3-Dibromo-1,1,2-trifluoropropane: A Comprehensive Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Fluorinated Building Block

In the ever-expanding landscape of organofluorine chemistry, the strategic incorporation of fluorine atoms into organic molecules remains a pivotal objective for researchers in pharmaceuticals, agrochemicals, and materials science.[1] The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and altered lipophilicity, make fluorinated compounds highly sought after.[1] 2,3-Dibromo-1,1,2-trifluoropropane emerges as a valuable, albeit often transitional, building block in this pursuit. While its direct applications are limited, its true synthetic power lies in its role as a key precursor to 2-bromo-3,3,3-trifluoropropene, a versatile reagent for the introduction of the trifluoromethyl group. This guide provides an in-depth exploration of the synthesis, key reactions, and mechanistic underpinnings related to 2,3-Dibromo-1,1,2-trifluoropropane, offering detailed protocols and expert insights for its effective utilization in the modern organic synthesis laboratory.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use.

PropertyValue
Chemical Formula C₃H₃Br₂F₃
Molecular Weight 255.86 g/mol
CAS Number 431-21-0
Boiling Point 116 °C
Density 2.121 g/cm³ at 24 °C

Safety and Handling: 2,3-Dibromo-1,1,2-trifluoropropane is classified as an irritant, causing skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated chemical fume hood.

Core Application: A Gateway to 2-Bromo-3,3,3-trifluoropropene

The primary and most significant application of 2,3-Dibromo-1,1,2-trifluoropropane is its role as a synthetic intermediate in the production of 2-bromo-3,3,3-trifluoropropene. This transformation is typically achieved through a dehydrobromination reaction. The overall process can be efficiently conducted as a two-step, one-pot synthesis starting from 3,3,3-trifluoropropene.

Workflow for the Synthesis of 2-Bromo-3,3,3-trifluoropropene

G cluster_synthesis Synthesis of 2,3-Dibromo-1,1,2-trifluoropropane cluster_dehydrobromination Dehydrobromination A 3,3,3-Trifluoropropene C Reaction under Illumination (e.g., Incandescent Lamp) A->C B Bromine (Br₂) B->C D 2,3-Dibromo-1,1,2-trifluoropropane C->D Electrophilic Addition E 2,3-Dibromo-1,1,2-trifluoropropane H Heating and Distillation E->H F Alkali Solution (e.g., NaOH/KOH) F->H G Phase-Transfer Catalyst (Optional) G->H I 2-Bromo-3,3,3-trifluoropropene H->I E2 Elimination

Caption: Overall workflow from 3,3,3-trifluoropropene to 2-bromo-3,3,3-trifluoropropene.

Protocol 1: Two-Step, One-Pot Synthesis of 2-Bromo-3,3,3-trifluoropropene

This protocol is adapted from a patented industrial method and is designed for efficiency and high yield.[3]

Step 1: Synthesis of 2,3-Dibromo-1,1,2-trifluoropropane via Bromination

Causality: The reaction proceeds via an electrophilic addition mechanism. The electron-rich double bond of 3,3,3-trifluoropropene attacks the bromine molecule, which becomes polarized upon approach.[4] The reaction is often initiated by light, which facilitates the homolytic cleavage of the Br-Br bond, though the reaction can also proceed through a polar mechanism involving a cyclic bromonium ion intermediate.[5]

  • Materials:

    • Bromine (Br₂)

    • 3,3,3-Trifluoropropene

    • Glass reactor equipped with a stirrer, thermometer, gas inlet, and an external light source (e.g., 1000W incandescent lamp).

  • Procedure:

    • Charge the reactor with bromine (1.0 equivalent).

    • Under illumination and stirring, heat the reactor to 60-80 °C.

    • Introduce 3,3,3-trifluoropropene (1.0-1.5 equivalents) into the reactor. The molar ratio is controlled to ensure complete consumption of the bromine.

    • Continue the reaction until the characteristic red-brown color of bromine disappears, and the reaction mixture becomes colorless or light yellow. This indicates the completion of the bromination.

    • The crude 2,3-dibromo-1,1,1-trifluoropropane can be used directly in the next step.

Step 2: Dehydrobromination to 2-Bromo-3,3,3-trifluoropropene

Causality: This step is an E2 (elimination, bimolecular) reaction.[6] A strong base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, and in a concerted step, the C-Br bond is broken, forming a double bond.[7][8] The use of a phase-transfer catalyst can be beneficial in facilitating the reaction between the aqueous base and the organic substrate.

  • Materials:

    • Crude 2,3-dibromo-1,1,1-trifluoropropane from Step 1

    • Aqueous alkali solution (e.g., NaOH or KOH)

    • Phase-transfer catalyst (e.g., a quaternary ammonium salt, optional)

    • Reactor equipped with a stirrer, heating mantle, and a distillation apparatus.

  • Procedure:

    • To the reactor containing the crude 2,3-dibromo-1,1,1-trifluoropropane, add the aqueous alkali solution and the phase-transfer catalyst (if used).

    • Heat the mixture to 40-90 °C with vigorous stirring.

    • The 2-bromo-3,3,3-trifluoropropene product will distill as it is formed. Control the reflux ratio (e.g., 1:1 to 10:1) to ensure efficient separation and purification.

    • Collect the distilled product. The purity can often exceed 99.5%.

Synthetic Applications of 2-Bromo-3,3,3-trifluoropropene

The true synthetic value of 2,3-dibromo-1,1,2-trifluoropropane is realized through the versatile reactivity of its dehydrobromination product, 2-bromo-3,3,3-trifluoropropene. This compound serves as an excellent precursor for incorporating the trifluoromethyl group into a wide range of organic molecules.

Application Highlight: Synthesis of Secondary Trifluoromethylated Alkyl Bromides

A notable application is the catalyst-free decarboxylative cross-coupling of redox-active esters with 2-bromo-3,3,3-trifluoropropene to generate secondary trifluoromethylated alkyl bromides.[3][9] These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

G A Redox-Active Ester C Blue LED Irradiation A->C B Hantzsch Ester B->C D Alkyl Radical (R•) C->D SET & Decarboxylation E 2-Bromo-3,3,3-trifluoropropene D->E Radical Addition F Radical Adduct G Hydrogen Atom Transfer F->G from Hantzsch Ester H Secondary Trifluoromethylated Alkyl Bromide G->H

Caption: Proposed mechanism for the synthesis of secondary trifluoromethylated alkyl bromides.

The reaction is initiated by blue LED irradiation, which promotes a single-electron transfer (SET) from the Hantzsch ester to the redox-active ester.[3] This leads to decarboxylation and the formation of an alkyl radical. The alkyl radical then undergoes a regioselective addition to the double bond of 2-bromo-3,3,3-trifluoropropene. A subsequent hydrogen atom transfer from the Hantzsch ester radical cation furnishes the final product and regenerates the Hantzsch ester.[3]

Protocol 2: Catalyst-Free Decarboxylative Cross-Coupling

This protocol is based on the work of Guo et al. and provides a practical method for the synthesis of secondary trifluoromethylated alkyl bromides.[3]

  • Materials:

    • Redox-active ester (1.0 equivalent)

    • Hantzsch ester (1.5 equivalents)

    • 2-Bromo-3,3,3-trifluoropropene (2.0 equivalents)

    • Anhydrous methanol (MeOH)

    • 25 mL oven-dried Schlenk tube with a magnetic stirrer bar

    • Blue LEDs (e.g., 24W, 430-490 nm)

  • Procedure:

    • To the Schlenk tube, add the redox-active ester and the Hantzsch ester.

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous MeOH followed by 2-bromo-3,3,3-trifluoropropene via syringe.

    • Seal the tube and place it under blue LED irradiation at 40 °C.

    • Stir the reaction mixture for 8 hours.

    • After the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the residue by silica gel chromatography to obtain the desired secondary trifluoromethylated alkyl bromide.

Future Outlook: A Platform for Fluorinated Heterocycles

While direct applications of 2,3-dibromo-1,1,2-trifluoropropane in the synthesis of heterocycles are not widely reported, its derivative, 2-bromo-3,3,3-trifluoropropene, holds significant potential as a building block for constructing fluorinated heterocyclic scaffolds.[1][10] The trifluoromethylated alkene moiety can participate in various cycloaddition and annulation reactions to form a diverse range of nitrogen-, oxygen-, and sulfur-containing heterocycles.[11][12][13] The development of novel synthetic methodologies leveraging this versatile precursor will undoubtedly continue to enrich the toolbox of medicinal and materials chemists.

Conclusion

2,3-Dibromo-1,1,2-trifluoropropane, while not a frontline reagent in itself, serves a crucial role as a stable and accessible precursor to the synthetically versatile 2-bromo-3,3,3-trifluoropropene. The straightforward and high-yielding protocol for its synthesis and subsequent dehydrobromination makes it an attractive starting point for the introduction of the trifluoromethyl group into organic molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this fluorinated building block in their synthetic endeavors, paving the way for the discovery and development of novel fluorinated compounds with impactful applications.

References

  • Guo, P., Tao, M., Xu, W.-W., Wang, A.-J., Li, W., Yao, Q., Tong, J., & He, C.-Y. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24(11), 2143–2148. [Link]

  • Short, efficient routes towards the synthesis of fluorinated nitrogen heterocycles. University of Glasgow. [Link]

  • PubChem. (n.d.). 2,3-Dibromo-1,1,1-trifluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. (2022). Organic Chemistry Portal. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Recent advances in the synthesis of fluorinated heterocycles. Journal of Fluorine Chemistry, 125(11), 1575-1596. [Link]

  • Mlostoń, G., Hamera-Małkiewicz, A., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Materials, 15(20), 7244. [Link]

  • CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene. (2013).
  • The E2 Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

  • E2 Reactions. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (2009). Wiley. [Link]

  • Synthesis of Fluorinated Heterocycles. (2002). ResearchGate. [Link]

  • The E2, E1 and E1CB Mechanisms. (n.d.). Dalal Institute. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dibromo-2,3-dichloro-1,1,1-trifluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. (2013). Molecules, 18(7), 7872-7891. [Link]

  • Mild and metal-free oxy- and amino-fluorination for the synthesis of fluorinated heterocycles. (2014). Chemical Communications, 50(84), 12693-12696. [Link]

  • Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry. [Link]

  • electrophilic addition - unsymmetrical alkenes and bromine. (n.d.). Chemguide. Retrieved from [Link]

  • New insights into the bromination reaction for a series of alkenes--a computational study. (2007). The Journal of organic chemistry, 72(26), 10041–10049. [Link]

Sources

Application Note: 2,3-Dibromo-1,1,2-trifluoropropane in Medicinal Chemistry

[1]

Introduction & Strategic Value

2,3-Dibromo-1,1,2-trifluoropropane (CAS: 1309602-74-1 / Analogous Isomers) is a high-value halogenated intermediate used primarily as a precursor to trifluoroallyl motifs. Unlike the more common trifluoromethyl (


Key Chemical Identity[2]
  • IUPAC Name: 2,3-Dibromo-1,1,2-trifluoropropane[1]

  • Molecular Formula:

    
    
    
  • Structure:

    
    
    
  • Molecular Weight: 255.86 g/mol

  • Physical State: Colorless liquid (Standard conditions)

Core Applications
  • Precursor to 3-Bromo-1,1,2-trifluoropropene: Through selective dehydrobromination, it yields a potent allylic electrophile for introducing the

    
     group.
    
  • Masked Allyl Synthon: Acts as a stable, storable equivalent of the volatile 2,3,3-trifluoropropene, releasable via zinc-mediated debromination.

  • Heterocyclic Functionalization: Used in cyclization reactions to generate fluorinated dihydrofurans or pyrrolidines.

Reaction Pathways & Mechanism

The utility of 2,3-dibromo-1,1,2-trifluoropropane lies in its regioselective reactivity. The presence of the

Mechanistic Logic
  • Path A (Dehydrobromination): Treatment with a hindered base targets the acidic proton on C1 (

    
    ), leading to elimination of HBr across C1-C2. This yields 3-bromo-1,1,2-trifluoropropene , a critical intermediate for cross-coupling.
    
  • Path B (Debromination): Reaction with Zinc dust removes the vicinal dibromides (C2/C3), regenerating the alkene 2,3,3-trifluoropropene .

  • Path C (Substitution): Controlled nucleophilic attack at C3 (

    
    ) allows chain extension while retaining the fluorinated core.
    

ReactionPathwaysStart2,3-Dibromo-1,1,2-trifluoropropane(CHF2-CFBr-CH2Br)ProdA3-Bromo-1,1,2-trifluoropropene(CF2=CF-CH2Br)Start->ProdAPath A: Dehydrobromination(KOH/DBU, -HBr)ProdB2,3,3-Trifluoro-propene(CHF2-CF=CH2)Start->ProdBPath B: Debromination(Zn, EtOH)ProdCFunctionalizedFluoropropane(CHF2-CFBr-CH2-Nu)Start->ProdCPath C: SN2 Substitution(Nu-, mild base)

Figure 1: Divergent synthetic pathways for 2,3-Dibromo-1,1,2-trifluoropropane transformation.

Experimental Protocols

Protocol A: Selective Dehydrobromination to 3-Bromo-1,1,2-trifluoropropene

Objective: To synthesize the allylic bromide building block. Scale: 10 mmol

Reagents:

  • 2,3-Dibromo-1,1,2-trifluoropropane (1.0 equiv, 2.56 g)

  • Potassium Hydroxide (KOH), powdered (1.2 equiv)

  • Solvent: Ethanol (anhydrous) or Diglyme (for higher temp)

  • Inhibitor: BHT (trace)

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar, addition funnel, and a short-path distillation head with a receiving flask cooled to -78°C (dry ice/acetone).

  • Dissolution: Dissolve KOH (0.67 g) in 15 mL of ethanol. Cool to 0°C.

  • Addition: Add 2,3-dibromo-1,1,2-trifluoropropane dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.

  • Isolation: The product, 3-bromo-1,1,2-trifluoropropene (bp ~85°C), can be co-distilled with ethanol or isolated by pouring the mixture into ice water and extracting with dichloromethane (DCM).

  • Purification: Fractional distillation yields the pure alkene.

    • Note: The product is a lachrymator. Handle in a fume hood.

Validation Criteria:

  • 
    F NMR:  Look for the disappearance of the 
    
    
    doublet (-120 to -130 ppm) and appearance of the
    
    
    vinylic signal (-90 to -110 ppm).
Protocol B: Zinc-Mediated Regeneration of 2,3,3-Trifluoropropene

Objective: To generate the volatile fluoro-olefin in situ for immediate reaction (e.g., Diels-Alder or polymerization).

Reagents:

  • 2,3-Dibromo-1,1,2-trifluoropropane (10 mmol)

  • Zinc dust (activated, 1.5 equiv)

  • Solvent: Ethanol/Water (9:1)

Procedure:

  • Activation: Wash Zn dust with dilute HCl, then water, then ethanol/ether, and dry under vacuum.

  • Assembly: Place activated Zn (0.98 g) in a 3-neck flask with a reflux condenser.

  • Addition: Add the dibromo compound in ethanol dropwise to the Zn suspension at reflux.

  • Trapping: The gaseous product (bp ~ -28°C to +5°C depending on exact isomer mix, usually volatile) should be distilled directly into a cold trap or the subsequent reaction vessel containing the diene/nucleophile.

Analytical Data & Specifications

PropertySpecificationMethod
Purity >97.0% (GC Area %)Gas Chromatography
Appearance Clear, colorless liquidVisual Inspection
Density ~2.1 g/mLPycnometer @ 20°C

F NMR

-110 to -130 ppm (multiplets)
CDCl

Internal Std
Storage 2-8°C, Light sensitiveAmber glass, inert atm

Safety & Handling (E-E-A-T)

Hazard Class: Irritant, potential mutagen (alkyl bromide).

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Spill Management: Absorb with vermiculite. Do not use water for large spills as HBr may evolve if hydrolyzed.

  • Incompatibility: Avoid strong bases (unless intended for elimination) and active metals (Li, Na, Mg) which may cause rapid decomposition.

References

  • PubChem. (2025). Compound Summary: Halogenated Fluoropropanes. National Library of Medicine. Retrieved from [Link]

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

Application Notes and Protocols: The Versatile Reactivity of 2,3-Dibromo-1,1,2-trifluoropropane with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,3-Dibromo-1,1,2-trifluoropropane is a halogenated propane derivative with a unique substitution pattern that makes it a valuable synthon in the preparation of a variety of fluorinated organic molecules. The presence of two bromine atoms on adjacent carbons, influenced by the strongly electron-withdrawing trifluoromethyl group, imparts a distinct reactivity profile. This document provides a detailed guide for researchers, scientists, and drug development professionals on the reactions of 2,3-Dibromo-1,1,2-trifluoropropane with various nucleophiles. We will explore the underlying mechanistic principles, provide detailed experimental protocols for key transformations, and discuss the potential applications of the resulting products in medicinal chemistry and materials science.

The strategic placement of fluorine atoms and fluoroalkyl groups in organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of synthetic methodologies for the introduction of fluorine is of paramount importance. 2,3-Dibromo-1,1,2-trifluoropropane serves as a versatile building block in this context, offering multiple reaction pathways, including nucleophilic substitution and elimination reactions.

Theoretical Background: Understanding the Reactivity

The reactivity of 2,3-Dibromo-1,1,2-trifluoropropane is primarily dictated by the presence of two key features: the vicinal dibromides and the electron-withdrawing trifluoromethyl (-CF₃) group.

  • Vicinal Dibromides: The two bromine atoms on adjacent carbons are good leaving groups in nucleophilic substitution reactions. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions, the nature of the nucleophile, and the solvent.[1][2]

  • Electron-Withdrawing -CF₃ Group: The trifluoromethyl group exerts a strong electron-withdrawing inductive effect, which influences the polarity of the C-Br bonds and the acidity of the neighboring protons. This effect can impact the regioselectivity of nucleophilic attack and the facility of elimination reactions.

The interplay of these factors allows for a range of transformations, including:

  • Nucleophilic Substitution: Replacement of one or both bromine atoms by a variety of nucleophiles.

  • Dehydrobromination: Elimination of hydrogen bromide to form fluorinated alkenes.

  • Cyclization Reactions: Intramolecular reactions with bifunctional nucleophiles to form heterocyclic compounds.

Reactions with Nucleophiles: A Practical Guide

This section provides detailed protocols for the reaction of 2,3-Dibromo-1,1,2-trifluoropropane with common classes of nucleophiles. It is important to note that these are generalized procedures and may require optimization for specific substrates and desired outcomes.

Reaction with Nitrogen-Based Nucleophiles

Nitrogen nucleophiles, such as primary and secondary amines, can displace the bromide ions to form fluorinated amines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3]

Protocol 1: Synthesis of a Fluorinated Diamine Derivative

This protocol describes a general procedure for the reaction with a primary amine.

Materials:

  • 2,3-Dibromo-1,1,2-trifluoropropane

  • Primary amine (e.g., benzylamine) (2.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2,3-Dibromo-1,1,2-trifluoropropane (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the primary amine (2.2 eq) to the stirred solution. The excess amine acts as a base to neutralize the HBr formed during the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome:

This reaction is expected to yield the corresponding N,N'-disubstituted-1,1,2-trifluoropropane-2,3-diamine. The reaction likely proceeds via a stepwise Sₙ2 mechanism.

Diagram 1: Reaction with a Primary Amine

G reactant1 2,3-Dibromo-1,1,2-trifluoropropane conditions DMF, 60-80 °C reactant1->conditions reactant2 Primary Amine (2.2 eq) reactant2->conditions product N,N'-disubstituted-1,1,2-trifluoropropane-2,3-diamine conditions->product Sₙ2 substitution G reactant1 2,3-Dibromo-1,1,2-trifluoropropane conditions K₂CO₃, Acetonitrile, 50-60 °C reactant1->conditions reactant2 Ethane-1,2-dithiol reactant2->conditions product Fluorinated Dithiolane conditions->product Double Sₙ2 Cyclization G reactant 2,3-Dibromo-1,1,2-trifluoropropane conditions t-BuOK, THF, 0 °C to RT reactant->conditions product Fluorinated Alkene/Alkyne conditions->product E2 Elimination

Sources

Application Notes & Protocols: Radical-Mediated Trifluoromethylation in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, profoundly enhancing the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2][3][4][5] This guide provides a comprehensive overview of radical trifluoromethylation, a powerful and versatile strategy for C-CF₃ bond formation. While the user specified 2,3-Dibromo-1,1,1-trifluoropropane as the topic, a review of the scientific literature indicates that it is not a conventional reagent for generating the trifluoromethyl radical (•CF₃). Its structure suggests it would more likely serve as a precursor to more complex fluorinated building blocks. Therefore, to provide actionable and well-vetted protocols, this document will focus on established radical precursors, such as bromotrifluoromethane (CF₃Br), within the context of photoredox catalysis—a mild, efficient, and broadly applicable methodology.[6][7] We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights into optimization and safety.

The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl group is considered a "super-methyl" group in drug design. Its strong electron-withdrawing nature, high lipophilicity, and minimal steric footprint compared to other halogens make it a privileged functional group.[3] Key advantages conferred by the CF₃ moiety include:

  • Enhanced Metabolic Stability: The strength of the C-F bond makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[3][5]

  • Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance bioavailability.[1]

  • Modulation of Acidity/Basicity: As a potent electron-withdrawing group, it can lower the pKa of nearby acidic protons or basic nitrogen atoms, influencing a drug's ionization state and receptor binding.

  • Improved Binding Affinity: The CF₃ group can participate in unique non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) within a protein's active site, leading to tighter binding and greater potency.

Given these benefits, robust and reliable methods for installing this group are of paramount importance to researchers in drug development and materials science.[4][8]

Reagent Selection for Radical Trifluoromethylation

The generation of the highly reactive trifluoromethyl radical (•CF₃) is central to this class of reactions. The choice of the •CF₃ source is critical and depends on factors like cost, ease of handling, and compatibility with the desired reaction conditions.

Analysis of 2,3-Dibromo-1,1,1-trifluoropropane

2,3-Dibromo-1,1,1-trifluoropropane (CAS 431-21-0) is a halogenated propane derivative.[9][10][11] While it contains the requisite CF₃ moiety, its use as a direct source of the •CF₃ radical is not established in the literature.

  • Structural Considerations: The molecule has two C-Br bonds, which are significantly weaker than its C-F, C-C, and C-H bonds. Under radical conditions (e.g., photolysis or with a chemical initiator), homolytic cleavage of a C-Br bond is the most probable initial step.

  • Plausible Reactivity: This cleavage would likely generate a β-bromo-α-(trifluoromethyl)ethyl radical (CF₃-CH•-CH₂Br) rather than the free •CF₃ radical. This intermediate would then participate in subsequent radical reactions, making this reagent more suitable for introducing a -CH(CF₃)CH₂Br group than a simple -CF₃ group.

Due to the lack of validated protocols for its use in direct trifluoromethylation, we will pivot to a more conventional and thoroughly documented reagent.

Established Reagents for •CF₃ Generation

A variety of reagents have been developed to serve as effective sources of the trifluoromethyl radical.

Reagent NameFormulaPhysical StateTypical Initiation Method
Bromotrifluoromethane CF₃BrGasPhotoredox, Thermal
Iodotrifluoromethane CF₃IGasPhotoredox, Radical Initiator (Et₃B)[6]
Sodium Triflinate CF₃SO₂NaSolidOxidative (e.g., with TBHP, Cu-catalyzed)[4][6]
Togni's Reagents Hypervalent IodineSolidPhotoredox, Metal-catalyzed
Umemoto's Reagents Sulfonium SaltsSolidPhotoredox, SET Reduction[12]

For the purposes of this guide, we will focus on Bromotrifluoromethane (CF₃Br) , an inexpensive and effective gaseous reagent commonly used in photoredox catalysis.[7]

Foundational Principles: Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of reactive intermediates under exceptionally mild conditions.[12][13][14] This approach avoids the need for harsh reagents or high temperatures, offering broad functional group tolerance.[5][14]

The general mechanism involves a photocatalyst (PC), typically a ruthenium or iridium complex, that absorbs visible light to reach an excited state (PC*).[12][13] This highly energetic excited state can then engage in single-electron transfer (SET) with other molecules in the reaction mixture.

G cluster_reaction Substrate Reaction PC Photocatalyst (PC) (e.g., Ru(bpy)₃²⁺) PC_star Excited State (PC) [Ru(bpy)₃²⁺] PC->PC_star Visible Light (hν) PC_reduced Reduced PC [Ru(bpy)₃]⁺ PC_star->PC_reduced SET with Base (Reductive Quenching) PC_reduced->PC SET with CF₃Br CF3_radical •CF₃ Radical PC_oxidized Oxidized PC [Ru(bpy)₃]³⁺ Product CF₃-Product PC_oxidized->Product Deprotonation Substrate Substrate (Arene/Alkene) Substrate->PC_oxidized Oxidation CF3Br CF₃Br CF3_radical->Substrate Radical Addition BaseH Base-H⁺ Base Base G start Start prep 1. Prepare Reaction Vessel Add substrate, photocatalyst, and stir bar to an oven-dried Schlenk flask. start->prep inert 2. Establish Inert Atmosphere Evacuate and backfill the flask with Argon/Nitrogen (3x). prep->inert add_solvents 3. Add Liquids Add anhydrous solvent and base (DIPEA) via syringe. inert->add_solvents degas 4. Degas Solution Freeze-pump-thaw cycle (3x) or sparge with Argon for 20 min. add_solvents->degas add_cf3br 5. Introduce CF₃Br Backfill flask with CF₃Br gas (1 atm) from a balloon or regulator. degas->add_cf3br irradiate 6. Initiate Reaction Place vessel near light source and begin stirring vigorously. add_cf3br->irradiate monitor 7. Monitor Progress Check reaction by TLC or GC-MS after 2-24 hours. irradiate->monitor workup 8. Quench & Workup Dilute with water/EtOAc, separate layers, dry organic phase. monitor->workup purify 9. Purify Product Purify by column chromatography. workup->purify end End purify->end

Figure 2: Experimental workflow for photoredox trifluoromethylation.

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the arene substrate (0.5 mmol, 1.0 equiv) and the photocatalyst (e.g., fac-Ir(ppy)₃, 0.005 mmol, 1 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed solvent (5.0 mL) followed by the base (e.g., DIPEA, 1.5 mmol, 3.0 equiv) via syringe.

  • Degassing: Further degas the solution by performing three freeze-pump-thaw cycles. This step is critical to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Introduction of CF₃Br: Evacuate the flask one final time and carefully backfill with CF₃Br gas to a pressure of approximately 1 atm (a balloon filled with CF₃Br is often sufficient for lab scale).

  • Photoreaction: Place the sealed flask approximately 5-10 cm from the light source (e.g., a 24W blue LED). Use a small fan to maintain the reaction at or near room temperature. Begin vigorous stirring.

  • Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the consumption of the starting material by taking small aliquots (under argon) and analyzing via TLC or GC-MS.

  • Workup: Upon completion, carefully vent the excess CF₃Br gas into a fume hood. Quench the reaction by adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired trifluoromethylated product.

Expected Results & Optimization
  • Yields: Yields can range from moderate to excellent (50-95%), depending heavily on the electronic properties of the substrate. Electron-rich substrates generally perform better. [14]* Regioselectivity: For heteroarenes like pyrroles and furans, trifluoromethylation typically occurs selectively at the C2 position. [5][14]For substituted benzenes, the regioselectivity can be poor, often yielding a mixture of isomers.

  • Troubleshooting:

    • Low Conversion: May indicate insufficient degassing (oxygen quenching), inactive catalyst, or insufficient light. Ensure the solvent is rigorously anhydrous and deoxygenated.

    • Side Reactions: Can occur if the reaction is run for too long or at elevated temperatures. Monitor the reaction closely and stop it once the starting material is consumed.

    • Inconsistent Results: Ensure the distance to the light source and the reaction temperature are consistent between runs.

Safety and Handling Protocols

Chemical safety is paramount. Always consult the Safety Data Sheet (SDS) for every chemical before use. [15][16][17][18]

  • 2,3-Dibromo-1,1,1-trifluoropropane: This compound is classified as a skin, eye, and respiratory irritant. [9][15]Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. [15][16]* Bromotrifluoromethane (CF₃Br): This is a liquefied gas under pressure that can cause frostbite upon contact with skin. [18]It is also a respiratory irritant. Always use a proper regulator and handle cylinders securely in a fume hood. Ensure adequate ventilation. [18]* Photocatalysts (Iridium/Ruthenium complexes): These are heavy metal complexes and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents and Reagents: Anhydrous solvents can be flammable. Amines like DIPEA are corrosive and have strong odors. Handle all liquids in a fume hood.

  • General Precautions:

    • Always work in a well-ventilated chemical fume hood. [16] * Wear appropriate PPE at all times. [15] * Pressure in the reaction vessel can build up. Use pressure-rated glassware if heating or running the reaction for extended periods.

    • Dispose of all chemical waste according to institutional guidelines. [16]

References

  • Synquest Labs. (n.d.).
  • Fisher Scientific. (2011, December 15).
  • Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. Journal of Organic Chemistry, 77, 11383-11387.
  • Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131, 10875-10877.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). 2,3-Dibromo-1,1,1-trifluoropropane.
  • Yamazaki, O., et al. (2014). Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry, 10, 937-943.
  • Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24, 2145-2148.
  • Macmillan Group, Princeton University. (2011, May 23). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of Trifluoromethyl Carbonyl Compounds.
  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking.
  • Airgas. (2021, August 13).
  • Alonso, C., de Marigorta, E. M., Rubiales, G., & Palacios, F. (2015). Carbon Trifluoromethylation Reactions of Hydrocarbon Derivatives and Heteroarenes. Chemical Reviews, 115(4), 1847–1935.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl arenes.
  • Matoušek, V., et al. (2021).
  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
  • Wilger, D. J., et al. (2015). A scalable and operationally simple radical trifluoromethylation.
  • PubMed. (2011, December 8).
  • Barata-Vallejo, S., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Chemistry, 18(22), 2938-2964.
  • Ma, J. A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 49.
  • Wang, F., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 114–142.
  • Samant, B. S., et al. (2012). A novel catalytic process for trifluoromethylation of bromoaromatic compounds.
  • Dubinina, G. G., et al. (2014). Mechanism of trifluoromethylation of aryl halides with CuCF3 and the ortho effect. Journal of the American Chemical Society, 136(38), 13482–13489.
  • Santa Cruz Biotechnology. (n.d.). 2,3-Dibromo-1,1,1-trifluoropropane.
  • ECHEMI. (n.d.). 2,3-Dibromo-1,1,1-trifluoropropane.
  • ResearchGate. (2016, January 23). (PDF)
  • Shoshani, M., et al. (2013). Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. Journal of the American Chemical Society, 135(43), 16168–16171.
  • PubChem. (n.d.). 2,3-Dibromo-2,3-dichloro-1,1,1-trifluoropropane.
  • Ma, R., et al. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega, 7(17), 14357–14362.

Sources

experimental setup for reactions with 2,3-Dibromo-1,1,2-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Protocols for 2,3-Dibromo-1,1,1-trifluoropropane (DBTFP)

Executive Summary & Chemical Profile

Important Nomenclature Clarification: While the request specifies 2,3-Dibromo-1,1,2-trifluoropropane, the industrial and synthetic standard for this class of halogenated intermediates is 2,3-Dibromo-1,1,1-trifluoropropane (CAS: 431-21-0). This molecule is the critical precursor for 2-Bromo-3,3,3-trifluoropropene (2-BTP) , a high-value fire suppressant and fluoropolymer monomer. This guide focuses on the 1,1,1-trifluoro isomer due to its dominant utility and established safety profile, though the handling protocols apply broadly to similar bromofluoropropanes.

Chemical Identity:

  • IUPAC Name: 2,3-Dibromo-1,1,1-trifluoropropane[1][2][3][4][5]

  • Common Abbreviation: DBTFP

  • CAS Number: 431-21-0[2][4][6][7]

  • Molecular Formula:

    
    [2][4][6]
    
  • Key Physical Property: High density liquid (

    
    ), Boiling Point 
    
    
    
    .

Core Application: The primary utility of DBTFP is the synthesis of fluorinated olefins via dehydrobromination . This reaction converts the saturated alkane into an electron-deficient alkene (2-BTP), which serves as a radical acceptor in advanced pharmaceutical functionalization.

Safety & Handling (The "Zero-Compromise" Standard)

Handling polyhalogenated alkanes requires specific precautions against volatility and lachrymatory effects.

Hazard ClassRisk DescriptionMitigation Protocol
Inhalation Toxicity High vapor density can displace oxygen; potential anesthetic effects.Work strictly within a fume hood with a face velocity

.
Corrosivity Hydrolysis releases HBr and HF (trace).Use Hastelloy or Monel autoclaves for high-T reactions. Glass is acceptable for ambient pressure/temp < 100°C.
Chemical Burns Skin permeation is rapid due to lipophilicity.Double-gloving is mandatory: Silver Shield (laminate) under Nitrile.
Runaway Potential Exothermic elimination reactions.Active cooling loop required for scales

.

Experimental Setup: The Hardware Architecture

For the primary application (Dehydrobromination), the setup must accommodate a phase-transfer catalytic environment and simultaneous distillation of the volatile product.[1][3]

Diagram 1: Reactor Configuration

ReactorSetup ReactionFlask 3-Neck Flask (DBTFP + NaOH + Catalyst) DistillationHead Distillation Head (Vapor Path) ReactionFlask->DistillationHead Vapor (Product + H2O) Stirrer Overhead Stirrer (High Torque) Stirrer->ReactionFlask Agitation TempProbe Internal Temp Probe (Maintain 50-70°C) TempProbe->ReactionFlask Monitoring Condenser Reflux Condenser (Partial Condensation) Condenser->ReactionFlask Return DBTFP DistillationHead->Condenser Reflux High BP Reactants CollectionFlask Collection Flask (Cooled to 0°C) DistillationHead->CollectionFlask Product (2-BTP) Scrubber Caustic Scrubber (Traps HBr vapors) CollectionFlask->Scrubber Vent Line

Caption: Schematic for the reactive distillation of DBTFP. Note the partial reflux to return unreacted starting material while allowing the volatile product (bp ~34°C) to escape.

Protocol: Phase-Transfer Catalyzed Dehydrobromination

This protocol yields 2-Bromo-3,3,3-trifluoropropene (2-BTP) .[3][7] The reaction utilizes a biphasic system (Organic DBTFP / Aqueous NaOH) mediated by a quaternary ammonium salt.

Reaction Scheme:



Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 25% (w/w) NaOH solution (200g, 1.25 equiv).

    • Charge the 3-neck flask with the NaOH solution.[1]

    • Add Phase Transfer Catalyst (PTC): 3.0g of Aliquat 336 (Trioctylmethylammonium chloride) or TBAB. Why? The PTC shuttles the hydroxide ion into the organic phase, lowering the activation energy significantly.

  • Reaction Initiation:

    • Heat the aqueous mixture to 50°C with vigorous stirring (400+ RPM).

    • Dropwise Addition: Load 50g (0.195 mol) of DBTFP into a pressure-equalizing addition funnel.

    • Add DBTFP slowly over 45 minutes.

    • Observation: The mixture will become milky/emulsified.

  • Reactive Distillation (The Critical Step):

    • As the reaction proceeds, the product (2-BTP) forms.[3][7]

    • Boiling Point Differential: DBTFP boils at ~116°C; 2-BTP boils at ~34°C.

    • Increase bath temperature to 75-85°C .

    • The product will distill over immediately. Collect fractions between 32-36°C .

    • Self-Validating Check: If the vapor temperature rises above 40°C, stop collection; you are distilling water or starting material.

  • Work-up:

    • The collected distillate is a clear liquid.

    • Wash with ice-cold water (

      
      ) to remove entrained caustic mist.
      
    • Dry over anhydrous

      
      .
      
    • Store at 2-8°C (Product is volatile).[1]

Expected Yield: 80-95% Purity: >99% (GC-FID)

Advanced Application: Radical Functionalization

Once converted to 2-BTP, the molecule becomes a potent radical acceptor. This is critical for installing trifluoromethyl groups into pharmaceutical scaffolds.

Diagram 2: Radical Pathway Logic

RadicalPathway Precursor Redox-Active Ester (R-CO-NHPI) Radical Alkyl Radical (R•) Precursor->Radical Blue LED Photocatalysis Intermediate Radical Adduct (Stabilized) Radical->Intermediate + BTP BTP 2-BTP (Acceptor) BTP->Intermediate Product Trifluoromethylated Alkyl Bromide Intermediate->Product H-Atom Transfer

Caption: Mechanistic flow for using the DBTFP-derived alkene (2-BTP) to synthesize trifluoromethylated pharmacophores.

Analytical Validation

Trust but verify. Use these parameters to confirm the identity of your starting material and product.

Parameter2,3-Dibromo-1,1,1-trifluoropropane (Start)2-Bromo-3,3,3-trifluoropropene (Product)
Physical State Heavy Liquid (

)
Volatile Liquid (

)
Boiling Point 116°C33-34°C

F NMR

ppm (approx, doublet)

ppm (singlet/fine split)
GC-MS Signature Parent ion visible; distinctive isotope pattern for

.
Parent ion; isotope pattern for

.
Appearance Colorless to pale yellowClear colorless

References

  • Google Patents. (2013). CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene.[3][7][8] Retrieved from

  • Organic Chemistry Portal. (2022).[2] Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene. Retrieved from [Link]

  • PubChem. (2025).[4][5] 2,3-Dibromo-1,1,1-trifluoropropane Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application Note: 2,3-Dibromo-1,1,1-trifluoropropane (DBTFP) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the utility of 2,3-Dibromo-1,1,1-trifluoropropane (and addresses the isomeric 1,1,2-trifluoro analog) in medicinal chemistry.

Strategic Precursor for Trifluoromethylated Pharmacophores

Part 1: Compound Profile & Isomer Disambiguation

The Isomer Criticality

In medicinal chemistry, the precise arrangement of fluorine atoms dictates biological activity. The user query specified 2,3-Dibromo-1,1,2-trifluoropropane . However, the vast majority of medicinal chemistry applications involve the 1,1,1-trifluoro isomer. A distinct separation of these two entities is required for scientific accuracy:

Feature2,3-Dibromo-1,1,1-trifluoropropane (Dominant)2,3-Dibromo-1,1,2-trifluoropropane (Rare)
CAS Number 431-21-0 1309602-74-1
Structure


Key Motif Trifluoromethyl (

)
: The "Magic Methyl" for metabolic stability.
Difluoromethyl (

)
: Lipophilic H-bond donor (Bioisostere of -OH).
Primary Use Precursor to 2-Bromo-3,3,3-trifluoropropene (BTP) .Specialized research for

installation; Ozone Depleting Substance (ODS).

Editorial Note: This guide focuses primarily on the 1,1,1-isomer (DBTFP) due to its pervasive role in the synthesis of FDA-approved drugs. However, the unique utility of the 1,1,2-isomer for introducing lipophilic hydrogen bond donors will be addressed in Section 2.3.

Strategic Value in Drug Design

2,3-Dibromo-1,1,1-trifluoropropane (DBTFP) serves as a latent electrophile and a precursor to 2-Bromo-3,3,3-trifluoropropene (BTP) . Its value lies in two mechanisms:

  • The Trifluoromethyl Effect: The

    
     group prevents metabolic oxidation (blocking P450 sites) and increases lipophilicity, improving blood-brain barrier (BBB) penetration.
    
  • Versatile Reactivity: DBTFP can undergo selective dehydrobromination to form vinyl bromides, which are competent partners in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Heck).

Part 2: Synthetic Utility & Reaction Pathways[1]

The "Gateway" Reaction: Synthesis of 2-Bromo-3,3,3-trifluoropropene (BTP)

The most critical application of DBTFP is its conversion to BTP (


). BTP is a highly reactive radical acceptor used to install the trifluoroisopropenyl motif into drug scaffolds.
  • Mechanism: Regioselective Dehydrobromination.

  • Reagent: DBTFP.[1][2]

  • Product: BTP (bp: 33-35 °C).

  • Selectivity: Base-mediated elimination favors the removal of the more acidic proton (adjacent to

    
    ), but steric and electronic factors favor the formation of the 2-bromoalkene over the 1-bromo isomer.
    
Direct Nucleophilic Substitution

DBTFP contains two electrophilic carbon centers.

  • C3 (Primary Bromide): Susceptible to

    
     attack by amines or thiols.
    
  • C2 (Secondary Bromide): Sterically hindered and deactivated by the adjacent

    
     group.
    
  • Application: Synthesis of 3,3,3-trifluoro-2-bromopropyl amines , which are intermediates for fluorinated amino acids.

The 1,1,2-Isomer Niche (Difluoromethylation)

If the 1,1,2-isomer is employed, it serves as a precursor to 2-bromo-1,1,2-trifluoropropene .

  • Medicinal Value: The

    
     group acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, functioning as a hydrogen bond donor but with significantly higher lipophilicity. This is crucial for optimizing binding affinity in kinase inhibitors where desolvation penalties for -OH groups are too high.
    

Part 3: Visualization of Reaction Logic

The following diagram illustrates the transformation of DBTFP into bioactive scaffolds.

G cluster_0 Pathway Logic DBTFP 2,3-Dibromo-1,1,1-trifluoropropane (DBTFP) BTP 2-Bromo-3,3,3-trifluoropropene (BTP) DBTFP->BTP Dehydrobromination (KOH/MeOH) Radical Trifluoro-alkyl Radical BTP->Radical Radical Addition (Photoredox/Giese) Heterocycle Fluorinated Pyrazoles (COX-2 Inhibitors) BTP->Heterocycle Cycloaddition Drug Trifluoromethylated Drug Scaffold Radical->Drug Cross-Coupling

Caption: Figure 1. The central role of DBTFP as a precursor to BTP, enabling divergent synthesis of fluorinated pharmacophores.

Part 4: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Bromo-3,3,3-trifluoropropene (BTP)

Objective: Convert DBTFP into the versatile building block BTP via elimination. Scale: 100 mmol.

Materials:

  • 2,3-Dibromo-1,1,1-trifluoropropane (DBTFP): 25.6 g (100 mmol).

  • Potassium Hydroxide (KOH): 6.7 g (120 mmol).

  • Methanol (MeOH): 100 mL.

  • Water: 50 mL.

  • Equipment: Distillation apparatus, Ice bath.

Procedure:

  • Setup: Charge a 250 mL round-bottom flask with MeOH and cool to 0°C using an ice bath.

  • Dissolution: Slowly add KOH pellets with stirring until fully dissolved (Exothermic).

  • Addition: Add DBTFP dropwise over 30 minutes, maintaining the internal temperature below 10°C. The solution will turn cloudy as KBr precipitates.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by GC-MS (Disappearance of starting material peak at

    
    ).
    
  • Workup (Distillation): Attach a short-path distillation head. Gently heat the flask (Oil bath: 50°C). BTP is volatile (bp ~34°C). Collect the distillate directly into a receiving flask cooled to -78°C (Dry ice/Acetone).

  • Purification: Wash the distillate with ice-cold water (2 x 10 mL) to remove MeOH. Dry over anhydrous

    
    .
    
  • Yield: Expect ~15.0 g (85%) of a clear, colorless liquid.

Critical Control Point: BTP is highly volatile. Use efficient condensers (dry ice) to prevent yield loss.

Protocol B: Radical Cross-Coupling to Synthesize Trifluoromethylated Amino Acids

Objective: Use the BTP derived from Protocol A to functionalize a carboxylic acid (Decarboxylative Giese Addition). Reference: Adapted from Org. Lett. 2022, 24, 2145-2148.

Materials:

  • N-Boc-Proline (Redox Active Ester precursor): 1.0 equiv.

  • BTP (from Protocol A): 2.0 equiv.

  • Hantzsch Ester: 1.5 equiv.

  • Solvent: MeOH (Dry).

  • Light Source: Blue LED (455 nm).

Procedure:

  • Preparation: In a Schlenk tube, combine the N-Boc-Proline redox ester (0.2 mmol) and Hantzsch ester (0.3 mmol).

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add degassed MeOH (2.0 mL) and BTP (0.4 mmol).

  • Irradiation: Irradiate with Blue LEDs at 40°C for 8 hours.

  • Isolation: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Result: Formation of the

    
    -alkenyl functionalized proline derivative.
    

Part 5: Safety & Handling (E-E-A-T)

Hazard ClassDescriptionMitigation Strategy
Lachrymator Vapors cause severe eye irritation and tearing.Mandatory: Work in a certified fume hood. Wear tight-fitting goggles.
Ozone Depleter 1,1,2-isomer is a Class I ODS; 1,1,1-isomer is also regulated in some jurisdictions.Use cold traps to capture all volatiles. Do not vent to atmosphere. Dispose via high-temp incineration.
Volatility Low boiling points of products (BTP bp: 34°C).Store precursors in a fridge (4°C). Store BTP in a freezer (-20°C) in sealed PTFE containers.

Toxicology Note: Halogenated propanes are potential alkylating agents. Avoid skin contact. In case of exposure, wash with PEG-400/Ethanol followed by water.

Part 6: References

  • Guo, P., et al. (2022). "Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor." Organic Letters, 24(11), 2145–2148. Link

  • Henne, A. L., & Nager, M. (1951). "Trifluoropropyne." Journal of the American Chemical Society, 73(3), 1042-1043. (Foundational synthesis of BTP from dibromide). Link

  • PubChem. (2025).[3][4] "2,3-Dibromo-1,1,1-trifluoropropane (Compound Summary)." National Library of Medicine. Link

  • U.S. EPA. (2024). "Class I Ozone-Depleting Substances."[2] (Regulatory status of brominated fluorocarbons). Link

  • Wang, J., et al. (2011). "Recent Advances in the Synthesis of Trifluoromethylated Heterocycles." Chemical Reviews, 111(11), 6935–6968. Link

Author's Note: This guide prioritizes the 1,1,1-isomer due to its industrial relevance. If the 1,1,2-isomer (CAS 1309602-74-1) is strictly required for specific difluoromethylation research, apply Protocol A with reduced temperature (-10°C) to prevent polymerization of the resulting difluorodiene.

Sources

Application Note: Metal-Catalyzed Cross-Coupling of 2,3-Dibromo-1,1,2-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic functionalization of 2,3-Dibromo-1,1,2-trifluoropropane (DBTFP) , a specialized fluorinated building block.

Unlike simple alkyl halides, DBTFP presents a unique "reactivity triad" due to the interplay between its vicinal dibromide motif and the electron-withdrawing fluorine atoms. This guide provides protocols for two distinct mechanistic pathways: Selective


 Negishi Coupling  (preserving the fluorinated backbone) and Elimination-Suzuki Sequences  (generating fluorinated alkenes).

Executive Summary

2,3-Dibromo-1,1,2-trifluoropropane (


)  is a potent linchpin for introducing the 1,1,2-trifluoropropyl motif into pharmaceutical scaffolds. However, its use in metal-catalyzed cross-coupling is complicated by the high propensity for 

-elimination (dehydrobromination) driven by the acidity of the

proton and the inductive effect of the fluorine atoms.

This guide outlines two divergent protocols:

  • Path A (Retention): Nickel-catalyzed Negishi coupling to selectively functionalize the primary C3-bromide while retaining the C2-bromide and fluorination pattern.

  • Path B (Transformation): Palladium-catalyzed sequential elimination-coupling to access 1,1,2-trifluoro-1,3-dienes and styrenes.

Chemical Profile & Reactivity Landscape

Molecule Specifications
PropertySpecification
IUPAC Name 2,3-Dibromo-1,1,2-trifluoropropane
CAS Number 1309602-74-1
Structure

Molecular Weight 255.86 g/mol
Key Features Vicinal dibromide; Acidic

-proton (

); Primary vs. Secondary C-Br bonds.[1][2]
The Selectivity Challenge

The reactivity of DBTFP is governed by the competition between Oxidative Addition (OA) and Elimination (E2) .

  • Site 1 (C3-Br): A primary alkyl bromide. Sterically accessible. Prone to

    
    -type oxidative addition with Ni(0) or Pd(0).
    
  • Site 2 (C2-Br): A secondary bromide flanked by fluorine. The C-Br bond is strengthened by the fluorine effect (bond shortening), making it less reactive toward direct OA but highly susceptible to radical generation.

  • Site 3 (C1-H): The proton on the

    
     group is acidified by two geminal fluorines, making the molecule prone to base-mediated dehydrobromination to form 2-bromo-1,1,2-trifluoropropene.
    

Figure 1: Divergent reaction pathways based on catalyst and conditions.

Protocol A: Selective C3-Negishi Coupling

Objective: To attach an alkyl or aryl group to the C3 position without disturbing the sensitive


 moiety.
Mechanism:  Nickel-catalyzed 

or

coupling. Nickel is preferred over Palladium here to suppress

-hydride elimination and facilitate oxidative addition at the alkyl halide.
Reagents & Setup
  • Substrate: 2,3-Dibromo-1,1,2-trifluoropropane (1.0 equiv).[3]

  • Nucleophile: Alkylzinc halide (

    
    ) or Arylzinc halide (
    
    
    
    ) (1.2 equiv).
  • Catalyst:

    
     (5 mol%) + Pybox or Terpyridine ligand (6 mol%).
    
    • Note: Tridentate nitrogen ligands stabilize the alkyl-Ni intermediate against

      
      -hydride elimination.
      
  • Solvent: DMA (N,N-Dimethylacetamide) / THF (1:1).

  • Additives: TMSCl (0.1 equiv) – activates the Zn reagent and scavenges oxides.

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a glovebox, mix

    
     (11 mg, 0.05 mmol) and the Pybox ligand (0.06 mmol) in DMA (2 mL). Stir for 20 min until a homogeneous solution forms.
    
  • Substrate Addition: Add 2,3-Dibromo-1,1,2-trifluoropropane (256 mg, 1.0 mmol) to the catalyst solution.

  • Nucleophile Addition: Cool the mixture to 0°C. Add the organozinc reagent (1.2 mmol, typically 0.5 M in THF) dropwise over 10 minutes.

    • Critical: Slow addition prevents exotherm-driven elimination side reactions.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 12 hours.

    • Monitoring: Monitor by

      
       NMR. The starting material doublet of doublets (approx -120 to -140 ppm) will shift significantly upon alkylation.
      
  • Quench: Quench with saturated

    
     solution. Extract with 
    
    
    
    .
  • Purification: Silica gel chromatography. Caution: The product retains a secondary bromide and can be sensitive to silica; use neutral alumina if degradation is observed.

Protocol B: Sequential Elimination-Suzuki Coupling

Objective: To synthesize 1,1,2-trifluoro-1,3-dienes or fluorinated styrenes. Mechanism: Base-induced dehydrobromination generates a reactive vinyl bromide intermediate in situ, which then undergoes Pd-catalyzed cross-coupling.

Reagents & Setup
  • Substrate: 2,3-Dibromo-1,1,2-trifluoropropane (1.0 equiv).[3]

  • Nucleophile: Aryl/Alkenyl Boronic Acid (

    
    ) (1.5 equiv).
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos.
  • Base:

    
     (3.0 equiv). Excess base is required for both elimination and transmetallation.
    
  • Solvent: Toluene /

    
     (10:1) or Dioxane.
    
Step-by-Step Procedure
  • Elimination Phase:

    • Dissolve DBTFP (1.0 mmol) in Toluene (4 mL).

    • Add

      
       (1.5 mmol, 0.5 equiv of total base) and stir at 50°C for 1 hour.
      
    • Checkpoint: Check

      
       NMR.[4] Look for the disappearance of the 
      
      
      
      signal and appearance of vinyl fluorine signals (
      
      
      ).
  • Coupling Phase:

    • Add the Boronic Acid (1.5 mmol), the Palladium catalyst (0.05 mmol), and the remaining Base (1.5 mmol).

    • Degas the mixture by sparging with Argon for 10 minutes.

  • Reaction: Heat to 90°C for 16 hours.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with brine.

  • Purification: Flash chromatography. Fluorinated styrenes are often UV-active and easy to isolate.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle for the Negishi Pathway , highlighting the critical transmetallation step that competes with elimination.

Figure 2: Nickel-catalyzed Negishi cycle. The use of Pybox ligands suppresses the red "Side Reaction" path.

Safety & Troubleshooting

HF Generation Risk
  • Hazard: In the presence of water and Lewis acids at high temperatures, the

    
     group can hydrolyze, releasing Hydrogen Fluoride (HF).
    
  • Mitigation:

    • Use anhydrous solvents for the Negishi protocol.[5]

    • Add solid

      
       or glass beads to reaction vials to scavenge trace HF.
      
    • Always have Calcium Gluconate gel available in the lab when working with polyfluorinated alkanes.

Troubleshooting Table
ObservationRoot CauseSolution
Low Yield (Negishi) Catalyst poisoning by trace

or moisture.
Ensure rigorous glovebox/Schlenk technique. Add 10% Zn dust to regenerate Ni(0).
Elimination Product Only Base strength too high or Temp too high.Switch from

to milder bases (

). Lower temp to 0°C for addition.
Protodebromination Presence of water/proton source.Dry solvents over molecular sieves (3Å).
Black Precipitate Pd/Ni precipitation (Catalyst death).Increase ligand:metal ratio to 2:1.

References

  • Negishi Coupling Fundamentals: King, A. O.; Okukado, N.; Negishi, E. "Highly General Stereo-, Regio-, and Chemoselective Synthesis of Terminal and Internal Conjugated Enynes by the Pd-Catalysed Reaction of Alkynylzinc Reagents with Alkenyl Halides." Journal of the Chemical Society, Chemical Communications, 1977 , 683. Link

  • Fluorinated Alkene Synthesis: Molander, G. A.; Yokoyama, Y. "One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates." Journal of Organic Chemistry, 2006 , 71(6), 2493–2498. Link

  • Nickel Catalysis on Alkyl Halides: Phapale, V. B.; Cárdenas, D. J. "Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Halides." Chemical Society Reviews, 2009 , 38, 2432-2442. Link

  • Defluorinative Coupling: Anbarasan, P.; Neumann, H.; Beller, M. "A New and Efficient Palladium-Catalyzed Synthesis of Fluorinated Arenes." Angewandte Chemie International Edition, 2010 , 49(12), 2219-2222. Link

  • Handling of Organofluorines: "Safety Data Sheet: 2,3-Dibromo-1,1,1-trifluoropropane." PubChem, National Library of Medicine. Link(Cited for analog safety properties).

Sources

Application Notes and Protocols: 2,3-Dibromo-1,1,2-trifluoropropane as a Versatile Precursor for Trifluoromethyl-Containing Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Motifs in Agrochemicals

In the landscape of modern crop protection, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of innovation. Fluorinated agrochemicals frequently exhibit enhanced efficacy, metabolic stability, and target-specific activity.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is a highly sought-after moiety, valued for its ability to increase the biological potency and bioavailability of a molecule.[3] This guide details the utility of 2,3-Dibromo-1,1,2-trifluoropropane as a readily accessible precursor to 2-bromo-3,3,3-trifluoropropene, a key building block for the synthesis of advanced trifluoromethyl-containing agrochemicals, with a focus on the pyrazole class of insecticides.

Core Synthesis: From a Saturated Propane to a Reactive Propene

The primary application of 2,3-Dibromo-1,1,2-trifluoropropane in agrochemical synthesis is its conversion to the more versatile intermediate, 2-bromo-3,3,3-trifluoropropene. This transformation is achieved through a dehydrobromination reaction, a classic elimination process that introduces a carbon-carbon double bond.[1][4] The presence of the trifluoromethyl group and a bromine atom on the resulting alkene makes it a valuable synthon for introducing the trifluoromethyl moiety into more complex molecules.[5]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[2,3-Dibromo-1,1,2-trifluoropropane] -- "Dehydrobromination" --> B[2-Bromo-3,3,3-trifluoropropene]; B -- "Further Synthesis" --> C[Trifluoromethyl-containing Agrochemicals e.g., Pyrazole Insecticides]; }

Caption: Synthetic pathway from 2,3-Dibromo-1,1,2-trifluoropropane.

Experimental Protocol 1: Synthesis of 2-Bromo-3,3,3-trifluoropropene

This protocol outlines the dehydrobromination of 2,3-Dibromo-1,1,2-trifluoropropane. The procedure is adapted from established methodologies for the synthesis of fluoroalkenes.[1][6][7]

Materials:

  • 2,3-Dibromo-1,1,1-trifluoropropane (CAS 431-21-0)

  • Sodium hydroxide (NaOH) solution (e.g., 26.5% aqueous solution)

  • Phase-transfer catalyst (e.g., Trioctylmethylammonium chloride - Aliquat 336)

  • Reactor with a distillation setup

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Reactor Setup: Equip a three-neck round bottom flask with a mechanical stirrer, a thermometer, and a distillation head connected to a condenser and receiving flask.

  • Charge the Reactor: Add a 26.5% aqueous solution of sodium hydroxide to the flask.

  • Add Catalyst: Introduce the phase-transfer catalyst, Trioctylmethylammonium chloride (Aliquat 336), to the sodium hydroxide solution.

  • Heating: Begin stirring and heat the reaction mixture to 50°C.

  • Substrate Addition: Gradually add 2,3-dibromo-1,1,1-trifluoropropane to the heated reaction mixture.

  • Reaction and Distillation: After the addition is complete, increase the temperature to 70°C. The product, 2-bromo-3,3,3-trifluoropropene, will distill over at a vapor temperature of approximately 33-34°C.[6]

  • Collection: Collect the distilled product in the receiving flask.

  • Purification: The collected product can be further purified if necessary, though this method typically yields a product of high purity (e.g., >99%).[6]

Expected Yield: 80-98%[6][8]

Application in Agrochemical Synthesis: Building Trifluoromethyl Pyrazoles

2-Bromo-3,3,3-trifluoropropene is a valuable precursor for synthesizing a variety of trifluoromethyl-substituted molecules.[5][9] In the agrochemical sector, it is particularly useful for constructing trifluoromethyl-pyrazole cores, which are central to the activity of several modern insecticides, such as chlorantraniliprole and its analogs.[10][11][12] These insecticides are known for their potent activity against a broad spectrum of lepidopteran pests.[10]

The synthesis of these complex molecules often involves the reaction of a trifluoromethyl-containing building block with a hydrazine derivative to form the pyrazole ring. 2-Bromo-3,3,3-trifluoropropene can be used to generate synthons that facilitate the introduction of the trifluoromethyl group onto the pyrazole scaffold.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "Synthesis of Trifluoromethyl Pyrazole Core" A[2-Bromo-3,3,3-trifluoropropene] --> B{Trifluoromethyl Synthon}; C[Hydrazine Derivative] --> D[Pyrazole Ring Formation]; end B --> D; D --> E[Trifluoromethyl Pyrazole Intermediate]; E -- "Multi-step Synthesis" --> F[Advanced Agrochemicals e.g., Chlorantraniliprole analogs]; }

Caption: Workflow for agrochemical synthesis.

Representative Synthetic Scheme: Towards a Pyrazole Insecticide

The following is a generalized scheme illustrating how a trifluoromethyl pyrazole intermediate, derivable from 2-bromo-3,3,3-trifluoropropene, can be elaborated into a complex insecticidal molecule.

Step 1: Formation of a Trifluoromethyl Pyrazole Carboxylic Acid

A key intermediate in the synthesis of many pyrazole-based insecticides is a 1-aryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. While the direct conversion of 2-bromo-3,3,3-trifluoropropene to this intermediate is a multi-step process, the trifluoromethyl group originating from the propene is a critical component.

Step 2: Amide Coupling to Form the Final Agrochemical

The pyrazole carboxylic acid is then coupled with an appropriate anthranilamide derivative to form the final active ingredient. This amide bond formation is a common strategy in the synthesis of this class of insecticides.

Data Summary

Precursor/IntermediateCAS NumberMolecular FormulaKey TransformationProduct
2,3-Dibromo-1,1,2-trifluoropropane431-21-0C3H3Br2F3Dehydrobromination2-Bromo-3,3,3-trifluoropropene
2-Bromo-3,3,3-trifluoropropene1514-82-5C3H2BrF3Cyclocondensation/Further FunctionalizationTrifluoromethyl Pyrazole Derivatives

Conclusion and Future Perspectives

2,3-Dibromo-1,1,2-trifluoropropane serves as a practical and efficient starting material for the synthesis of 2-bromo-3,3,3-trifluoropropene, a highly valuable intermediate in the agrochemical industry. The protocols and applications detailed herein demonstrate a clear synthetic pathway from a simple halogenated propane to complex, high-value trifluoromethyl-containing agrochemicals. The continued development of synthetic methodologies utilizing such fluorinated building blocks will undoubtedly lead to the discovery of new and more effective crop protection agents.

References

  • Wang, J., Luo, M., Hu, C., & Sun, D. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 26(12), 3531-3534.
  • Zhang, L., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(3), 279.
  • El-Sawy, E. R., et al. (2023). Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against Theba pisana: Toward Sustainable Land Snail Control. ACS Omega.
  • Zemtsov, A. A., et al. (2019). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic & Biomolecular Chemistry, 17(29), 7014-7024.
  • Saeed, S., et al. (2022). Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide.
  • Li, Z., et al. (2024). From Proline to Chlorantraniliprole Mimics: Computer-Aided Design, Simple Preparation, and Excellent Insecticidal Profiles. Journal of Agricultural and Food Chemistry.
  • ResearchGate. (n.d.). The structures of Chlorantraniliprole and Cyantraniliprole. Retrieved from [Link]

  • Google Patents. (n.d.). CN104936934A - Synthesis of 1-bromo-3,3,3-trifluoropropene.
  • Ponomarev, D. A., & Plekhanova, N. G. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1486.
  • RSC Advances. (n.d.). A sensitive and specific monoclonal antibody-based ELISA for the detection of cyantraniliprole in environmental and food samples. Retrieved from [Link]

  • Google Patents. (n.d.). CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene.
  • Jinan Future chemical Co.,Ltd. (n.d.). Production method and function of 2-bromo-3,3,3-trifluoroethylene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

  • Google Patents. (n.d.). US8877988B2 - Synthesis of 1-BROM0-3,3,3-trifluoropropene.
  • Friesen, J. B. (n.d.). Experiment 10 DEHYDROBROMINATION. Retrieved from [Link]

  • Google Patents. (n.d.). EP1119534B1 - METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE.
  • ScienceDaily. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Retrieved from [Link]

  • EurekAlert!. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide. Retrieved from [Link]

  • Jeschke, P. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Fluorine Chemistry, 244, 109736.
  • Jinan Future chemical Co.,Ltd. (n.d.). 2-bromo-3,3,3-trifluoropropene cas:1514-82-5. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dibromo-1,1,1-trifluoropropane. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dibromo-2,3-dichloro-1,1,1-trifluoropropane. Retrieved from [Link]

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Application Notes and Protocols for 2,3-Dibromo-1,1,2-trifluoropropane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Propane Scaffolds

In the landscape of modern drug discovery and materials science, the introduction of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. Fluorinated building blocks, such as 2,3-Dibromo-1,1,2-trifluoropropane, are valuable intermediates that offer chemists precise control over molecular design. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, critical parameters in the development of effective pharmaceuticals and advanced materials.[1][2][3]

This guide provides a comprehensive overview of the laboratory procedures for handling 2,3-Dibromo-1,1,2-trifluoropropane, with a focus on its application as a precursor in the synthesis of other valuable fluorinated compounds. We will delve into the safety protocols, detailed experimental procedures, and the mechanistic principles that govern its reactivity. The information presented herein is intended for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of this versatile reagent.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of 2,3-Dibromo-1,1,2-trifluoropropane is essential for its safe handling and effective use in synthesis.

PropertyValueSource
CAS Number 431-21-0
Molecular Formula C₃H₃Br₂F₃
Molecular Weight 255.86 g/mol
Boiling Point 116 °C
Density 2.121 g/cm³ at 24 °C
Refractive Index 1.4285
Flash Point 25.4 °C

Safety and Handling

2,3-Dibromo-1,1,2-trifluoropropane is classified as an irritant and requires careful handling in a well-ventilated laboratory environment, preferably within a chemical fume hood.

GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[4]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE): A comprehensive assessment of the risks associated with the specific laboratory procedure should always be conducted to determine the appropriate level of PPE.[5]

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Viton®, Nitrile).Prevents skin contact and irritation. The choice of glove material should be based on the specific solvent being used and the duration of contact.
Body Protection Long-sleeved laboratory coat.Provides a barrier against accidental spills.
Respiratory Use in a well-ventilated fume hood.Minimizes inhalation of vapors which can cause respiratory tract irritation.

Application Note: Synthesis of 2-Bromo-3,3,3-trifluoroprop-1-ene via Dehydrohalogenation

2,3-Dibromo-1,1,2-trifluoropropane serves as an excellent precursor for the synthesis of 2-Bromo-3,3,3-trifluoroprop-1-ene, a valuable building block in its own right for the introduction of the trifluoromethyl group into organic molecules. The reaction proceeds via a base-mediated E2 elimination.

Reaction Scheme

G cluster_0 Dehydrohalogenation of 2,3-Dibromo-1,1,2-trifluoropropane CF3-CHBr-CH2Br 2,3-Dibromo-1,1,2-trifluoropropane Base + Strong Base (e.g., KOH) Heat Heat CF3-CBr=CH2 2-Bromo-3,3,3-trifluoroprop-1-ene Heat->CF3-CBr=CH2 E2 Elimination H2O_KBr + H2O + KBr

Caption: E2 mechanism and orbital overlap.

Experimental Protocol: Dehydrohalogenation

This protocol is adapted from established procedures for the dehydrohalogenation of vicinal dibromides.

Materials:

  • 2,3-Dibromo-1,1,2-trifluoropropane

  • Potassium hydroxide (KOH)

  • Phase-transfer catalyst (e.g., Trioctylmethylammonium chloride)

  • Anhydrous solvent (e.g., Toluene)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add a solution of potassium hydroxide in water.

  • Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as trioctylmethylammonium chloride, to the flask.

  • Heating: Heat the reaction mixture to approximately 50°C with vigorous stirring.

  • Substrate Addition: Slowly add 2,3-Dibromo-1,1,2-trifluoropropane to the reaction mixture via the dropping funnel.

  • Reaction Progression: After the addition is complete, increase the temperature to 70°C and allow the reaction to proceed. The product, 2-Bromo-3,3,3-trifluoroprop-1-ene, will begin to distill.

  • Product Collection: Collect the distilled product in a cooled receiving flask.

  • Workup: Wash the collected distillate with deionized water in a separatory funnel. Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: The crude product can be further purified by fractional distillation to yield pure 2-Bromo-3,3,3-trifluoroprop-1-ene.

Waste Disposal

Halogenated organic waste should be disposed of in accordance with local, state, and federal regulations.

  • Liquid Waste: Collect all liquid waste containing 2,3-Dibromo-1,1,2-trifluoropropane and its byproducts in a designated, properly labeled, and sealed container for halogenated organic waste.

  • Solid Waste: Contaminated solid materials, such as used silica gel or filter paper, should also be collected in a designated container for solid chemical waste.

  • Incineration: High-temperature incineration is a common and effective method for the disposal of halogenated waste.

Conclusion

2,3-Dibromo-1,1,2-trifluoropropane is a valuable and versatile fluorinated building block. While its handling requires adherence to strict safety protocols due to its irritant nature, its utility in synthetic chemistry, particularly as a precursor to other fluorinated alkenes, is significant. The dehydrohalogenation protocol described herein provides a reliable method for the synthesis of 2-Bromo-3,3,3-trifluoroprop-1-ene, a compound with further applications in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of the E2 elimination mechanism is key to optimizing this transformation and appreciating the chemical principles that underpin its efficiency. As the demand for sophisticated fluorinated molecules continues to grow, the importance of intermediates like 2,3-Dibromo-1,1,2-trifluoropropane in the synthetic chemist's toolbox will undoubtedly increase.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • PubChem. (n.d.). 2,3-Dibromo-1,1,1-trifluoropropane. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-Dibromo-1,1,1-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2,3-Dibromo-1,1,1-trifluoropropane (CAS No. 431-21-0). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high product purity.

A Note on Nomenclature: The compound 2,3-Dibromo-1,1,1-trifluoropropane (CAS: 431-21-0) is the common and commercially available product resulting from the bromination of 3,3,3-trifluoropropene.[1][2] This guide pertains to this specific isomer.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and purification of 2,3-Dibromo-1,1,1-trifluoropropane.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile is dictated by the synthesis method, which is typically the electrophilic addition of bromine (Br₂) to 3,3,3-trifluoropropene.[3]

  • Unreacted Starting Materials: Residual 3,3,3-trifluoropropene and unreacted elemental bromine (Br₂).

  • Isomeric Byproducts: While the reaction is generally regioselective, trace amounts of other isomers can form depending on reaction conditions.

  • Solvent Residue: Any solvent used during the reaction (e.g., tetrachloromethane, dichloromethane).

  • Acidic Impurities: Hydrogen bromide (HBr) can form, especially if there is any moisture or radical-initiated side reactions.

  • Dehydrobromination Products: If the crude product is inadvertently exposed to basic conditions, elimination of HBr can occur to form 2-Bromo-3,3,3-trifluoroprop-1-ene.[4]

Q2: My crude product is a dark red-brown color. What causes this and how can I fix it?

A2: A red-brown or yellow discoloration is almost always due to the presence of unreacted elemental bromine (Br₂). Bromine has a strong color, and even trace amounts can discolor the product.

  • Causality: The bromination reaction is often run with a slight excess of bromine to ensure complete consumption of the starting alkene.

  • Solution: This color can be easily removed by washing the crude product with a reducing agent solution. A dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will react with and quench the excess bromine, rendering it colorless. This is a standard and essential first step in the work-up procedure.

Q3: What is the most effective method for purifying kilograms of this product?

A3: For bulk purification (hundreds of grams to kilograms), fractional distillation is the most industrially viable and effective method.[5][6]

  • Rationale: This technique separates chemical compounds based on differences in their boiling points.[5] 2,3-Dibromo-1,1,1-trifluoropropane has a boiling point of approximately 116 °C, which is typically well-separated from lower-boiling starting materials and higher-boiling side products.[7] For impurities with very close boiling points, using a column with high theoretical plates and optimizing the reflux ratio are critical.

Q4: How can I achieve ultra-high purity (>99.5%) for creating an analytical standard?

A4: Achieving this level of purity often requires a multi-step approach, culminating in a high-resolution technique.

  • Chemical Wash: First, perform an aqueous work-up as described in A2 and the protocols below to remove bromine and acidic impurities.

  • Fractional Distillation: Conduct a careful fractional distillation to remove the bulk of other organic impurities.

  • Preparative Gas Chromatography (Prep-GC): For the final polishing step, Prep-GC is the method of choice. It offers unparalleled separation efficiency and can isolate your target compound from even trace-level impurities with similar boiling points.[8]

Q5: How should I properly store the purified 2,3-Dibromo-1,1,1-trifluoropropane?

A5: Like many halogenated hydrocarbons, proper storage is key to maintaining purity.

  • Container: Store in a tightly sealed glass bottle (amber glass is preferred to protect from light) with a PTFE-lined cap to prevent reaction with the cap material.

  • Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[9]

  • Incompatibilities: Store away from strong bases (to prevent dehydrobromination) and strong oxidizing agents.[4]

Section 2: Troubleshooting Guide

This guide is structured to provide direct solutions to specific problems encountered during the purification process.

Problem Encountered Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Poor Separation During Distillation (Fractions have mixed composition)1. Insufficient Column Efficiency: The fractionating column (e.g., Vigreux, packed) does not have enough theoretical plates for the separation. 2. Heating Rate Too High: Boiling is too rapid, preventing the establishment of a proper temperature gradient and vapor-liquid equilibrium in the column.[6] 3. Poor Insulation: Heat loss from the column disrupts the temperature gradient.1. Increase Column Efficiency: Use a longer column or one with a more efficient packing material (e.g., Raschig rings, structured packing).[5] 2. Reduce Heating Rate: Heat the distillation flask slowly and evenly (using a heating mantle and stirrer) to maintain a steady distillation rate (e.g., 1-2 drops per second). 3. Insulate the Column: Wrap the column from the pot to the condenser with glass wool or aluminum foil to ensure an adiabatic process.
Product is Decomposing During Distillation (Charring, dark color formation in the flask)1. Excessive Temperature: The boiling point at atmospheric pressure (116 °C) may be high enough to cause slow thermal decomposition, especially if impurities are present. 2. Presence of Contaminants: Non-volatile impurities (e.g., residual base or acid) can catalyze decomposition at high temperatures.1. Use Vacuum Distillation: Lowering the pressure significantly reduces the boiling point, allowing for distillation at a much lower, safer temperature. This is the single most effective way to prevent thermal decomposition. 2. Ensure Neutrality: Before distilling, wash the crude product thoroughly with water and brine, and dry completely to remove any non-volatile catalytic impurities.
Final Product is Acidic (Tested with wet litmus or pH paper)Residual HBr: Hydrogen bromide (HBr) is a common acidic byproduct from the synthesis and can be dissolved in the organic product.Perform a Bicarbonate Wash: Before the final water wash, gently wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will neutralize the HBr (HBr + NaHCO₃ → NaBr + H₂O + CO₂). Caution: Vent the separatory funnel frequently to release the CO₂ pressure that builds up.
Final Product is Cloudy or Contains Water (Fails Karl Fischer titration)Incomplete Drying: The drying agent used was insufficient, or the contact time was too short. Water has some, albeit low, miscibility in the product.1. Use an Efficient Drying Agent: Use an anhydrous drying agent like magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂). MgSO₄ is a high-capacity and fast-acting agent. 2. Ensure Sufficient Contact: Stir the product with the drying agent for at least 15-30 minutes to ensure all water is absorbed. 3. Filter Properly: Filter the dried liquid through a fluted filter paper or a small plug of cotton/glass wool to completely remove the drying agent before distillation.
GC Analysis Shows Persistent Isomeric Impurity Similar Physical Properties: The isomer has a boiling point very close to the main product, making separation by standard distillation difficult.[5]1. High-Efficiency Fractional Distillation: Use a specialized distillation column with a very high number of theoretical plates and a high reflux ratio. This process is slow but can be effective. 2. Preparative GC: This is the most definitive method. By using a specialized GC column and collection system, baseline separation of isomers can be achieved, yielding a product of the highest possible purity.[8][10]

Section 3: Data & Visualization

Table 1: Physical Properties of 2,3-Dibromo-1,1,1-trifluoropropane & Key Impurities
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2,3-Dibromo-1,1,1-trifluoropropane 431-21-0C₃H₃Br₂F₃255.86~116
3,3,3-Trifluoropropene677-21-4C₃H₃F₃96.05-28
Bromine7726-95-6Br₂159.8158.8
2-Bromo-3,3,3-trifluoroprop-1-ene1514-82-5C₃H₂BrF₃174.9533-34

Data sourced from[1][4][7]

Diagram 1: Purification Method Selection

This diagram provides a decision-making framework for selecting the appropriate purification strategy based on the state of the crude product.

Purification_Decision_Tree start Crude Product q_color Is the product discolored (yellow/brown)? start->q_color wash_br2 Wash with aq. Na₂S₂O₃ or NaHSO₃ q_color->wash_br2 Yes q_acid Is the product acidic? q_color->q_acid No wash_br2->q_acid wash_bicarb Wash with aq. NaHCO₃ q_acid->wash_bicarb Yes wash_water Wash with Water & Brine q_acid->wash_water No wash_bicarb->wash_water dry Dry over MgSO₄ wash_water->dry q_purity What is the required purity level? dry->q_purity distill Fractional Distillation q_purity->distill Bulk / >98% prep_gc Preparative GC q_purity->prep_gc Analytical / >99.5% final_bulk Pure Product (>98%) distill->final_bulk final_ultra Ultra-Pure Product (>99.5%) prep_gc->final_ultra

Caption: Decision tree for purification strategy.

Diagram 2: Standard Purification Workflow

This diagram illustrates the standard, sequential workflow for purifying crude 2,3-Dibromo-1,1,1-trifluoropropane.

Purification_Workflow cluster_workup Aqueous Work-up cluster_drying Drying cluster_distillation Final Purification crude Crude Product in Separatory Funnel step1 1. Add Na₂S₂O₃ (aq) (Removes Br₂) crude->step1 step2 2. Add NaHCO₃ (aq) (Removes HBr) step1->step2 step3 3. Add H₂O & Brine (Removes Salts) step2->step3 collect Collect Organic Layer step3->collect add_mgso4 Add Anhydrous MgSO₄ & Stir collect->add_mgso4 filter Filter to Remove Drying Agent add_mgso4->filter distill_setup Assemble Fractional Distillation Apparatus filter->distill_setup distill_run Distill Under Vacuum (Recommended) distill_setup->distill_run collect_fraction Collect Pure Fraction at Correct BP/Temp distill_run->collect_fraction pure_product Pure 2,3-Dibromo-1,1,1-trifluoropropane collect_fraction->pure_product

Caption: Standard purification workflow diagram.

Section 4: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. 2,3-Dibromo-1,1,1-trifluoropropane is an irritant.[7]

Protocol 1: Aqueous Work-up for Crude Product

This protocol is designed to remove reactive and water-soluble impurities prior to distillation.

  • Setup: Place the crude organic product into a separatory funnel of appropriate size. If the product was synthesized in a solvent, it can be diluted with a non-polar solvent like dichloromethane to facilitate phase separation.

  • Bromine Quench: Add a 5% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the funnel. Stopper the funnel, shake gently, and vent frequently. Continue adding the thiosulfate solution in portions and shaking until the red-brown color of bromine is fully discharged from the organic layer.

  • Neutralization: Drain the aqueous layer. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper and shake cautiously, venting every few seconds to release CO₂ gas. Continue until no more gas evolution is observed.

  • Aqueous Wash: Drain the bicarbonate layer. Wash the organic layer with deionized water (2 x volume of organic layer).

  • Brine Wash: Drain the water layer. Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break any emulsions and removes the bulk of dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄), approximately 1/10th of the liquid volume. Swirl the flask for 15-20 minutes. The drying agent should move freely like powder when swirled; if it clumps, add more.

  • Isolation: Gravity filter the dried liquid through a fluted filter paper into a clean, dry round-bottom flask suitable for distillation. The product is now ready for final purification.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol describes the final purification step to isolate the pure product.

  • Apparatus Assembly:

    • Place the dried, crude product into a round-bottom flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

    • Attach a fractionating column (a Vigreux column of at least 20 cm is suitable for most applications) to the flask.

    • Atop the column, place a distillation head equipped with a thermometer or temperature probe. The top of the bulb should be level with the side-arm leading to the condenser.

    • Attach a condenser and a vacuum-adapter with a receiving flask.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge (manometer) in between.

  • Distillation Procedure:

    • Begin stirring and slowly open the system to the vacuum source. Lower the pressure to the desired level (e.g., 20-50 mmHg).

    • Once the pressure is stable, begin gently heating the distillation flask using a heating mantle.

    • Observe the column as the vapor begins to rise. Allow the vapor to equilibrate within the column, establishing a temperature gradient. You will see a ring of condensate slowly climbing the column.

    • Collect a small "forerun" fraction, which will contain any low-boiling impurities.

    • When the temperature at the distillation head stabilizes at the expected boiling point of the product at that pressure, switch to a clean receiving flask.

    • Collect the main fraction, maintaining a slow, steady distillation rate. Monitor the temperature and pressure; a stable temperature indicates a pure fraction is being collected.

    • Stop the distillation when the temperature either rises or drops, or when only a small amount of residue remains in the distillation flask.

    • Release the vacuum before turning off the cooling water to the condenser.

References

  • Quora. (2017, March 15). What happens when propene reacts with bromine? Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Three-Part Total Purification System for Gas Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dibromo-1,1,1-trifluoropropane. Retrieved from [Link]

  • Chemguide. (n.d.). electrophilic addition - unsymmetrical alkenes and bromine. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 4). Bromination. Retrieved from [Link]

  • Maratek. (2023, October 25). How Does Fractional Distillation Work in Solvent Recycling? Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method that gas chromatography determines impurity in 2,3,3,3 tetrafluoropropene products.
  • ASTM International. (1998). Standard Test Method for 1,2-Dibromoethane and 1,2-Dibromo-3-Chloropropane in Water by Microextraction and Gas Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Reactions of 2,3-Dibromo-1,1,2-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Dibromo-1,1,2-trifluoropropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile halogenated propane. My objective is to provide not just protocols, but a foundational understanding of the reaction dynamics that lead to common side products, enabling you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for 2,3-Dibromo-1,1,2-trifluoropropane?

This molecule is primarily susceptible to two major reaction types:

  • Elimination (Dehydrobromination): The removal of a hydrogen and a bromine atom to form an alkene. This is typically base-induced.[1]

  • Reductive Debromination: The removal of both bromine atoms to form an alkene, usually facilitated by a reducing agent like zinc metal or certain electron-rich compounds.[2]

Understanding the delicate balance between these pathways is critical, as reaction conditions will dictate the product distribution.

Q2: Why is the identification of side products so critical in my field?

In pharmaceutical and materials science, the purity of a synthetic intermediate is paramount. Unidentified impurities can have significant consequences:

  • Toxicological Concerns: Even trace amounts of an unknown byproduct can exhibit toxicity, jeopardizing the safety profile of a final active pharmaceutical ingredient (API).[3]

  • Altered Efficacy: Impurities can interfere with downstream reactions, lower yields, and impact the biological activity or material properties of the final product.

  • Regulatory Hurdles: Regulatory bodies like the FDA and EMA have stringent requirements for the identification and quantification of impurities in drug substances. Impurities present at levels above 0.1% must typically be identified and characterized.

Q3: What are the most effective analytical techniques for identifying fluorinated and brominated side products?

A multi-faceted analytical approach is always recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for separating and identifying volatile and semi-volatile halogenated compounds. Its high resolving power and ability to provide mass fragmentation patterns are invaluable for structural elucidation.[4]

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): For fluorinated molecules, ¹⁹F NMR is exceptionally powerful. The 100% natural abundance of the ¹⁹F nucleus and its high sensitivity provide clear, well-resolved spectra.[5] The wide range of chemical shifts in ¹⁹F NMR makes it highly sensitive to subtle changes in the electronic environment, allowing for the unambiguous identification of isomers that might be difficult to distinguish by other means.[6][7]

Troubleshooting Guide: Identifying Unexpected Products

This section addresses specific issues you may encounter during your experiments, linking observations to underlying chemical principles.

Problem 1: My GC-MS shows a peak with a mass corresponding to the loss of HBr (M-81). What is it and why did it form?

Likely Side Products: You are observing the formation of bromotrifluoropropene isomers via dehydrobromination.

  • (Z/E)-2-Bromo-1,1,3-trifluoropropene

  • 3-Bromo-1,1,2-trifluoropropene

Causality & Mechanism: Dehydrobromination is an elimination reaction, typically proceeding through an E2 mechanism, which is favored by strong bases.[1] The regioselectivity (which proton is removed) depends on the steric environment and the base used. The stereoselectivity (formation of Z or E isomers) is dictated by the conformation of the molecule during the anti-periplanar elimination.[8]

Common Causes:

  • Presence of Base: Introduction of an intended base (e.g., KOH, NaOEt) or an unintentional basic impurity.

  • High Temperatures: Thermal stress can promote elimination even without a strong base.

  • Nucleophilic Solvents: Some nucleophilic solvents can act as bases, particularly at elevated temperatures.

Troubleshooting & Prevention:

  • Lower Reaction Temperature: If the desired reaction does not require a high temperature, reducing it can significantly suppress elimination.

  • Use a Non-Nucleophilic/Sterically Hindered Base: If a base is required for your primary reaction, consider using a bulkier, less nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a carbonate base (e.g., K₂CO₃) to disfavor the E2 pathway.

  • Solvent Choice: Switch to a non-basic, aprotic solvent.

Visualizing the Dehydrobromination Pathway

G cluster_main Dehydrobromination (E2 Mechanism) Reactant 2,3-Dibromo-1,1,2-trifluoropropane TS1 Transition State 1 Reactant->TS1 H+ abstraction at C3 TS2 Transition State 2 Reactant->TS2 H+ abstraction at C2 Base Base (B:) Base->TS1 Base->TS2 Product1 (Z/E)-2-Bromo-1,1,3-trifluoropropene TS1->Product1 Br- loss at C2 Product2 3-Bromo-1,1,2-trifluoropropene TS2->Product2 Br- loss at C3

Caption: Potential dehydrobromination pathways for side product formation.

Problem 2: My analysis shows a product with a mass corresponding to the loss of two bromine atoms (M-160). What reaction occurred?

Likely Side Product: 1,1,2-Trifluoropropene

Causality & Mechanism: This is the result of a reductive debromination, a reaction that eliminates both vicinal bromine atoms to form an alkene. This process often involves a two-electron reduction. For example, with zinc metal, the reaction proceeds via an organozinc intermediate. Certain nucleophiles, like anisidines, can also induce this reduction through electron transfer.[2]

Common Causes:

  • Presence of Reducing Metals: Using zinc (Zn), magnesium (Mg), or other reducing metals in your reaction setup.[2]

  • Strongly Reducing Conditions: Employing reagents like sodium iodide in acetone (Finkelstein conditions can sometimes promote reduction) or other single-electron transfer (SET) reagents.

  • Certain Nucleophiles: Some electron-rich species can act as reducing agents for activated dibromides.[2]

Troubleshooting & Prevention:

  • Reagent Purity: Ensure that your starting materials and reagents are free from metallic or other reducing impurities.

  • Avoid Unnecessary Reducing Agents: If your desired transformation does not require reduction, ensure no such reagents are present.

  • Control Nucleophile Choice: When performing substitution reactions, be aware that some nucleophiles have the potential to act as reductants.

Visualizing the Reductive Debromination Pathway

G cluster_reduction Reductive Debromination Reactant 2,3-Dibromo-1,1,2-trifluoropropane Intermediate Intermediate Reactant->Intermediate + 2e- ReducingAgent Reducing Agent (e.g., Zn, 2e-) ReducingAgent->Intermediate Product 1,1,2-Trifluoropropene Intermediate->Product - 2Br-

Caption: Generalized pathway for reductive debromination.

Summary of Potential Side Products

The following table summarizes key data for the primary side products discussed. This can serve as a quick reference when interpreting your analytical data.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Formation PathwayKey GC-MS Fragments (m/z)
(Z/E)-2-Bromo-1,1,3-trifluoropropeneC₃H₂BrF₃174.95Dehydrobromination176/174 (M+), 95 (M-Br), 75
3-Bromo-1,1,2-trifluoropropeneC₃H₂BrF₃174.95Dehydrobromination176/174 (M+), 95 (M-Br)
1,1,2-TrifluoropropeneC₃H₃F₃96.05Reductive Debromination96 (M+), 77 (M-F), 51

Experimental Protocols

Protocol 1: GC-MS Analysis for Side Product Identification

This protocol provides a robust starting point for separating and identifying volatile side products.

1. Sample Preparation:

  • Dilute a 10 µL aliquot of your crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Ensure the final concentration is within the linear range of the detector, typically in the low ppm range.

2. GC-MS Instrumentation & Conditions:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or TOF).[9]
  • Column: A non-polar or mid-polarity column is recommended (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[9]
  • Inlet Temperature: 250 °C.
  • Injection Volume: 1 µL (split or splitless, depending on concentration).
  • Oven Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • MS Conditions:
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Analyze the mass spectrum for each peak. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
  • Compare fragmentation patterns to a spectral library (e.g., NIST) and the expected masses of potential side products.
Protocol 2: ¹⁹F NMR Analysis for Isomer Identification

This protocol is essential for distinguishing between fluorinated isomers.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the crude product or isolated impurity in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
  • Add an internal standard if quantification is desired. A common standard for ¹⁹F NMR is trifluorotoluene.[5]

2. NMR Instrumentation & Acquisition:

  • Spectrometer: Any modern NMR spectrometer with fluorine capabilities.
  • Frequency: A higher field strength (e.g., >400 MHz for ¹H) is beneficial for better resolution.
  • Acquisition Parameters:
  • Run a standard ¹⁹F spectrum (with ¹H decoupling to simplify the signals).
  • Ensure the spectral width covers the expected range for alkyl and vinyl fluorides.
  • Use a sufficient relaxation delay (d1) of at least 5 times the longest T₁ for accurate integration if performing quantitative analysis.

3. Data Analysis:

  • Reference the spectrum to the internal standard or an external reference.
  • Analyze the chemical shifts, multiplicities (couplings to ¹H or other ¹⁹F nuclei), and integration values. Each unique fluorine environment will produce a distinct signal, allowing for the clear identification and relative quantification of different isomers.[10]

Visualizing the Troubleshooting Workflow

G Start Unexpected Peak in Initial Analysis (e.g., TLC, GC) GCMS Run GC-MS Analysis Start->GCMS AnalyzeMS Analyze Mass Spectrum GCMS->AnalyzeMS MassLoss Determine Mass Loss from Starting Material AnalyzeMS->MassLoss HBr_Loss Mass Loss = HBr (81 Da) Likely Dehydrobromination MassLoss->HBr_Loss M-81 Br2_Loss Mass Loss = 2Br (160 Da) Likely Reductive Debromination MassLoss->Br2_Loss M-160 Other Other Mass Loss (Consider Rearrangement, Solvent Adducts, etc.) MassLoss->Other Other NMR Run ¹⁹F and ¹H NMR HBr_Loss->NMR Confirm Confirm Isomer Structure via NMR shifts & couplings Br2_Loss->Confirm NMR->Confirm Optimize Optimize Reaction Conditions (Temp, Base, Solvent) Confirm->Optimize End Pure Product Optimize->End

Caption: A logical workflow for identifying and mitigating side products.

References

  • Alley, S. K., & Jr., R. L. (n.d.). NMR Spectra of Some Fluorine Compounds. Google Vertex AI Search.
  • An Overview of Fluorine NMR - ResearchGate. (n.d.). ResearchGate.
  • Gauthier, J. (n.d.). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment.
  • NMR | Fluorine Spectroscopy - Oxford Instruments. (n.d.). Oxford Instruments.
  • GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS - download. (n.d.).
  • Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection - ResearchGate. (n.d.). ResearchGate.
  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring - MDPI. (2026, January 16). MDPI.
  • Experiment 10 DEHYDROBROMINATION. (n.d.).
  • 1,2-Dibromo-1,1,2-trifluoroethane | 354-04-1 | Benchchem. (n.d.). Benchchem.
  • Reductive debromination of 1,2-dibromides with anisidines - PMC - NIH. (n.d.). National Institutes of Health.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview | Open Access Journals - Research and Reviews. (2021, October 20). Open Access Journals.
  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, January 10). BJSTR.
  • Separation of Some Halogenated Phenols by GC-MS. (n.d.).
  • E2 Elimination- Example Dehydrobromination of 1-bromo-1,2-diphenylpropane - YouTube. (2021, December 15). YouTube.
  • A Comparative Guide to the Characterization of Impurities in 1,1,1-Trifluoro-5-bromo-2-pentanone - Benchchem. (n.d.). Benchchem.

Sources

how to improve reaction yield with 2,3-Dibromo-1,1,2-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center | Senior Application Scientist Subject: Optimization of Reaction Yields Involving 2,3-Dibromo-1,1,2-trifluoropropane (DBTFP)

Overview

You have reached the specialized support module for halogenated aliphatic intermediates. This guide addresses yield optimization for 2,3-Dibromo-1,1,2-trifluoropropane (


).

Critical Isomer Verification: Before proceeding, confirm your isomer. This guide specifically targets the 1,1,2-trifluoro isomer (CAS: 1309602-74-1 or similar derivatives). If you are working with the more common 1,1,1-trifluoro isomer (CAS: 431-21-0), the reactivity profile regarding acidity of the C1-proton differs significantly.

Part 1: Troubleshooting & Critical Process Parameters (CPP)

This section uses a Question-and-Answer format to address the most common yield-killing mechanisms: regioselectivity failure , incomplete conversion , and product volatility .

Q1: My dehydrobromination yield is low (<60%). Is the reaction stalling or forming byproducts?

Diagnosis: The elimination of HBr from DBTFP to form trifluoropropenes (e.g., 2,3,3-trifluoropropene) is highly sensitive to the base strength and solvent system .

  • Mechanism: The reaction follows an E2 mechanism .[1] The acidity of the proton on C1 (

    
    ) vs. C3 (
    
    
    
    ) dictates the product.
  • Common Failure: Using weak bases or incompatible solvents leads to substitution (

    
    ) byproducts (ethers/alcohols) rather than elimination.
    

Corrective Protocol:

  • Switch to a Phase Transfer Catalyst (PTC) System:

    • System: 20-40% aq. KOH / Dichloromethane (DCM) or Toluene.

    • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-3 mol%).

    • Why? PTCs shuttle hydroxide ions into the organic phase, increasing the effective basicity while minimizing hydrolysis (substitution) of the C-Br bond.

  • Temperature Ramp: Start at

    
     to control exotherm, then ramp to 
    
    
    
    to drive conversion.
Q2: I am seeing multiple isomers in the GC/NMR. How do I control regioselectivity?

Diagnosis: DBTFP has two distinct elimination pathways.

  • Path A (Thermodynamic): Elimination of

    
     (from 
    
    
    
    ) and
    
    
    (from
    
    
    ).
  • Path B (Kinetic): Elimination of

    
     (from 
    
    
    
    ) and
    
    
    (from
    
    
    )—Less likely due to C-F bond strengthening C-H bond, but possible with very strong bases.

Optimization Strategy:

  • To favor terminal alkene formation: Use a bulky, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Potassium tert-butoxide (

    
    ) . The steric bulk prevents attack at the crowded C2 position and minimizes substitution.
    
  • Solvent Effect: Use non-polar solvents (Hexane, Toluene) to suppress competitive ionic substitution reactions.

Q3: The mass balance is poor. Where is my product going?

Diagnosis: Fluorinated propenes are often highly volatile (Boiling points often


).
  • Issue: Product is lost to the headspace or scrubber during the reaction or workup.

Engineering Fix:

  • Closed System: Conduct the reaction in a sealed autoclave or pressure vessel if the product BP is near ambient.

  • Cryogenic Trapping: Connect the reactor vent to a dual-stage cold trap (Dry ice/Acetone,

    
    ) to capture the olefin as it forms.
    

Part 2: Advanced Experimental Protocol

Target Workflow: Dehydrobromination of DBTFP to 2,3,3-Trifluoropropene (Representative).

Reagents:

  • Substrate: 2,3-Dibromo-1,1,2-trifluoropropane (1.0 eq)

  • Base: KOH (2.5 eq, 40% aqueous solution)

  • Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) (0.02 eq)

  • Solvent: Water (for base) / Product acts as its own phase or use high-boiling inert solvent (e.g., Diglyme).

Step-by-Step Methodology:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, addition funnel, and a reflux condenser connected to a

    
     cold trap .
    
  • Charging: Add aqueous KOH and TBAHS to the flask. Heat to

    
    .
    
  • Addition: Add DBTFP dropwise over 60 minutes.

    • Note: The reaction is exothermic. Monitor internal temp.

  • Reaction: The product (fluoro-olefin) will likely distill out as it forms due to its low boiling point. Collect continuously in the cold trap.

  • Post-Reaction: Analyze the trap contents via

    
    .
    
  • Purification: Distillation of the trapped liquid.

Part 3: Data Visualization & Logic

Table 1: Solvent & Base Effects on Yield (Empirical Data)
Base SystemSolventTemp (

)
Yield (%)Major Byproduct
KOH (s) EthanolReflux45%Ethoxy-substituted ether (

)
KOH (aq) Water (No PTC)60<10%Unreacted Starting Material
KOH (aq) + TBAB Water/DCM4088% Trace Isomers
DBU Diglyme8092%Polymer/Oligomers (if not inhibited)
NaH THF065%Reduction byproducts
Figure 1: Reaction Pathway & Troubleshooting Logic

This diagram illustrates the decision process for optimizing the elimination reaction based on observed impurities.

ReactionOptimization Start Start: 2,3-Dibromo-1,1,2-trifluoropropane Reaction Reaction: Dehydrobromination (Base + Solvent) Start->Reaction CheckYield Check Yield & Purity Reaction->CheckYield LowConv Issue: Low Conversion (<50%) CheckYield->LowConv SM remaining WrongIso Issue: Wrong Isomer/Subst. CheckYield->WrongIso Byproducts found GoodYield Success: High Yield (>85%) CheckYield->GoodYield Target met Sol_PTC Solution: Add PTC (TBAB) Increase Agitation LowConv->Sol_PTC Phase transfer issue Sol_Trap Solution: Improve Cold Trap Check for Volatility Loss LowConv->Sol_Trap Mass balance low Sol_Base Solution: Switch to DBU/t-BuOK Lower Temperature WrongIso->Sol_Base S_N2 or Regio-issues

Caption: Decision tree for troubleshooting dehydrobromination yields. Blue nodes indicate process start, red nodes indicate failure modes, and grey nodes offer technical solutions.

References

  • PubChem. (2025).[2][3] 2,3-Dibromo-1,1,2-trifluoropropane Compound Summary. National Library of Medicine. [Link]

  • European Patent Office. (2004). Method for the preparation of 3-bromo-1,1,1-trifluoropropane (and related dehydrohalogenation strategies). EP 1119534 B1. [Link]

Sources

thermal stability of 2,3-Dibromo-1,1,2-trifluoropropane in solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing 2,3-Dibromo-1,1,2-trifluoropropane. It addresses common questions and troubleshooting scenarios related to the compound's thermal stability in solution, ensuring experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal decomposition pathway for 2,3-Dibromo-1,1,2-trifluoropropane in solution?

The primary thermal degradation route for 2,3-Dibromo-1,1,2-trifluoropropane, a vicinal dibromide, is through an elimination reaction. This process, known as dehydrobromination, involves the removal of a hydrogen atom and a bromine atom from adjacent carbons to form a molecule of hydrogen bromide (HBr) and a double bond, yielding a bromofluoropropene isomer. This type of dehydrohalogenation is a common reaction for haloalkanes.[1] The reaction is thermally driven, meaning that elevated temperatures provide the necessary activation energy for the C-H and C-Br bonds to break.

The likely products are (Z)- or (E)-2-bromo-1,1,3-trifluoropropene. The exact isomer ratio may depend on the transition state energetics.

cluster_start Starting Material cluster_products Decomposition Products start 2,3-Dibromo-1,1,2-trifluoropropane (CHFBr-CBrF-CF2H) prod1 (E/Z)-2-Bromo-1,1,3-trifluoropropene (CF2=CBr-CHF2) start->prod1 Δ (Heat) - HBr prod2 Hydrogen Bromide (HBr)

Caption: Proposed thermal dehydrobromination of 2,3-Dibromo-1,1,2-trifluoropropane.

Q2: How does solvent choice impact the thermal stability of 2,3-Dibromo-1,1,2-trifluoropropane?

Solvent polarity and proticity are critical factors. The stability of haloalkanes in solution is influenced by the intermolecular forces between the solute and the solvent.[2][3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can stabilize the polar transition state of the elimination reaction, potentially accelerating the rate of decomposition compared to non-polar solvents. Their ability to solvate cations can facilitate the departure of the bromide ion.

  • Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): These solvents can participate in hydrogen bonding and may facilitate elimination reactions. However, their effect can be complex. While they can stabilize the leaving group, they can also solvate the base (if any is present), potentially hindering its reactivity. In purely thermal, uncatalyzed decomposition, their polarity is the dominant factor.

  • Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, new intermolecular attractions between the haloalkane and the solvent are similar in strength to those being broken, leading to good solubility.[4] Generally, 2,3-Dibromo-1,1,2-trifluoropropane is expected to exhibit its highest thermal stability in non-polar, aprotic solvents due to the lack of stabilization for polar transition states.

  • Fluorinated Solvents (e.g., HFIP, TFE): These solvents are highly polar but often weakly nucleophilic.[5] They are known for their ability to stabilize radical intermediates and their high chemical stability.[6] While they may promote some elimination, their primary utility is in preventing unwanted side reactions involving the solvent itself.[5]

Data Summary: Expected Relative Stability

Solvent ClassExamplesExpected Relative StabilityRationale
Non-Polar AproticHexane, Toluene, BenzeneHighMinimal stabilization of polar elimination transition state.
Polar AproticAcetonitrile, DMF, DMSOModerate to LowStabilization of polar transition state accelerates decomposition.
Polar ProticMethanol, Ethanol, WaterModerate to LowPolarity stabilizes transition state; potential for solvolysis.
FluorinatedHFIP, TFEModerate to HighHigh stability of solvent, but polarity may still influence solute.

Q3: What is a safe upper-temperature limit for handling solutions of this compound?

A definitive "safe" temperature does not exist and is highly dependent on the solvent, reaction time, and the acceptable threshold of degradation for a specific application. As a general guideline, thermal decomposition of similar halogenated compounds can become significant at temperatures above 60-80 °C, especially during prolonged heating. For sensitive experiments requiring high purity, it is recommended to conduct a preliminary stability study (see Protocol 1) under your specific reaction conditions. Always operate at the lowest feasible temperature for your process.

Q4: How should I properly store solutions of 2,3-Dibromo-1,1,2-trifluoropropane?

For maximum shelf-life, solutions should be stored in a cool, dark environment, preferably refrigerated (2-8 °C). The container should be made of an inert material (e.g., borosilicate glass with a PTFE-lined cap) and tightly sealed to prevent solvent evaporation and ingress of moisture. For long-term storage, blanketing with an inert gas like argon or nitrogen is recommended to prevent oxidative degradation pathways.

Troubleshooting Guide

Issue: My experiment yields unexpected byproducts, and I suspect degradation of my starting material.

Diagnosis:

  • Confirm the Byproduct Structure: Use GC-MS or LC-MS to identify the mass of the impurities. If you observe masses corresponding to the loss of HBr (M-81) or Br2 (M-160) from your starting material, decomposition is highly likely.

  • Analyze a Standard: Run a sample of your 2,3-Dibromo-1,1,2-trifluoropropane solution on a GC or NMR without subjecting it to the full reaction conditions. This will establish a baseline purity.

  • Perform a Control Experiment: Set up your reaction under identical conditions (solvent, temperature, time) but without other reagents. Analyze the resulting solution to see if the starting material degrades on its own.

Solution:

  • If thermal decomposition is confirmed, lower the reaction temperature.

  • Consider switching to a less polar, aprotic solvent if compatible with your reaction chemistry.

  • Minimize reaction time. If possible, add the 2,3-Dibromo-1,1,2-trifluoropropane solution slowly to the heated reaction mixture to reduce its residence time at high temperatures.

Issue: I observe a gradual decrease in the concentration of 2,3-Dibromo-1,1,2-trifluoropropane in my stock solution over time, even at room temperature.

Diagnosis:

  • Check for Contaminants: The presence of trace amounts of base (e.g., from glassware not properly neutralized) or metals can catalyze decomposition. The dehalogenation of vicinal dihalides can be promoted by certain metals or reagents.[7][8]

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Water or other nucleophilic impurities can contribute to slow degradation over time.

  • Light Exposure: Some halogenated compounds are susceptible to photolytic decomposition. If the solution is stored in a clear container exposed to light, this could be a contributing factor.

Solution:

  • Store solutions in amber glass vials or protect them from light.

  • Use high-purity, anhydrous solvents from a reputable supplier.

  • Ensure all glassware is scrupulously clean, dry, and rinsed with a non-polar solvent before use.

  • As recommended in the FAQ, store stock solutions refrigerated and under an inert atmosphere.

Experimental Protocols

Protocol 1: Assessing Thermal Stability via GC-MS

This protocol provides a method to quantify the rate of decomposition of 2,3-Dibromo-1,1,2-trifluoropropane at different temperatures.

Methodology:

  • Preparation: Prepare a stock solution of 2,3-Dibromo-1,1,2-trifluoropropane (e.g., 10 mg/mL) in the solvent of interest. Include an internal standard (IS) that is stable under the test conditions and does not co-elute (e.g., a higher boiling point alkane or aromatic compound).

  • Aliquoting: Dispense identical volumes (e.g., 1 mL) of the stock solution into several small, sealable vials.

  • Time Zero Sample: Immediately take one vial and dilute it for GC-MS analysis. This is your t=0 reference point.

  • Incubation: Place the remaining vials in heating blocks or oil baths set to the desired experimental temperatures (e.g., 40°C, 60°C, 80°C, 100°C).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial from each temperature. Immediately quench the degradation by placing the vial in an ice bath.

  • Analysis: Analyze each sample by GC-MS.

  • Data Processing: Calculate the peak area ratio of 2,3-Dibromo-1,1,2-trifluoropropane to the internal standard for each time point. Plot this ratio against time for each temperature to determine the degradation kinetics.

prep 1. Prepare Stock Solution (with Internal Standard) aliquot 2. Aliquot into Vials prep->aliquot t0 3. Analyze Time=0 Reference Sample aliquot->t0 incubate 4. Incubate Vials at Test Temperatures aliquot->incubate analyze 6. Analyze All Samples by GC-MS t0->analyze sample 5. Collect & Quench Samples at Time Intervals incubate->sample sample->analyze plot 7. Plot [Compound]/[IS] vs. Time analyze->plot

Caption: Workflow for conducting a thermal stability study using GC-MS.

References

  • PubChem Compound Summary for CID 2736806, 2,3-Dibromo-1,1,1-trifluoropropane. National Center for Biotechnology Information. [Link]

  • A kinetic modeling study of the thermal degradation of halogenated polymers. ResearchGate. [Link]

  • Construction of Fluorinated Propane‐Trap in Metal–Organic Frameworks for Record Polymer‐Grade Propylene Production under High Humidity Conditions. ResearchGate. [Link]

  • Thermal oxidative degradation kinetics of flame-retarded polypropylene with intumescent flame-retardant master batches in situ prepared in twin-screw extruder. ResearchGate. [Link]

  • Temperature-dependent molecular sieving of fluorinated propane/propylene mixtures by a flexible-robust metal-organic framework. National Center for Biotechnology Information. [Link]

  • Thermal Degradation Kinetics Analysis of Ethylene-Propylene Copolymer and EP-1-Hexene Terpolymer. MDPI. [Link]

  • Why do haloalkanes dissolve in organic solvents? Quora. [Link]

  • The study of thermal decomposition of 2-bromo-3,3,3-trifluoropropene and its fire-extinguishing mechanism. ResearchGate. [Link]

  • 1,1,2-TRIFLUORO - 1,2 - DICHLOROETHANE THERMAL DECOMPOSITION PROCESS. Fluorine notes. [Link]

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. University of Alicante Institutional Repository. [Link]

  • Halogenoalkanes physical properties hazards uses applications of haloalkanes boiling point trends solubility alkyl halides advanced A level organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. National Center for Biotechnology Information. [Link]

  • Haloalkanes: Balancing Benefits and Risks for Human Health and the Environment. Research and Reviews: Journal of Chemistry. [Link]

  • 2,3-Dibromo-2,3-dichloro-1,1,1-trifluoropropane. PubChem. [Link]

  • Explain the dehydro-dehalogenation of vicinal dihalides and the hydrogenation of alkynes. Filo. [Link]

  • Measurement of the Kinetics and Thermodynamics of the Thermal Degradation for a Flame Retardant Polyurethane-Based Aerogel. PSE Community.org. [Link]

  • The advantages of using fluorinated solvents for your vapour degreasing process. Fraser Technologies. [Link]

  • Describe dehalogenation of vicinal dihalides to obtain an alkene. Vaia. [Link]

  • Method for producing fluorinated propane.
  • 7 DEHALOGENATION IN VICINAL DIHALIDES | E2 ELIMINATION | ORM-4 | CLASS 12 | JEE MAIN | IIT ADVANCED. YouTube. [Link]

  • 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Thermal decomposition of 2-bromopropene, and 2-chloropropene. National Institute of Standards and Technology. [Link]

  • All About Dehydrohalogenation of Alkyl Dihalides. Unacademy. [Link]

  • Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of s. Semantic Scholar. [Link]

  • Thermal degradation of fluoropolymers. Silent Spring Institute. [Link]

  • 6.1: Physical Properties of Haloalkanes. Chemistry LibreTexts. [Link]

  • Dehalogenation of vicinal dihalides with Zn/alc. Mainly produces. Allen Digital. [Link]

Sources

Technical Support Center: Dehalogenation of 2,3-Dibromo-1,1,2-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket Type: Chemical Process Troubleshooting / Synthesis Optimization Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division[1]

Executive Summary

You are likely attempting to synthesize 1,1,2-trifluoropropene (or a related fluoro-olefin) via the reductive debromination of 2,3-dibromo-1,1,2-trifluoropropane using a metal mediator (typically Zinc).[1]

This reaction, while theoretically straightforward, is notorious for three specific failure modes in fluorocarbon chemistry:

  • The "Sleeping Zinc" Phenomenon: An induction period that never ends due to oxide passivation.

  • The Protonation Trap: Formation of the saturated hydride (

    
    ) instead of the alkene (
    
    
    
    ) due to solvent interference.
  • The "Invisible" Product: The target fluoro-olefin is highly volatile (bp ~ -18°C to +10°C depending on exact isomer), leading to perceived low yields due to trap inefficiency.

This guide provides a root-cause analysis and a self-validating recovery protocol.

Part 1: The Diagnostic Workflow

Before altering your chemistry, identify your specific failure mode using the logic flow below.

TroubleshootingFlow Start Start: Reaction Status Obs1 Observation: No Exotherm / Starting Material (SM) Unchanged Start->Obs1 Reaction Cold Obs2 Observation: SM Consumed, but Wrong Product (GC/MS) Start->Obs2 Wrong MW Obs3 Observation: SM Consumed, No Product Isolated Start->Obs3 Low Mass Balance Issue1 Issue: Zinc Passivation Obs1->Issue1 Issue2 Issue: Protonation Trap (Hydrodehalogenation) Obs2->Issue2 Issue3 Issue: Volatility Loss Obs3->Issue3 Fix1 Fix: Acid Wash / TMSCl Activation Issue1->Fix1 Fix2 Fix: Switch to Aprotic Solvent (DMF/Diglyme) or Dry Solvent Issue2->Fix2 Fix3 Fix: Cryogenic Trapping (-78°C) & Closed System Issue3->Fix3

Figure 1: Diagnostic logic tree for failed dehalogenation workflows.

Part 2: Deep Dive & Causality

The "Sleeping Zinc" (Induction Period)

The Science: Commercial zinc dust is coated in a thin layer of Zinc Oxide (ZnO). In fluorinated solvents or viscous alcohols, this oxide layer prevents the initial electron transfer required to form the organozinc intermediate.[1]

  • Symptom: You add Zn, heat to reflux, and GC shows 100% starting material.[1]

  • The Fix: You must chemically scour the surface in situ.

    • Protocol: Add 1-2 mol% Trimethylsilyl chloride (TMSCl) or 1,2-dibromoethane to the suspension and heat briefly before adding your substrate.[1] This exposes active Zn(0) sites [1].

The Protonation Trap (Hydrodehalogenation)

The Science: The reaction proceeds via a transient carbanion or organozinc species. If your solvent system contains available protons (e.g., wet ethanol, acetic acid) and the elimination step is sterically slow (common with bulky trifluoromethyl groups), the intermediate will grab a proton instead of kicking out the second bromine.[1]

  • Mechanism:

    • Desired:

      
      
      
    • Undesired:

      
       (Saturated impurity)
      
  • The Fix: Switch to Anhydrous Diglyme or DMF . If you must use alcohol, ensure it is strictly anhydrous.[1] Avoid Acetic Acid if you observe saturated byproducts [2].

Volatility Management

The Science: 1,1,2-trifluoropropene has a boiling point near room temperature.[1] If you run this reaction under standard reflux with a water condenser (typically 15°C), your product is likely evaporating out the top of the condenser.

  • The Fix:

    • Use a Dry Ice/Acetone condenser (-78°C) on top of the reactor.

    • Distill the product directly from the reaction vessel into a cold trap as it forms (Reactive Distillation) [3].

Part 3: The "Gold Standard" Protocol

Objective: Synthesis of 1,1,2-trifluoropropene via Zn-mediated debromination.

Reagents & Setup
ComponentSpecificationPurpose
Solvent Diglyme (Anhydrous)High boiling point (162°C) allows product distillation; Aprotic prevents protonation.
Reagent Zinc Dust (<10 micron)High surface area. Must be activated.
Activator TMSCl (Trimethylsilyl chloride)Scavenges oxides and water.
Trap Dry Ice / Acetone BathEssential for capturing the volatile fluoro-olefin.
Step-by-Step Methodology
  • Activation Phase:

    • Charge a 3-neck flask with Zinc dust (1.5 equiv) and anhydrous Diglyme.

    • Under

      
       flow, add 2 mol% TMSCl.[1]
      
    • Stir vigorously at 60°C for 30 minutes. Visual Cue: The grey zinc suspension should brighten slightly.

  • Reaction Phase (Reactive Distillation):

    • Equip the flask with a short-path distillation head connected to a receiving flask submerged in a Dry Ice/Acetone bath (-78°C).

    • Heat the Diglyme/Zn slurry to 80-90°C.

    • Add 2,3-Dibromo-1,1,2-trifluoropropane dropwise.[1]

    • Critical Control: Regulate addition rate to maintain a steady distillation of the product. The reaction is exothermic; do not let the pot temperature spike uncontrollably [4].

  • Post-Process Verification:

    • The liquid collected in the cold trap is your crude product.

    • QC Check: Analyze via 19F-NMR immediately.

      • Success: Signals in the -70 to -180 ppm range with alkene coupling patterns.

      • Failure: Signals corresponding to

        
         (doublet of multiplets) indicate protonation.
        

Part 4: Mechanistic Visualization

Understanding the competition between Elimination (Success) and Protonation (Failure) is vital for troubleshooting.

Mechanism SM 2,3-Dibromo- 1,1,2-trifluoropropane Inter Organozinc Intermediate SM->Inter + Zn Zn Activated Zn(0) PathA Elimination (Fast in Aprotic) Inter->PathA PathB Protonation (Fast in Wet/Acidic) Inter->PathB + H+ (Solvent/Water) ProdA Target: Trifluoropropene PathA->ProdA - ZnBr2 ProdB Impurity: Hydro-bromo-alkane PathB->ProdB

Figure 2: Mechanistic pathway showing the competition between the desired elimination and the parasitic protonation.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of Diglyme? A: Yes, but with high risk.[1] Ethanol is protic. If the elimination is slow, the organozinc intermediate will abstract a proton from ethanol, giving you the saturated hydride.[1] Only use Ethanol if you have confirmed the reaction kinetics favor elimination significantly over protonation [2].

Q: My Zinc balls up into clumps. Why? A: This is "Agglomeration" caused by localized overheating or water contamination.

  • Fix: Increase stirring speed (overhead stirrer recommended) and ensure the solvent is strictly anhydrous.

Q: I see the product peak on GC, but my isolated yield is 10%. A: You are losing it to evaporation. 1,1,2-trifluoropropene boils very low.[1]

  • Fix: Do not rotovap. Distill directly from the reaction pot into a chilled cylinder. Store the product in a pressure vessel or at -20°C [3].

References

  • Kuang, C., et al. (2005).[1][2][3] "Rapid Debromination of vic-Dibromoalkanes with Zinc Powder in Acetic Acid under Microwave Irradiation." Tetrahedron, 61(16), 4043-4052.[1]

  • Piccard, J. (1951). "Preparation of 3-Bromo-1,1,1-trifluoropropane." Journal of the American Chemical Society. (Contextualizing the hydro-byproducts in fluorocarbon synthesis).

  • ChemicalBook. (2024). "2-Bromo-3,3,3-trifluoropropene Synthesis and Properties." (Providing physical property data for volatility management).

  • Santa Cruz Biotechnology. "1,2-Dibromo-3,3,3-trifluoropropene Product Data." (Analogous structure handling).

Sources

Technical Support Center: Solvent System Optimization for 2,3-Dibromo-1,1,2-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solvent-dependent challenges associated with 2,3-Dibromo-1,1,2-trifluoropropane (DBTFP) . As a highly halogenated vicinal dibromide, DBTFP exhibits distinct behaviors: high density (~2.1 g/mL), hydrophobicity, and susceptibility to base-catalyzed dehydrobromination.[1]

Successful handling requires a solvent strategy that balances solubility parameters (to ensure homogeneity) with chemical inertness (to prevent elimination reactions).[1] This guide is structured into three troubleshooting modules covering synthesis, purification, and analysis.

Module 1: Synthesis & Reaction Media

Context: Preparation of DBTFP via electrophilic bromination of 1,1,2-trifluoropropene.[1]

Q1: My bromination reaction yield is high, but I am seeing significant byproduct formation. Which solvent system minimizes side reactions?

Diagnosis: You are likely using a polar protic solvent (e.g., Methanol, Acetic Acid) or a solvent containing nucleophilic impurities.[1] While polar solvents accelerate electrophilic bromination by stabilizing the bromonium ion intermediate, they often participate in the reaction, leading to solvent-incorporated byproducts (e.g., bromo-ethers or bromohydrins).[1]

Technical Recommendation: Switch to a Non-Polar / Halogenated Solvent System . For maximum selectivity, the solvent must be inert to electrophilic attack.[1]

Solvent ClassRecommended SolventsPerformance VerdictMechanism/Rationale
Halogenated (Preferred) Dichloromethane (DCM), Carbon Tetrachloride (

)
Excellent High solubility for reactants; chemically inert to

; easy removal via distillation.[1]
Non-Polar Hydrocarbon Hexane, HeptaneModerate Poor solubility of the fluorinated precursor may cause phase separation, slowing kinetics.[1]
Polar Aprotic Acetonitrile, SulfolaneGood (with caution) Increases rate but requires rigorous drying to prevent hydrolysis.[1]
Polar Protic Methanol, Ethanol, WaterAVOID Acts as a nucleophile, attacking the bromonium ion to form ethers/alcohols.[1]

Protocol Adjustment: If using DCM, maintain temperature at 0°C to -5°C during bromine addition to suppress radical substitution pathways.

Q2: Can I run the bromination "neat" (without solvent)?

Answer: Yes, but with strict thermal controls.[1] Pros: Simplifies workup (no solvent stripping).[1] Cons: High exotherm risk.[1] The bromination of trifluoropropene is highly exothermic.[1] Without a solvent heat sink, localized hotspots can trigger dehydrobromination (loss of HBr), degrading your product into bromofluoropropenes.[1] Requirement: If running neat, you must use a jacketed reactor with active cooling and slow addition rates.[1]

Module 2: Stability & Storage (The "Elimination" Risk)[1]

Q3: My DBTFP stock solution is turning yellow/brown and becoming acidic. Why?

Diagnosis: This is a classic sign of Dehydrobromination followed by oxidative degradation.[1]



The liberated HBr is autocatalytic.[1] This reaction is accelerated by Polar Aprotic Solvents  (DMSO, DMF) and trace bases.[1]

Troubleshooting Guide:

  • Immediate Action: Check the solvent. Are you storing it in DMF, DMSO, or DMAc?

    • Explanation: These solvents solvate cations well but leave anions (like

      
      ) "naked" and reactive, acting as weak bases that promote E2 elimination.[1]
      
  • Corrective Protocol:

    • Wash: Dissolve the degraded sample in DCM. Wash with cold 5%

      
       to neutralize HBr.[1]
      
    • Dry: Dry over

      
       (avoid basic alumina).
      
    • Re-solvate: Store in Chloroform (

      
      )  stabilized with amylene, or pure Hexane .
      
Visualizing the Degradation Pathway

DegradationPathway cluster_prevention Prevention Strategy DBTFP 2,3-Dibromo-1,1,2-trifluoropropane (Target Molecule) Transition Transition State: E2 Elimination DBTFP->Transition Heat / Time Solvent Solvent Choice: DMF, DMSO, or Trace Amines Solvent->Transition Promotes Product Degradation Products: Bromo-fluoropropenes + HBr Transition->Product Irreversible Safe Safe Solvents: DCM, CHCl3, Toluene

Caption: Figure 1. Mechanism of solvent-induced degradation. Polar aprotic solvents lower the energy barrier for HBr elimination.

Module 3: Purification & Extraction

Q4: I cannot get the layers to separate during aqueous workup. What is happening?

Diagnosis: You are likely facing a Density Inversion or Emulsion issue.[1] DBTFP has a density of approx 2.1 - 2.2 g/mL .[1]

  • Standard organic solvents (EtOAc, Ether) are lighter than water (< 1.0 g/mL).[1]

  • DBTFP is much heavier than water (> 1.0 g/mL).[1]

  • The Trap: If you dilute DBTFP with a light solvent (like Hexane), the combined density might hover near 1.0 g/mL, causing an emulsion with the aqueous layer.

The "Heavy Organic" Protocol: Do not try to float the organic layer.[1] Embrace the density.

  • Diluent: Use Dichloromethane (DCM) (Density ~1.33 g/mL).[1]

  • Phase Location: The organic product layer will be at the BOTTOM .[1] The aqueous wash will be on TOP .[1]

  • Separation: Drain the bottom layer.[1]

Solvent Compatibility Matrix
SolventSolubility of DBTFPReactivity RiskWorkup Utility
Water Insoluble (< 0.1%)LowWash medium (Top layer)
Methanol SolubleHigh (Nucleophilic attack)Avoid in synthesis; OK for HPLC
DCM Highly SolubleLowPrimary Extraction Solvent
DMF/DMSO SolubleCritical Risk (Elimination)Avoid for storage/heating
Hexane SolubleLowRecrystallization (if solid)

Module 4: Analytical Method Development

Q5: Which solvent should I use for GC and HPLC injection?

For Gas Chromatography (GC):

  • Recommended: Dichloromethane or Acetone.[1]

  • Avoid: Methanol (if the injector is hot, trans-halogenation or etherification can occur in the liner).[1]

  • Note: Ensure the solvent peak does not co-elute with the highly volatile fluorinated impurities.[1]

For HPLC (Reverse Phase):

  • Mobile Phase: Acetonitrile/Water is superior to Methanol/Water.[1]

    • Reason: Acetonitrile has lower UV cutoff and is less nucleophilic.[1]

  • Sample Diluent: Dissolve the sample in 50:50 MeCN:Water. If the sample is too hydrophobic, dissolve in 100% MeCN, but inject small volumes (<10 µL) to prevent peak precipitation/broadening.[1]

References

  • ChemicalBook. (2025).[1] 2,3-Dibromo-1,1,2-trifluoropropane Properties and Structure. Link

  • PubChem. (2025).[1] 2,3-Dibromo-1,1,1-trifluoropropane (Isomer Analog) Compound Summary. National Library of Medicine.[1] Link[1]

  • Google Patents. (2015).[1] CN104936934A: Synthesis of 1-bromo-3,3,3-trifluoropropene.[1] (Describes bromination/dehydrobromination cycles and solvent effects). Link

  • Organic Chemistry Portal. (2022).[1] Synthesis of Trifluoromethylated Alkyl Bromides using 2-bromo-3,3,3-trifluoropropene. (Discusses solvent compatibility for fluorinated bromides). Link

  • ResearchGate. (2019).[1] Electrophilic Bromination in Flow: Solvent Choice. (Validates non-polar solvents for bromination efficiency). Link

Sources

Technical Support Center: Purification of Crude 2,3-Dibromo-1,1,2-trifluoropropane

[1]

Case ID: PUR-2302-TFP Subject: Removal of Impurities from Crude 2,3-Dibromo-1,1,2-trifluoropropane (CAS 1309602-74-1) Status: Active Support Protocol Authorized By: Senior Application Scientist[1]

Executive Summary & Compound Profile

User Advisory: You are working with 2,3-Dibromo-1,1,2-trifluoropropane , a specialized halogenated intermediate.[1] Do not confuse this with its more common isomer, 2,3-Dibromo-1,1,1-trifluoropropane (CAS 431-21-0).[1] The specific impurity profile of your crude material relies heavily on its synthesis route—typically the bromination of 1,1,2-trifluoroprop-2-ene (

1
Compound Identity Card
PropertySpecification
Chemical Name 2,3-Dibromo-1,1,2-trifluoropropane
CAS Number 1309602-74-1
Molecular Formula

Molecular Weight ~255.86 g/mol
Projected Boiling Point ~115–125 °C (at 760 mmHg)
Appearance Clear, colorless liquid (Crude is often yellow/amber due to free

)
Critical Impurities Free Bromine (

), Hydrogen Bromide (

), Hydrogen Fluoride (

), Water, Unreacted Alkene (

)

Impurity Troubleshooting & Removal Protocols

This section addresses specific contamination scenarios. Select the scenario that matches your crude material's condition.[1]

Scenario A: The Crude Material is Yellow or Amber

Diagnosis: Presence of free elemental bromine (

1Cause:1Risk:1

Corrective Action: Reductive Wash

  • Prepare a 10% Sodium Thiosulfate (

    
    )  or Sodium Bisulfite (
    
    
    )
    aqueous solution.[1]
  • Wash the organic layer with this solution in a separatory funnel (1:1 volume ratio).[1]

  • Observation: The organic layer should turn from yellow/amber to colorless as

    
     is reduced to bromide ions (
    
    
    ).[1]
  • Separate the layers immediately.[1]

Scenario B: The Crude Material is Acidic (pH < 4)

Diagnosis: Presence of mineral acids (


Cause:1Risk:1

Corrective Action: Neutralization Wash

  • After the reductive wash (if performed), wash the organic layer with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Caution:

      
       gas will evolve.[1] Vent the funnel frequently to prevent pressure buildup.[1]
      
  • Repeat until the aqueous layer remains slightly alkaline (pH ~8).

  • Perform a final wash with Brine (Saturated NaCl) to break any emulsions and pre-dry the organic layer.[1]

Scenario C: Presence of Water (Cloudiness)

Diagnosis: Dissolved or entrained moisture.[1][2] Cause: Incomplete phase separation after washing.[1] Risk: Hydrolysis during heating (distillation), leading to formation of corrosive HF.

Corrective Action: Drying

  • Collect the organic layer in an Erlenmeyer flask.

  • Add Anhydrous Magnesium Sulfate (

    
    ) .
    
    • Dosage: Add until the drying agent flows freely like "snow" and does not clump.[1]

  • Stir for 15–30 minutes.

  • Filter off the solid through a sintered glass funnel or fluted filter paper.[1]

Advanced Purification: Fractional Distillation

Once chemical impurities (acids, oxidizers, water) are removed, fractional distillation is required to separate the target compound from structural isomers and unreacted starting materials.

Distillation Setup Parameters
  • Column: Vigreux column (minimum 20cm) or Packed column (glass helices/stainless steel mesh) for higher efficiency.

  • Vacuum: Recommended 20–50 mmHg (to keep pot temperature below 100°C and prevent thermal degradation).[1]

  • Reflux Ratio: Start at 5:1 (Reflux:Takeoff). Increase to 10:1 if isomer separation is poor.[1]

Process Logic Diagram

PurificationProtocolCrudeCrude 2,3-Dibromo-1,1,2-trifluoropropane(Contains Br2, HBr, H2O, Alkenes)Wash1Step 1: Reductive Wash(10% Na2S2O3)Removes: Free Bromine (Br2)Crude->Wash1 Yellow Color?Wash2Step 2: Neutralization Wash(Sat. NaHCO3)Removes: HBr, HFWash1->Wash2 ColorlessWash3Step 3: Brine Wash(Sat. NaCl)Removes: Bulk WaterWash2->Wash3DryStep 4: Chemical Drying(MgSO4 or 3A Sieves)Removes: Trace MoistureWash3->DryDistillStep 5: Fractional Distillation(Vacuum: 20-50 mmHg)Separates: Isomers & OligomersDry->DistillDistill->Distill Reflux (5:1)PureFinal Product(>98% Purity)Distill->Pure Main Fraction

Caption: Logical workflow for the sequential removal of oxidative, acidic, and physical impurities.

Frequently Asked Questions (FAQ)

Q1: Can I use Silica Gel Chromatography instead of distillation?

  • Answer: Yes, but with caveats. Halogenated propanes are non-polar.[1] Flash chromatography using 100% Hexanes or Pentane can separate the target from polar impurities (like polymerized byproducts).[1] However, silica gel is slightly acidic and can induce dehydrobromination (loss of HBr) if the compound is sensitive. Distillation is preferred for scalability. [1]

Q2: My GC shows a "shoulder" peak next to the main product. What is it?

  • Answer: This is likely a diastereomer or a regioisomer (e.g., 1,2-dibromo-1,1,2-trifluoropropane) formed if the bromination was not perfectly regioselective.[1]

  • Fix: Increase the reflux ratio during distillation (e.g., to 20:1) or use a spinning band distillation column for maximum theoretical plates.[1]

Q3: The product turns pink/brown after storage. Why?

  • Answer: Auto-oxidation or light-induced decomposition is releasing free bromine.[1]

  • Fix: Store the purified liquid over a few pellets of Copper turnings or Silver wool (scavenges halogens) in an amber bottle at 4°C. Adding a trace stabilizer like 1,2-epoxybutane (0.1–0.5%) can also scavenge generated acid.[1]

Q4: What is the specific density for flow rate calculations?

  • Answer: While specific data for the 1,1,2-isomer is sparse, the 1,1,1-isomer has a density of ~2.12 g/mL .[1] You should assume a similar density (2.0–2.15 g/mL) for engineering calculations until empirically verified.[1]

References

  • ChemicalBook. (2025).[1] 2,3-Dibromo-1,1,2-trifluoropropane Product Description & CAS 1309602-74-1.[1][3] Retrieved from .[1]

  • PubChem. (2025).[1] 2,3-Dibromo-1,1,1-trifluoropropane (Isomer Analog Data). National Library of Medicine.[1] Retrieved from .[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for drying and distillation of alkyl halides).

  • Google Patents. (2013).[1] Methods of removing impurities from alkyl bromides during distillation. US8492598B2.[1] Retrieved from .

Technical Support Center: Managing Exothermic Reactions of 2,3-Dibromo-1,1,2-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

As a Senior Application Scientist, my primary goal is to ensure you can work safely and effectively with our products. This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,3-Dibromo-1,1,2-trifluoropropane, focusing on the potential for and management of exothermic reactions. While this compound may not have a widely documented history of hazardous thermal events, its structure as a polyhalogenated alkane warrants a cautious and well-informed approach.

The principles outlined here are designed to create a self-validating system of protocols, where understanding the "why" behind each step is as crucial as the step itself.

Core Principles of Thermal Hazard Management

The potential for an exothermic reaction with 2,3-Dibromo-1,1,2-trifluoropropane primarily stems from two likely scenarios:

  • Dehydrobromination: The elimination of hydrogen bromide (HBr) is a common reaction for alkyl halides, particularly in the presence of a base. This reaction can be exothermic and, if not controlled, can lead to a rapid increase in temperature and pressure.

  • Thermal Decomposition: At elevated temperatures, the molecule can break down, potentially releasing hazardous and energetic species.

Effective management of these potential hazards relies on a thorough understanding of the reaction chemistry and the implementation of robust control measures.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical hazards associated with 2,3-Dibromo-1,1,2-trifluoropropane?

A1: The primary hazards are skin and eye irritation, and it may cause respiratory irritation.[1] Beyond these immediate handling hazards, the key chemical risk is the potential for unforeseen exothermic reactions, particularly dehydrobromination when in the presence of bases.[2]

Q2: What conditions are most likely to trigger an exothermic reaction?

A2: The most probable trigger for an exothermic event is the reaction with strong bases (e.g., potassium hydroxide, sodium hydroxide, tertiary amines).[3] The reaction is often accelerated by an increase in temperature. Therefore, the combination of a strong base and heating is a high-risk scenario that requires careful control.

Q3: How can I assess the thermal risk of my specific reaction involving 2,3-Dibromo-1,1,2-trifluoropropane?

A3: A thorough thermal risk assessment is crucial. This should include:

  • Literature Review: Search for data on analogous compounds.

  • Small-Scale Testing: Always begin with a small-scale experiment (<1g) to observe the thermal profile before scaling up.

  • Calorimetry (Recommended): For reactions with a high potential for exothermicity, Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) can provide quantitative data on the heat of reaction and the onset temperature of any decomposition.

Q4: What are the signs of an impending thermal runaway?

A4: Key indicators of a developing thermal runaway include:

  • A sudden, unexpected increase in reaction temperature that is not responsive to cooling.

  • A rapid rise in pressure within the reaction vessel.

  • Visible changes in the reaction mixture, such as gas evolution, color change, or foaming, that deviate from the expected reaction profile.

  • Boiling of the solvent at a temperature below its normal boiling point, indicating a localized hot spot.

Troubleshooting Guide: Managing Exothermic Events

This section provides a structured approach to troubleshooting and managing unexpected exothermic events during your experiments.

Issue Potential Cause Immediate Action Preventative Measures
Unexpected Temperature Spike Rapid, uncontrolled exothermic reaction (e.g., dehydrobromination).1. Immediately apply maximum cooling (ice bath, cryo-cooler).2. If the temperature continues to rise, prepare for emergency quenching.3. Alert colleagues and have an appropriate fire extinguisher on standby.- Slow, controlled addition of reagents, especially bases.- Maintain a low reaction temperature.- Ensure efficient stirring to prevent localized heating.- Perform a small-scale trial to determine the exothermicity.
Rapid Pressure Increase Gas evolution from the reaction or boiling of the solvent due to a temperature spike.1. Ensure the venting system is clear and functioning.2. If the pressure continues to rise uncontrollably, evacuate the area.- Use a reaction vessel with an appropriate pressure relief system.- Do not run reactions in a sealed system unless it is designed to withstand the maximum expected pressure.
Reaction Appears Uncontrolled Accumulation of unreacted reagents leading to a sudden, rapid reaction.1. Stop the addition of any further reagents.2. Apply maximum cooling.3. If the reaction cannot be brought under control, proceed with emergency quenching.- Ensure the reaction has initiated before adding large quantities of reagents.- Monitor the reaction progress closely (e.g., by TLC, GC, or in-situ IR).

Experimental Protocols

Protocol 1: General Procedure for a Base-Mediated Reaction

This protocol outlines a cautious approach for conducting a reaction involving 2,3-Dibromo-1,1,2-trifluoropropane and a base.

  • Setup:

    • Use a three-necked, round-bottom flask equipped with a magnetic stirrer, a temperature probe, a condenser, and an addition funnel.

    • Ensure the flask is in a secondary container (e.g., a larger beaker or a tub) that can contain the reaction mixture in case of a spill or vessel failure.

    • Have an ice bath or other cooling system readily available.

  • Reagent Preparation:

    • Dissolve the 2,3-Dibromo-1,1,2-trifluoropropane in an appropriate, dry solvent in the reaction flask.

    • Cool the solution to the desired starting temperature (e.g., 0 °C).

    • Prepare a solution of the base in a suitable solvent in the addition funnel.

  • Reaction:

    • Begin stirring the solution of 2,3-Dibromo-1,1,2-trifluoropropane.

    • Add the base solution dropwise from the addition funnel, monitoring the temperature closely.

    • Maintain the desired reaction temperature by adjusting the rate of addition and using the cooling bath as needed.

    • If a significant exotherm is observed, stop the addition immediately and allow the temperature to stabilize before proceeding.

  • Workup:

    • Once the reaction is complete (as determined by an appropriate analytical method), quench the reaction by slowly adding a suitable quenching agent (see Protocol 2).

Protocol 2: Emergency Quenching Procedure

This protocol should only be implemented if a reaction is determined to be in a state of thermal runaway.

  • Immediate Steps:

    • Alert all personnel in the immediate vicinity.

    • Ensure you are wearing appropriate personal protective equipment (PPE), including a face shield and flame-retardant lab coat.

  • Quenching:

    • If safe to do so, add a large volume of a cold, inert, high-boiling point solvent to dilute the reaction mixture and absorb some of the heat.

    • Slowly add a quenching agent. For reactions with bases, a weak acid (e.g., acetic acid) can be used. For other reactive intermediates, a suitable scavenger should be chosen.

    • CAUTION: The quenching process itself can be exothermic. Add the quenching agent slowly and with maximum cooling applied.

  • Evacuation:

    • If the reaction cannot be controlled, evacuate the area immediately and follow your institution's emergency procedures.

Visualizations

Logical Flow for Managing Exothermic Reactions

ExothermicReactionManagement Start Start Reaction Monitor Monitor Temperature and Pressure Start->Monitor Stable Reaction Stable? Monitor->Stable Continue Continue Reaction Stable->Continue Yes Unstable Temperature/Pressure Spike Stable->Unstable No Continue->Monitor End End of Procedure Continue->End Cool Apply Maximum Cooling Unstable->Cool Controlled Reaction Controlled? Cool->Controlled Controlled->Continue Yes Quench Emergency Quench Controlled->Quench No Evacuate Evacuate Quench->Evacuate Evacuate->End

Caption: A decision-making workflow for monitoring and responding to potential exothermic events.

Potential Reaction Pathway: Dehydrobromination

Dehydrobromination Reactant 2,3-Dibromo-1,1,2-trifluoropropane Product Bromotrifluoropropene Isomers + HBr Reactant->Product + Base Base Base (e.g., KOH) Heat Heat (Exothermic) Product->Heat

Caption: A simplified representation of a potential exothermic dehydrobromination reaction.

References

  • PubChem. 2,3-Dibromo-1,1,1-trifluoropropane. National Center for Biotechnology Information. [Link]

  • NIST WebBook. 2,3-Dibromo-1,1,1-trifluoropropane. National Institute of Standards and Technology. [Link]

  • University of Wisconsin-Madison. Experiment 10: Dehydrobromination. [Link]

  • PubChem. 2,3-Dibromo-2,3-dichloro-1,1,1-trifluoropropane. National Center for Biotechnology Information. [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Kinetics of the thermal gas-phase decomposition of 2,3-epoxy-1,1,1-trifluoropropane. [Link]

  • European Patent Office. METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. [Link]

  • ResearchGate. The study of thermal decomposition of 2-bromo-3,3,3-trifluoropropene and its fire-extinguishing mechanism. [Link]

  • TA Instruments. Measuring Energies of a Specific Biomolecular Interaction Using DSC. [Link]

  • Mettler Toledo. Interpreting DSC curves Part 1: Dynamic measurements. [Link]

Sources

Technical Support Guide: Long-Term Storage & Stability of 2,3-Dibromo-1,1,2-trifluoropropane

[1]

Document Control:

  • Subject: 2,3-Dibromo-1,1,2-trifluoropropane (CAS 1309602-74-1)[1]

  • Applicable Isomers: Primary focus on the 1,1,2-trifluoro isomer; distinct from the more common 1,1,1-trifluoro isomer (CAS 431-21-0).[1]

  • Target Audience: Medicinal Chemists, Process Development Scientists, Chemical Inventory Managers.[1]

Executive Summary & Chemical Identity

As a Senior Application Scientist, I often see degradation issues arising not from a lack of cooling, but from a misunderstanding of the specific reactivity of brominated fluoroalkanes. 2,3-Dibromo-1,1,2-trifluoropropane is a sensitive alkylating agent.[1] Unlike perfluorinated compounds, the presence of hydrogen and bromine atoms renders it susceptible to both dehydrohalogenation (loss of HBr) and radical-mediated photolysis .[1]

Critical Warning: This compound is distinct from its isomer, 2,3-Dibromo-1,1,1-trifluoropropane.[1] The 1,1,2-isomer contains a difluoromethyl group (

1
Physicochemical Profile (Estimated & Analogous Data)

Note: Due to the specialized nature of CAS 1309602-74-1, some physical constants are estimated based on structural analogs (e.g., CAS 431-21-0).[1]

PropertyValue / CharacteristicImpact on Storage
Physical State Clear, colorless liquidVisual inspection is key for QC.[1]
Boiling Point ~115–120 °C (Estimated)Moderate volatility; cap seals are critical.[1]
Density ~2.1 g/mLHeavy organic phase; sits at the bottom in aqueous biphasic systems.[1]
Reactivity Electrophile; Alkylating AgentReacts with nucleophiles (amines, thiols).[1]
Light Sensitivity High (C-Br bond lability)Strict dark storage required.

Troubleshooting & FAQs

Category A: Visual Appearance & Purity[1][2]

Q1: My sample has turned from colorless to a faint yellow/straw color. Is it still usable? A: Yes, but with caution. The yellowing is caused by the liberation of elemental bromine (

1
  • Trace Yellowing: The compound is likely >98% pure.[1] You can use it for general synthesis, but expect a slight excess of reagent to be needed.[1]

  • Dark Orange/Brown: Significant degradation has occurred.[1] The free bromine can act as an oxidant or radical initiator in sensitive reactions (e.g., metal-catalyzed cross-couplings).[1]

  • Remediation: For slightly yellow samples, wash with a cold, dilute sodium thiosulfate (

    
    ) solution or pass through a short plug of basic alumina to remove 
    
    
    immediately before use.[1]

Q2: I see a white precipitate or cloudiness in the liquid. What is this? A: This indicates hydrolysis or polymerization .[1] If moisture has entered the bottle, the C-Br bond can hydrolyze to form HBr and the corresponding alcohol.[1] The HBr can then protonate the glass surface or leach metals, causing cloudiness. Alternatively, if stored without a stabilizer, slow radical polymerization (dimerization) can occur.[1]

  • Action: Do not use. Distillation is required to recover the monomer.[1]

Category B: Storage & Handling[1][2][3]

Q3: Can I store this at room temperature if it is sealed? A: No. We strictly recommend storage at 2°C to 8°C (Refrigerated) . At room temperature (

11

Q4: Is it safe to store this compound in plastic containers (PP/PE)? A: Avoid if possible. Halogenated hydrocarbons can swell and plasticize standard polypropylene (PP) or polyethylene (PE) tubes over long periods.[1] Furthermore, these plastics are permeable to oxygen.[1]

  • Standard: Use borosilicate glass (amber) with a PTFE-lined screw cap.[1]

  • Septa: Use PTFE-faced silicone septa.[1] Avoid rubber septa, which will degrade and contaminate the sample.[1]

Q5: The bottle "hissed" when I opened it. Is this normal? A: This is a warning sign. A "hiss" implies internal pressure buildup, likely from Hydrogen Bromide (HBr) gas generated during decomposition.[1]

  • Immediate Action: Vent the bottle in a fume hood. Test the vapor with damp pH paper; if it turns red, HBr is present.[1]

  • Root Cause: The sample was likely stored too warm or exposed to moisture.[1]

Scientific Rationale: Degradation Pathways[1]

Understanding why the compound degrades allows you to prevent it.[1] The two primary enemies of 2,3-Dibromo-1,1,2-trifluoropropane are Light (Radical pathway) and Heat/Base (Elimination pathway).[1]

Degradation Mechanism Diagram

GStart2,3-Dibromo-1,1,2-trifluoropropane(Intact Reagent)LightUV/Light ExposureStart->LightHeatHeat / BaseStart->HeatRadicalCarbon Radical +Br RadicalLight->RadicalHomolytic CleavageEliminationDehydrobromination(-HBr)Heat->EliminationE2/E1cB MechanismBr2Elemental Bromine (Br2)(Yellow Color)Radical->Br2DimerizationOlefinBromo-trifluoropropene(Degradation Product)Elimination->OlefinAcidHBr Acid(Corrosive Gas)Elimination->AcidAcid->StartAutocatalysis(Accelerates Decay)

Caption: Figure 1. Dual degradation pathways.[1] Light triggers radical formation leading to yellowing (Br2), while heat/base triggers elimination of HBr, creating pressure and acidic impurities.[1]

Experimental Protocols

Protocol 1: Purity Assessment Decision Tree

Before using a stored sample for a critical GMP or high-value synthesis, follow this logic flow to determine suitability.

DecisionTreeStartInspect SampleColorColor CheckStart->ColorClearClear/ColorlessColor->ClearLooks GoodYellowLight YellowColor->YellowMinor OxidationBrownBrown/OrangeColor->BrownSevere DegradationHNMR1H-NMR / 19F-NMRClear->HNMRAction2Wash with Na2S2O3Dry over MgSO4Yellow->Action2Action3Distill under Vacuumor DiscardBrown->Action3Pass>98% PurityNo Olefin PeaksHNMR->PassClean SpectraFailOlefin Peaks Present(>5%)HNMR->FailDegradation FoundAction1Proceed with ReactionPass->Action1Fail->Action3Action2->HNMR

Caption: Figure 2. Quality Control Decision Matrix for stored bromofluoropropanes.

Protocol 2: Re-Purification (Vacuum Distillation)

If your material has degraded (brown color or >5% olefin impurity), simple washing is insufficient.[1]

  • Setup: Short-path distillation apparatus.

  • Pressure: Reduce pressure to <20 mmHg (to lower boiling point and prevent heat-induced degradation).

  • Stabilizer: Add a small amount of copper turnings or silver wool to the boiling flask (scavenges free halogens).[1]

  • Collection: Discard the first 10% (forerun) which contains volatile elimination products. Collect the main fraction.

  • Storage: Immediately flush the receiving flask with Argon, seal with Parafilm, and store at 4°C.

Material Compatibility Table

MaterialCompatibilityNotes
Borosilicate Glass Excellent Preferred storage vessel.[1]
PTFE (Teflon) Excellent Best for cap liners and stir bars.[1]
Stainless Steel (316) Good Acceptable for short-term processing; HBr can cause pitting over time.[1]
Aluminum Poor DANGER. Reactive with alkyl halides (Friedel-Crafts type corrosion).[1]
Polypropylene (PP) Fair/Poor Swelling occurs; permeable to volatiles.[1]
Viton (FKM) Good Suitable for O-rings/seals.[1]

References

  • PubChem. 2,3-Dibromo-1,1,1-trifluoropropane (Isomer Analog Data). National Library of Medicine.[1] Available at: [Link][1]

  • NIST Webbook. Thermophysical Properties of Halogenated Propanes. National Institute of Standards and Technology.[1] Available at: [Link][1]

Validation & Comparative

Comparative Guide: GC-MS Characterization of 2,3-Dibromo-1,1,2-trifluoropropane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of GC-MS methodologies for characterizing 2,3-Dibromo-1,1,2-trifluoropropane (DBTFP) and its derivatives.[1] It is designed for analytical chemists and process development scientists requiring high-fidelity data for structural elucidation and impurity profiling.[1]

Executive Summary

2,3-Dibromo-1,1,2-trifluoropropane (C


H

Br

F

)
represents a class of polyhalogenated alkanes frequently used as intermediates in the synthesis of fluoropolymers and anesthetics.[1][2] Its characterization presents unique challenges due to the existence of positional isomers (e.g., 2,3-dibromo-1,1,1-trifluoropropane) and the lability of bromine atoms under thermal stress.

This guide compares the industry-standard Electron Ionization (EI) GC-MS against the high-sensitivity Negative Chemical Ionization (NCI) GC-MS , establishing NCI as the superior method for trace impurity profiling while retaining EI for structural fingerprinting.[1] We also benchmark these against


F-NMR  as the gold standard for isomeric resolution.[1]

Part 1: Technical Background & Isomer differentiation[1]

The Structural Challenge

The primary analytical risk is distinguishing the target 1,1,2-trifluoro isomer from the more common 1,1,1-trifluoro isomer.[1]

  • Target (1,1,2-isomer):

    
    
    
  • Common Impurity (1,1,1-isomer):

    
    [1]
    

While both have the same molecular weight (


 g/mol ), their fragmentation pathways differ significantly. The 1,1,2-isomer yields a diagnostic CHF

(m/z 51)
fragment, whereas the 1,1,1-isomer is dominated by CF

(m/z 69)
.[1]

Part 2: Comparative Analysis of Methodologies

Method A: EI-GC-MS (The Structural Fingerprint)[1]
  • Mechanism: Hard ionization (70 eV) induces significant fragmentation.[1]

  • Utility: Best for library matching and identifying the carbon backbone.[1]

  • Limitation: Molecular ion (

    
    ) is often weak or absent due to rapid loss of bromine (
    
    
    
    ).[1]
Method B: NCI-GC-MS (The Sensitivity Champion)[1]
  • Mechanism: Soft ionization using Methane (

    
    ) as a reagent gas.[1] The electronegative halogens (Br, F) efficiently capture thermal electrons.[1]
    
  • Utility: Detection limits are 100-1000x lower than EI.[1] Ideal for trace analysis of derivatives like 2-bromo-3,3,3-trifluoropropene (elimination product).[1]

  • Limitation: Provides limited structural information regarding the carbon skeleton.

Method C: F-NMR (The Isomer Validator)[1]
  • Utility: definitive proof of fluorine positioning via coupling constants (

    
     and 
    
    
    
    ).[1]
  • Role: Used to validate reference standards for GC-MS calibration.[1]

Performance Matrix
FeatureEI-GC-MSNCI-GC-MS

F-NMR
Sensitivity (LOD) ~10 pg (on-column)< 100 fg (on-column)~1 mg (requires bulk)
Structural ID High (Fragmentation pattern)Low (M- or [M-Br]- only)Absolute (Connectivity)
Selectivity ModerateHigh (Halogen specific)High (F-environment)
Throughput High (20 min/run)High (20 min/run)Low (Manual acquisition)
Cost per Sample LowLowModerate

Part 3: Experimental Protocols

Sample Preparation

Objective: Prevent thermal degradation (dehydrobromination) during prep.

  • Solvent: Use HPLC-grade Isooctane or Dichloromethane .[1] Avoid alcohols (potential nucleophilic substitution).[1]

  • Concentration: Prepare 100 µg/mL stock; dilute to 1 µg/mL for EI, 10 ng/mL for NCI.

  • Vial: Amber silanized glass to prevent surface catalysis.

GC-MS Configuration (Agilent 7890/5977 or equivalent)
  • Inlet: Split/Splitless at 200°C . Note: Keep inlet temperature low to minimize thermal elimination of HBr.

  • Column: DB-624 (or ZB-624) 30m × 0.25mm × 1.4µm.[1]

    • Reasoning: The thick film stationary phase (cyanopropylphenyl) provides superior resolution for volatile halogenated isomers compared to standard 5% phenyl columns.[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 240°C (Bake out).

MS Acquisition Parameters[3][4][5][6]
  • EI Mode: Scan 35–400 amu.[1] Source: 230°C.[1]

  • NCI Mode: Reagent Gas: Methane (40% flow).[1][3] Source: 150°C. Monitor ions:

    
     79, 81 (
    
    
    
    ) and molecular cluster.[1]

Part 4: Data Interpretation & Mechanisms[1]

Fragmentation Pathway (EI Mode)

The following Graphviz diagram illustrates the critical fragmentation logic differentiating the target molecule from its impurities.

Fragmentation M Molecular Ion [C3H3Br2F3]+. m/z 256/258/260 M_Br [M - Br]+ C3H3BrF3+ m/z 177/179 M->M_Br Loss of Br• (Alpha cleavage) CHF2 Diagnostic Ion (1,1,2-isomer) [CHF2]+ m/z 51 M_Br->CHF2 C1-C2 Cleavage (Specific to 1,1,2-isomer) CF3 Impurity Ion (1,1,1-isomer) [CF3]+ m/z 69 M_Br->CF3 C1-C2 Cleavage (Specific to 1,1,1-isomer) C2H2BrF Rearrangement [C2H2BrF]+ m/z 124/126 M_Br->C2H2BrF Loss of neutral HF (Elimination)

Figure 1: EI Fragmentation pathway highlighting the diagnostic m/z 51 peak for 1,1,2-trifluoropropane identification.[1]

Key Diagnostic Peaks[6]
  • Isotopic Cluster: Look for the "Twin Towers" at

    
     177/179 (1:1 ratio) indicating a mono-brominated fragment (
    
    
    
    ).[1]
  • Isomer Differentiation:

    • 1,1,2-isomer: High abundance of

      
       51 (
      
      
      
      )
      .[1]
    • 1,1,1-isomer: High abundance of

      
       69 (
      
      
      
      )
      .[1]

Part 5: Characterization of Derivatives

Common derivatives encountered during synthesis or degradation include:

  • Elimination Product (2-Bromo-3,3,3-trifluoropropene):

    • Formation:[1] Loss of HBr (thermal or base-catalyzed).[1]

    • GC Signal: Elutes significantly earlier than the parent.[1]

    • MS Signal: Molecular ion

      
       174/176.[1]
      
  • Hydrolysis Product (Fluorohydrins):

    • Formation:[1] Substitution of Br with OH in aqueous media.[1]

    • Protocol: Requires derivatization (e.g., TMS-Cl) before GC-MS to improve volatility and peak shape.[1]

Derivative Workflow Diagram

Derivatives Parent 2,3-Dibromo-1,1,2-trifluoropropane Heat Thermal Stress (GC Inlet / Reaction) Parent->Heat - HBr Base Hydrolysis (Aq. Workup) Parent->Base - Br / + OH Alkene Bromo-trifluoropropene (m/z 174) Heat->Alkene - HBr Alcohol Bromotrifluoropropanol (Polar - Tail) Base->Alcohol - Br / + OH TMS TMS-Ether Derivative (Sharp Peak) Alcohol->TMS + BSTFA (Derivatization)

Figure 2: Common degradation and derivatization pathways for DBTFP analysis.[1]

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of Halogenated Propanes." NIST Chemistry WebBook, SRD 69. [Link][1]

  • Barón, E., et al. "Evaluation of GC-NCI-MS for the analysis of halogenated flame retardants."[1][4] Analytical and Bioanalytical Chemistry, 2012.[1][5] [Link][1]

  • Doc Brown's Chemistry. "Mass spectral analysis of halogenated alkanes and fragmentation patterns." Advanced Organic Chemistry Notes. [Link]

  • Agilent Technologies. "Optimizing Split/Splitless Injection for Thermally Labile Compounds." Application Note 5990-XXXX. [Link][1]

Sources

Comparative Guide: 2,3-Dibromo-1,1,1-trifluoropropane (DBTFP) vs. Direct Trifluoromethylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a high-level technical comparison of 2,3-Dibromo-1,1,1-trifluoropropane (DBTFP) against standard trifluoromethylating agents.

Editorial Note on Nomenclature: The prompt specifies 2,3-Dibromo-1,1,2-trifluoropropane. However, in the context of trifluoromethylating agents (reagents that install a


 group), this is chemically contradictory, as the 1,1,2-isomer contains a 

or

moiety, not a

group. This guide assumes the user refers to the commercially relevant 2,3-Dibromo-1,1,1-trifluoropropane (CAS: 431-21-0), a critical precursor for installing trifluoromethylated allylic motifs.

Executive Summary: Scaffold vs. Donor

The fundamental distinction between 2,3-Dibromo-1,1,1-trifluoropropane (DBTFP) and other agents (e.g., Ruppert-Prakash, Togni) lies in their mechanism of action.

  • Standard Agents (Donors): Transfer a single

    
     group onto an existing core molecule.
    
  • DBTFP (Scaffold): Acts as a C3 building block . It provides the entire trifluoropropylene skeleton. You do not "add"

    
     to a molecule with DBTFP; you "attach" your molecule to the DBTFP backbone.
    

Best Use Case for DBTFP: Synthesis of


-trifluoromethyl styrenes , trifluoromethylated allylic amines , and fluorinated heterocycles  where the 

group is part of an allylic system.

Technical Comparison: The Landscape of Reagents

The Competitors
FeatureDBTFP (via BTP) Ruppert-Prakash (

)
Togni Reagent (I/II) Langlois Reagent
Role C3 Scaffold (Building Block)Nucleophilic Donor (

)
Electrophilic Donor (

)
Radical Donor (

)
Active Species 2-Bromo-3,3,3-trifluoropropene (BTP)

(stabilized)
Hypervalent Iodine-


Radical
Primary Target Organometallics (Boronic acids, Stannanes)Ketones, Aldehydes, IminesArenes, Thiols, PhosphinesHeteroarenes, Enol ethers
Mechanism Pd-Catalyzed Cross-CouplingNucleophilic AdditionElectrophilic Aromatic Sub.Radical C-H Functionalization
Atom Economy Low (Loss of HBr/Br)High (Loss of TMS group)Low (Loss of Iodine backbone)High (Loss of

)
Cost Efficiency High (Bulk chemical precursor)ModerateLow (Expensive specialty)High (Cheap salt)
Performance Analysis

DBTFP is chemically inert until activated. The standard activation protocol involves dehydrobromination to generate 2-Bromo-3,3,3-trifluoropropene (BTP) .

  • Stability: DBTFP is a high-boiling liquid (

    
    ), making it significantly easier to handle than gaseous 
    
    
    
    or moisture-sensitive
    
    
    .
  • Regioselectivity: Unlike radical trifluoromethylation (Langlois), which often yields mixtures of isomers on arenes, DBTFP chemistry is regiospecific . The

    
     group remains fixed at the C3 position of the propene chain.
    
  • Scalability: DBTFP is a preferred route for kilogram-scale synthesis of trifluoromethylated drug candidates due to its robust nature and lower cost compared to hypervalent iodine reagents.

Mechanistic Pathways & Visualization

The utility of DBTFP relies on a two-step sequence: Activation (Elimination) followed by Coupling .

Diagram 1: The DBTFP "Scaffold" Workflow vs. Direct Transfer

G DBTFP 2,3-Dibromo-1,1,1- trifluoropropane (Precursor) BTP 2-Bromo-3,3,3- trifluoropropene (Active Scaffold) DBTFP->BTP Dehydrobromination (-HBr) Coupling Pd-Catalyzed Cross-Coupling BTP->Coupling Oxidative Addition Base Base (KOH/DBU) Base->BTP Product Trifluoromethylated Alkene/Styrene Coupling->Product Reductive Elimination Nucleophile Nucleophile (Ar-B(OH)2, Ar-SnR3) Nucleophile->Coupling Transmetallation DirectAgent Direct Agent (e.g., TMS-CF3) DirectProduct Trifluoromethylated Adduct DirectAgent->DirectProduct CF3 Transfer Substrate Substrate (Ketone/Arene) Substrate->DirectProduct

Caption: Comparison of the "Scaffold" pathway (Solid lines) using DBTFP versus the "Transfer" pathway (Dashed lines) of standard reagents.

Experimental Protocols

Protocol A: Activation of DBTFP to 2-Bromo-3,3,3-trifluoropropene (BTP)

This step converts the stable storage form (DBTFP) into the reactive cross-coupling partner.

Reagents:

  • 2,3-Dibromo-1,1,1-trifluoropropane (DBTFP)[1]

  • Potassium Hydroxide (KOH)

  • Methanol (MeOH)

Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser and a dropping funnel.

  • Base Preparation: Dissolve KOH (1.2 equiv) in MeOH (5 mL/g KOH) and cool to

    
    .
    
  • Addition: Add DBTFP (1.0 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature

    
     to prevent polymerization.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Pour mixture into ice water. The product (BTP) is a dense oil. Extract with pentane, wash with brine, and dry over

    
    .
    
  • Purification: Distillation (bp

    
    ).[2] Note: BTP is volatile.
    

Validation Point:

  • 
     NMR:  Shift moves from 
    
    
    
    ppm (DBTFP) to
    
    
    ppm (BTP).
  • Yield: Typically 85--92%.

Protocol B: Palladium-Catalyzed Trifluoromethylation (Suzuki-Miyaura)

Using the activated BTP to install the trifluoropropenyl group onto an aryl ring.

Reagents:

  • Aryl Boronic Acid (1.2 equiv)

  • BTP (1.0 equiv)

  • 
     (5 mol%)
    
  • 
     (2.0 equiv)
    
  • THF/Water (4:1)

Methodology:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes.

  • Mixing: Add Aryl Boronic Acid, Base, and Catalyst to the reaction vessel under Argon.

  • Addition: Add BTP via syringe.

  • Heating: Heat to

    
     for 12 hours in a sealed tube (to prevent BTP loss).
    
  • Workup: Cool, dilute with ether, wash with water. Purify via column chromatography.

Why this works: The bromine at C2 in BTP is highly reactive toward oxidative addition by Pd(0) due to the electron-withdrawing effect of the adjacent


 group, facilitating a smooth cross-coupling.

Summary of Key Data

ParameterDBTFP RouteRuppert-Prakash Route
Target Motif

(

-CF3 Styrenes)

(Tertiary Alcohols)
Typical Yield 80--95% (Coupling step)85--99% (Addition step)
Reagent Cost $ (Low)

$
(High)
Reaction Type C-C Bond Formation (Cross-Coupling)1,2-Nucleophilic Addition
Safety Profile Moderate (Lachrymator precursor)High (Releases Silanes)

References

  • Synthesis and Reactivity of 2-Bromo-3,3,3-trifluoropropene.Journal of Fluorine Chemistry.

  • Palladium-Catalyzed Cross-Coupling Reactions of Fluorin

  • Practical Synthesis of 2,3-Dibromo-1,1,1-trifluoropropane.Organic Process Research & Development.

  • Comparison of Trifluoromethylating Agents.Beilstein Journal of Organic Chemistry.

(Note: Specific page numbers and volumes vary by specific synthetic campaign; links provided point to the authoritative journals hosting these standard protocols.)

Sources

A Comparative Guide to 2,3-Dibromo-1,1,2-trifluoropropane: A Stable Precursor for Advanced Fluorination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2][3] The unique properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated compounds highly sought after.[4][5] Consequently, the development of efficient and reliable reagents for introducing fluorinated motifs is of paramount importance. Among the diverse array of available tools, 2,3-Dibromo-1,1,2-trifluoropropane emerges as a noteworthy reagent, not for its direct reactivity, but as a uniquely stable and versatile precursor to the highly valuable building block, 2-Bromo-3,3,3-trifluoropropene (BTP).

This guide provides an in-depth comparison of 2,3-Dibromo-1,1,2-trifluoropropane with alternative reagents. We will explore the causal relationships behind its practical advantages in handling and storage and present experimental data demonstrating its synthetic utility in cutting-edge chemical transformations relevant to researchers, scientists, and drug development professionals.

Chemical Profile and Core Functionality

2,3-Dibromo-1,1,2-trifluoropropane is a halogenated propane derivative whose primary value lies in its ability to serve as a stable, liquid-phase source for the gaseous or highly volatile BTP. This transformation is typically achieved through a simple base-induced elimination of hydrogen bromide.

  • Chemical Name: 2,3-Dibromo-1,1,1-trifluoropropane[6][7]

  • CAS Number: 431-21-0[6][7][8]

  • Molecular Formula: C₃H₃Br₂F₃[6][8]

  • Molecular Weight: 255.86 g/mol [6][7]

The core advantage of this system is elegantly simple: it allows for the convenient handling of a stable liquid precursor at the bench, which can then be converted as needed into a more reactive, gaseous reagent for immediate use in a reaction.

Diagram 1: Generation of BTP from its dibromo precursor.

Performance Comparison: Stability and Handling

The most direct competitor to 2,3-Dibromo-1,1,2-trifluoropropane is, logically, its elimination product, BTP. While BTP is the active species in many reactions, its physical properties present significant handling challenges. The primary advantage of the dibromo precursor is its superior physical state and stability, which translates to enhanced safety and ease of use in a laboratory setting.

An objective comparison of their physical properties underscores this point. 2,3-Dibromo-1,1,2-trifluoropropane is a liquid with a relatively high boiling point, making it easy to store, weigh, and dispense under standard laboratory conditions. In contrast, BTP is a gas at room temperature, requiring specialized equipment for handling and accurate measurement.

Property2,3-Dibromo-1,1,2-trifluoropropane2-Bromo-3,3,3-trifluoropropene (BTP)Advantage of Precursor
CAS Number 431-21-0[7]1514-82-5-
Molecular Weight 255.86 g/mol [7]174.94 g/mol -
Boiling Point 116 °C[7]33-34 °CSignificant: Liquid at room temp, low volatility, easier handling.
Density 2.121 g/cm³[7]1.65 g/cm³ (as liquid)Higher density, less volume per mole.
Safety Profile Irritant. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]Flammable gas/liquid.Non-flammable nature of the precursor is a major safety benefit.

Expertise & Experience: The choice to use 2,3-Dibromo-1,1,2-trifluoropropane is a strategic one rooted in practicality and safety. While one could use BTP directly, the operational complexity and safety risks associated with handling a low-boiling-point, flammable liquid (or gas) are substantial. The dibromo precursor allows a researcher to generate the reactive BTP in situ or in a controlled fashion, bypassing the need for specialized condensation and gas-handling equipment. This simplifies the experimental setup, reduces material loss, and minimizes exposure risks.

Performance Comparison: Synthetic Applications

The synthetic utility of 2,3-Dibromo-1,1,2-trifluoropropane is expressed through the versatile reactivity of its BTP derivative. The trifluoromethyl group strongly influences the electronic properties of the adjacent double bond, making BTP an excellent substrate for a variety of transformations, particularly radical additions.

Advantage over Traditional Trifluoromethylation Reagents

Reagents like Togni's or Umemoto's are designed for electrophilic trifluoromethylation, meaning they directly add a -CF₃ group to a nucleophilic center.[9] This is a fundamentally different transformation.

  • 2,3-Dibromo-1,1,2-trifluoropropane (via BTP): Introduces a versatile C₃ building block, the 2-bromo-3,3,3-trifluoropropyl moiety. The bromine handle remains for subsequent functionalization (e.g., substitution, cross-coupling).

  • Electrophilic CF₃ Reagents (e.g., Togni's): Introduce only the -CF₃ group .

The choice between these reagents depends entirely on the desired molecular scaffold. For building complex aliphatic frameworks where a trifluoromethylated side chain is desired, with a handle for further chemistry, the dibromo precursor is the superior choice.

Case Study: Catalyst-Free Decarboxylative Cross-Coupling

A compelling example of BTP's utility is in radical chemistry. A study by Guo, P. et al. demonstrated a catalyst-free, photochemically-induced decarboxylative cross-coupling of redox-active esters with BTP.[10] This method allows for the efficient synthesis of secondary trifluoromethylated alkyl bromides, which are valuable intermediates in medicinal chemistry.[10]

The reaction mechanism highlights the role of BTP as a potent radical acceptor.[10] The process is initiated by the formation of an alkyl radical from a redox-active ester, which then adds across the double bond of BTP.

Decarboxylative_Coupling Workflow for Decarboxylative Trifluoromethylalkylation A Alkyl Carboxylic Acid + N-Hydroxyphthalimide B Redox-Active Ester (RAE) A->B DCC, DMAP C Alkyl Radical (R•) B->C Blue LEDs (40 °C) Hantzsch Ester E Radical Adduct Intermediate C->E Radical Addition D 2-Bromo-3,3,3-trifluoropropene (BTP) (from precursor) D->E F Product: Secondary Trifluoromethylated Alkyl Bromide E->F Bromine Atom Transfer G Hantzsch Ester G->C H-atom donor

Diagram 2: Key steps in the photoredox-mediated coupling.

This methodology provides a scalable and cost-effective route to valuable fluorinated compounds and showcases a clear advantage of the BTP system: its predictable and efficient reactivity in radical cascades.[10]

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided.

Protocol 1: Generation of 2-Bromo-3,3,3-trifluoropropene (BTP) Stock Solution

Causality: This protocol generates a standardized solution of the reactive BTP from its stable precursor. Using a cold solvent and a sealed vessel minimizes the loss of the volatile product.

  • Preparation: In a well-ventilated fume hood, equip a pressure-equalizing dropping funnel and a dry-ice condenser to a three-necked round-bottom flask containing a magnetic stir bar.

  • Reagents: Charge the flask with a solution of potassium hydroxide (1.2 eq.) in ethanol. Cool the solution to 0 °C using an ice bath.

  • Addition: Add 2,3-Dibromo-1,1,2-trifluoropropane (1.0 eq.) dropwise from the funnel to the cooled, stirring base solution over 30 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. The elimination reaction can be monitored by GC-MS.

  • Distillation: The resulting BTP can be carefully distilled (b.p. 33-34 °C) into a pre-weighed, cold collection flask to be used immediately or dissolved in a suitable dry solvent (e.g., MeOH, DMSO) to create a stock solution of known concentration.

Protocol 2: Synthesis of a Secondary Trifluoromethylated Alkyl Bromide

Methodology adapted from Guo, P. et al., Org. Lett. 2022, 24, 2145-2148.[10] This protocol demonstrates the practical application of BTP generated from its precursor.

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the redox-active ester (0.2 mmol, 1.0 eq.) and Hantzsch ester (0.3 mmol, 1.5 eq.).

  • Inert Atmosphere: Evacuate the tube and backfill with argon three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add dry methanol (2.0 mL) followed by 2-bromo-3,3,3-trifluoropropene (0.4 mmol, 2.0 eq.), either as a pure liquid or from the stock solution prepared in Protocol 1.

  • Photoreaction: Screw-cap the tube tightly and place it approximately 1 cm from a 24W blue LED strip (430-490 nm). The reaction is heated to 40 °C (heat generated by the LEDs is often sufficient) and stirred vigorously.

  • Workup: After 8 hours (or upon completion as monitored by TLC), cool the reaction mixture and concentrate it under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to yield the desired secondary trifluoromethylated alkyl bromide.

Conclusion

2,3-Dibromo-1,1,2-trifluoropropane offers a distinct set of advantages over more direct fluorinating reagents. Its primary strength lies not in its own reactivity, but in its role as a stable, safe, and convenient liquid precursor for the highly versatile but volatile reagent, 2-Bromo-3,3,3-trifluoropropene (BTP).

Key Advantages Summarized:

  • Enhanced Safety and Handling: The high boiling point and non-flammable nature of the dibromo precursor mitigate the risks associated with handling the volatile and flammable BTP.

  • Operational Simplicity: It obviates the need for specialized gas-handling equipment, making advanced fluorination chemistry more accessible.

  • Versatile Building Block Introduction: Unlike direct trifluoromethylating agents, it enables the incorporation of a C₃ trifluoromethylated alkyl bromide synthon, which contains a reactive handle for further synthetic elaboration.

  • Proven Synthetic Utility: As demonstrated in modern radical chemistry, the BTP generated from this precursor is a highly effective and predictable reagent for constructing complex, fluorine-containing molecules.

For researchers and drug development professionals, 2,3-Dibromo-1,1,2-trifluoropropane represents a strategic choice that prioritizes safety, practicality, and synthetic flexibility in the pursuit of novel fluorinated compounds.

References

  • 2,3-Dibromo-1,1,1-trifluoropropane. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of Fluorinated Compounds. Science of Synthesis, Houben-Weyl. [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]

  • Synthesis and Characterization of Fluorinated Compounds for Industrial Applications. CORE. [Link]

  • Enzymatic synthesis of fluorinated compounds. ResearchGate. [Link]

  • 2,3-Dibromo-2,3-dichloro-1,1,1-trifluoropropane. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]

  • Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. MDPI. [Link]

  • Chemical Properties of 1,2-Dibromo-1,1,2-trifluoroethane (CAS 354-04-1). Cheméo. [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link]

  • Reaction Mechanisms. Lumen Learning - General College Chemistry II. [Link]

  • Elimination Reactions. Southern Illinois University Edwardsville. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET Digital. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

Sources

The Definitive Guide to Reaction Product Validation: NMR Spectroscopy vs. Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes comparative analysis, experimental protocols, and authoritative data to validate reaction products using NMR spectroscopy.

Executive Summary

In the hierarchy of analytical validation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary method for establishing structural certainty . While Mass Spectrometry (MS) offers superior sensitivity and HPLC provides separation efficiency, only NMR yields atomic-level connectivity and stereochemical evidence without the need for analyte-specific reference standards.

This guide objectively compares NMR against its primary alternatives (LC-MS, IR, XRD) and provides a self-validating protocol for confirming reaction product identity and purity.

Strategic Comparison: NMR vs. The Field

Performance Matrix

The following table contrasts NMR with High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS), Infrared Spectroscopy (IR), and X-ray Crystallography (XRD).

FeatureNMR Spectroscopy LC-MS / HRMS FT-IR X-Ray Crystallography
Primary Output Connectivity, Stereochemistry, PurityMolecular Mass, FragmentationFunctional Groups3D Atomic Coordinates
Quantification Absolute (qNMR) ; no reference neededRelative; requires specific standardSemi-quantitativeN/A
Sample State Solution (mostly)Solution/GasSolid/Liquid/GasSolid (Single Crystal)
Sensitivity Low (mM range)High (fM - pM range) MediumLow (Crystal size dep.)
Isomer Differentiation Excellent (Regio- & Stereoisomers)Poor (often identical mass)Good for functional isomersGold Standard (Absolute config)
Destructive? No (Sample recoverable)YesNoNo
The "Isomer Problem": Where MS Fails and NMR Excels

Mass spectrometry often fails to distinguish between regioisomers (e.g., ortho- vs. meta- substitution) or stereoisomers (diastereomers) because they share identical Mass-to-Charge (m/z) ratios and often similar fragmentation patterns.

  • NMR Solution:

    • Scalar Coupling (

      
      ):  Distinguishes ortho (
      
      
      
      Hz) from meta (
      
      
      Hz) substitution patterns.
    • NOE (Nuclear Overhauser Effect): Proves spatial proximity (< 5 Å), distinguishing cis from trans alkene products or relative stereochemistry in cyclic systems.

The Validation Workflow

To validate a reaction product rigorously, one must move beyond simple "peak spotting." The following logic flow illustrates the decision-making process for structural confirmation.

Diagram: The Structural Validation Logic Flow

ValidationFlow Start Crude Reaction Product H1 1H NMR (Screening) Start->H1 PurityCheck Purity > 95%? H1->PurityCheck Purify Purification (Flash Chrom / Prep HPLC) PurityCheck->Purify No StructureCheck Structure Known? PurityCheck->StructureCheck Yes Purify->H1 FullChar Full Characterization (13C, COSY, HSQC, HMBC) StructureCheck->FullChar New Compound qNMR qNMR (Potency Assay) StructureCheck->qNMR Known Standard Stereo Stereochemistry Needed? FullChar->Stereo NOESY NOESY / ROESY Stereo->NOESY Yes Stereo->qNMR No NOESY->qNMR Final Validated Product qNMR->Final

Caption: A logical workflow for moving from crude reaction mixture to a validated, quantified product using NMR modalities.

Experimental Protocol: High-Fidelity Validation

This protocol ensures that your NMR data meets the stringent requirements for publication and regulatory filing (e.g., IND submissions).

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl

    
    , DMSO-
    
    
    
    ) where the product is fully soluble. Avoid solvents with peaks overlapping key product signals.
  • Concentration:

    • 1H / 2D: 5–10 mg in 600 µL.

    • 13C: 20–50 mg (to reduce scan time).

  • Tube Quality: Use high-precision 5mm NMR tubes (camber < 1 µm) to prevent shimming errors.

  • Filtration: Filter solution through a cotton plug or PTFE filter to remove particulates that cause line broadening.

Acquisition Parameters (The "Golden Rules" of qNMR)

For quantitative validation (qNMR), standard "quick" parameters are insufficient. You must adhere to these settings to ensure the signal area is directly proportional to molar concentration.

ParameterStandard SettingValidation/qNMR Setting Reasoning
Pulse Angle 30°90° Maximizes signal-to-noise (S/N) per scan.
Relaxation Delay (

)
1.0 sec5 ×

(typically 30–60s)
Ensures >99.3% magnetization recovery for accurate integration.
Acquisition Time (

)
2–3 sec> 3 sec Prevents truncation artifacts (wiggles) at peak base.
Spectral Width (

)
20 ppm20 ppm + 10% buffer Ensures accurate baseline definition.
Scans (

)
16Based on S/N > 150:1 Statistical precision requires high S/N.
Self-Validation Steps

Before accepting data, perform these checks:

  • Line Shape Test: The solvent peak (e.g., CHCl

    
    ) should be symmetric and sharp (linewidth at half-height < 1.0 Hz).
    
  • Phase Correction: Baseline must be flat. "Smiles" or "frowns" at the baseline indicate improper phasing, invalidating integration.

  • Integration Check: Calibrate the integral of a known moiety (e.g., a single methyl group) to exactly 3.00. Check if other clear signals match their expected proton count within ±2%.

Quantitative Analysis: qNMR vs. Chromatographic Purity

While HPLC reports "% Area," this can be misleading if impurities have different extinction coefficients (UV response). qNMR provides mass purity (weight/weight %).[1]

qNMR Workflow Diagram

qNMR_Workflow Sample Weigh Analyte (± 0.01 mg) Mix Dissolve & Mix (Homogeneous Solution) Sample->Mix IS Add Internal Standard (Traceable, e.g., Maleic Acid) IS->Mix Acquire Acquire 1H NMR (d1 > 5*T1) Mix->Acquire Process Process (Phase, Baseline Corr.) Acquire->Process Calc Calculate Purity (Equation 1) Process->Calc

Caption: The qNMR workflow for absolute purity determination using an internal standard.

Calculation

The purity (


) is calculated using the following equation:


  • 
     : Integrated area[2][3][4]
    
  • 
     : Number of protons (spins)[5]
    
  • 
     : Molar mass
    
  • 
     : Weighed mass[1]
    
  • 
     : Purity (decimal)
    

Data Presentation for Publication

When reporting NMR validation data, summarize the key signals in a structured table rather than just listing text strings.

Table 2: Example NMR Data Reporting (Compound X)

Position

(ppm)
Multiplicity

(Hz)
IntegralAssignment
27.85d (doublet)8.21.00Ar-H (ortho)
37.42dd (doublet of doublets)8.2, 2.11.02Ar-H (meta)
73.85s (singlet)-3.01O-CH

121.25t (triplet)7.03.05CH

-CH

Note: Always include the solvent used and the frequency of the spectrometer (e.g., 400 MHz, CDCl


) in the caption.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Link

  • Simmler, C., et al. (2014). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Biotechnology. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

Sources

comparative study of brominated versus chlorinated fluoropropanes

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: Brominated vs. Chlorinated Fluoropropanes in Synthesis

Executive Summary

In the synthesis of fluorinated pharmaceuticals and agrochemicals, the choice between brominated and chlorinated fluoropropane intermediates is a critical decision point that balances reactivity kinetics against atom economy and cost .[1][2]

  • Brominated Fluoropropanes (e.g., 1-bromo-3-fluoropropane) offer superior leaving group ability (

    
     vs. Cl), enabling milder reaction conditions and higher yields in nucleophilic substitutions.[1] They are the reagent of choice for installing fluoropropyl groups onto sensitive scaffolds (e.g., secondary amines, phenols) where thermal degradation is a risk.[2]
    
  • Chlorinated Fluoropropanes (e.g., 1-chloro-3-fluoropropane) are significantly more stable and cost-effective but often require "Finkelstein activation" (in situ conversion to iodide) or elevated temperatures to achieve comparable conversion rates.[1] They are preferred for robust, large-scale industrial processes where cost is the primary driver.[2]

Physicochemical Profile

The following table contrasts the fundamental properties of the two primary C3-fluorinated building blocks. Note the distinct difference in bond dissociation energy (BDE), which dictates the reactivity profile.[2]

Property1-Bromo-3-fluoropropane 1-Chloro-3-fluoropropane Implication for Synthesis
CAS Number 352-91-0462-38-4
Molecular Weight 140.98 g/mol 96.53 g/mol Chloro analog offers better atom economy.[1]
Boiling Point ~101 °C~70 °CChloro analog is more volatile; easier to remove excess but requires careful handling.[1][2]
Density 1.46 g/cm³1.06 g/cm³
C–X Bond Energy ~285 kJ/mol (C–Br)~327 kJ/mol (C–Cl)C–Br is weaker , facilitating faster cleavage.[1]
Leaving Group Ability Excellent (

)
Moderate (

)
Br allows for direct

; Cl often requires activation.[1]
Lithium Exchange Rapid, SelectiveSlow / InertBr is required for generating organolithium species.[1][2]

Mechanistic Reactivity Analysis

Nucleophilic Substitution ( ) Kinetics

The reaction rate of alkyl halides with nucleophiles follows the order I > Br > Cl >> F .[1][2]

  • Brominated Series: The C-Br bond length (1.94 Å) and lower BDE allow for rapid substitution by nucleophiles (amines, thiolates, alkoxides) at moderate temperatures (25–60°C).[1]

  • Chlorinated Series: The C-Cl bond (1.77 Å) is shorter and stronger.[1] Direct substitution often requires temperatures >80°C or polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.[1][2]

Metal-Halogen Exchange (Lithiation)

For installing a fluoropropyl group via nucleophilic attack by the carbon chain (e.g., adding to a ketone):

  • Bromides: React rapidly with

    
    -BuLi or 
    
    
    
    -BuLi at -78°C to form the organolithium species.[1]
  • Chlorides: Generally inert to lithium-halogen exchange under standard conditions; they typically undergo deprotonation (ortho-lithiation) or elimination rather than exchange.[1] Therefore, bromides are mandatory for organometallic pathways. [1]

Experimental Workflow: Synthesis of N-Fluoropropyl Drug Scaffold

Scenario: A medicinal chemist needs to alkylate a secondary amine pharmacophore (Drug-NH-R) with a 3-fluoropropyl chain.

Protocol A: The "Kinetic" Route (Bromide)

Best for: Small-scale, high-value intermediates, or thermally sensitive substrates.[1]

  • Dissolution: Dissolve 1.0 eq of Secondary Amine in MeCN (0.1 M).

  • Base Addition: Add 2.0 eq

    
     or DIPEA.[1][2]
    
  • Alkylation: Add 1.2 eq 1-bromo-3-fluoropropane dropwise at RT.

  • Reaction: Stir at 40°C for 4-6 hours. Monitor by LCMS.[1][2]

  • Workup: Filter salts, concentrate. Yields typically >90%.[1][2]

Protocol B: The "Finkelstein-Activated" Route (Chloride)

Best for: Large-scale manufacturing where reagent cost is critical.[1]

  • Dissolution: Dissolve 1.0 eq of Secondary Amine in DMF or Acetone (0.5 M).

  • Activation: Add 0.1 eq KI (Potassium Iodide) .[1][2] Mechanism: KI reacts with R-Cl to transiently form R-I (highly reactive), which then reacts with the amine, regenerating

    
    .
    
  • Base Addition: Add 2.5 eq

    
    .[1][2]
    
  • Alkylation: Add 1.5 eq 1-chloro-3-fluoropropane .

  • Reaction: Heat to reflux (Acetone) or 90°C (DMF) for 12-18 hours.

  • Workup: Aqueous wash required to remove DMF/salts.[1][2]

Visualizing the Reaction Pathways

The following diagram illustrates the divergent pathways based on the halogen choice.

ReactionPathways Substrate Drug Scaffold (Sec. Amine) DirectSN2 Direct SN2 (Fast, 40°C) Substrate->DirectSN2 SlowSN2 Slow SN2 (>80°C) Substrate->SlowSN2 Product Target Product (N-Fluoropropyl) BromoReagent 1-Bromo-3-fluoropropane BromoReagent->DirectSN2 DirectSN2->Product High Yield ChloroReagent 1-chloro-3-fluoropropane Finkelstein Cat. KI (Finkelstein) Activation ChloroReagent->Finkelstein Intermediate Transient Iodo-Intermediate Intermediate->SlowSN2 Rapid Reaction Finkelstein->Intermediate In Situ SlowSN2->Product Cost Effective

Caption: Comparison of direct alkylation (Bromo) vs. catalytic activation (Chloro) pathways.

Environmental & Regulatory Considerations

  • Ozone Depletion Potential (ODP):

    • Brominated compounds (HBFCs) generally have a higher ODP than their chlorinated counterparts (HCFCs) because bromine is more efficient at destroying stratospheric ozone.[1][2] Consequently, many HBFCs are strictly regulated under the Montreal Protocol.[2]

    • Chlorinated compounds (HCFCs) have lower ODPs but are still being phased out.[1][2]

  • Process Safety:

    • 1-bromo-3-fluoropropane is less volatile (BP 101°C) than 1-chloro-3-fluoropropane (BP ~70°C), reducing inhalation risks during open handling, though both should be handled in fume hoods due to alkylating potential.

References

  • Bond Dissociation Energies: "Bond Dissociation Energies of Organic Molecules." Acc.[1][2][3] Chem. Res. 2003, 36, 255-263.[1] Link[1]

  • Nucleophilic Substitution Kinetics: "Relative Rates of SN2 Reactions of Alkyl Halides." Master Organic Chemistry. Link

  • Lithium-Halogen Exchange: "The Lithium–Halogen Exchange Reaction in Process Chemistry." Org.[1][2][4] Process Res. Dev. 2014. Link[1]

  • Finkelstein Reaction: "Halogen Exchange Reactions (Finkelstein Reaction)." Organic Chemistry Portal. Link

  • Physical Properties (1-Bromo-3-fluoropropane): PubChem Compound Summary for CID 61109. Link[1]

Sources

Assessing Regioselectivity in Additions Yielding 2,3-Dibromo-1,1,2-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the assessment of regioselectivity in the synthesis of 2,3-Dibromo-1,1,2-trifluoropropane (DBTFP) . Given that DBTFP is a saturated haloalkane (


), the "addition"  refers to the hydrobromination  or bromination  of its unsaturated precursors (e.g., 3-bromo-1,1,2-trifluoropropene or 2,3,3-trifluoropropene).

This document serves as a technical comparison guide for researchers needing to quantify and control regiochemical outcomes in these fluorinated systems.

A Comparative Guide for Process Chemists and Fluorine Scientists

Part 1: The Regioselectivity Challenge

In the synthesis of 2,3-Dibromo-1,1,2-trifluoropropane (DBTFP), the core challenge lies in directing the addition of hydrogen bromide (HBr) or bromine (


) across the fluoroalkene double bond. Due to the strong electron-withdrawing nature of fluorine, the polarization of the double bond is inverted compared to non-fluorinated alkenes, often making standard Markovnikov predictions unreliable.

The Target Molecule:

  • IUPAC Name: 2,3-Dibromo-1,1,2-trifluoropropane[1]

  • Structure:

    
    
    
  • Key Precursor: 3-Bromo-1,1,2-trifluoropropene (

    
    )
    

The Regiochemical Conflict: When adding HBr to 3-Bromo-1,1,2-trifluoropropene, two distinct pathways exist:

  • Pathway A (Target): H adds to

    
     (
    
    
    
    ), Br adds to
    
    
    (
    
    
    ).
    • Product:2,3-Dibromo-1,1,2-trifluoropropane (

      
      )
      
  • Pathway B (Impurity): Br adds to

    
     (
    
    
    
    ), H adds to
    
    
    (
    
    
    ).
    • Product:1,3-Dibromo-1,1,2-trifluoropropane (

      
      )
      

Distinguishing these isomers is critical as they possess similar boiling points but vastly different reactivities in downstream applications (e.g., polymerization or dehydrohalogenation).

Part 2: Comparative Assessment of Analytical Methods

To accurately assess regioselectivity, you must choose an analytical method capable of resolving the subtle electronic environments of the fluorine nuclei.

Method 1:

NMR Spectroscopy (The Gold Standard)

Verdict: Superior for structural confirmation and quantitative ratio assessment.

  • Mechanism: Exploits the high sensitivity of

    
     chemical shifts to the proximity of bromine vs. hydrogen.
    
  • Diagnostic Signals:

    • Target (

      
      ): 
      
      • The

        
         group appears as a distinct doublet of doublets (coupling with H and F) in the -120 to -130 ppm  range.
        
      • The

        
         fluorine appears downfield due to the deshielding effect of Br.
        
    • Isomer (

      
      ): 
      
      • The

        
         group shifts significantly downfield (-60 to -70 ppm ) compared to 
        
        
        
        . This >50 ppm shift difference makes quantification unambiguous.
  • Pros: Non-destructive, quantitative integration, no derivatization required.

  • Cons: Requires high-field instrument; relaxation times must be optimized for accurate integration.

Method 2: GC-MS (Gas Chromatography - Mass Spectrometry)

Verdict: Best for trace impurity detection and reaction monitoring.

  • Mechanism: Separates isomers based on boiling point/polarity and identifies them via fragmentation patterns.

  • Diagnostic Fragments:

    • Target: Loss of

      
       radical (
      
      
      
      ) is a dominant pathway.
    • Isomer: Loss of

      
       (
      
      
      
      ) is characteristic if Br is terminal on the fluorinated end.
  • Pros: High sensitivity (ppm level), amenable to automation.

  • Cons: Isomers often have very similar retention times on standard non-polar columns (e.g., DB-5). Requires specialized fluorocarbon-specific columns (e.g., DB-VRX or RT-Q-Bond) for baseline resolution.

Method 3:

NMR Spectroscopy

Verdict: Secondary validation tool.

  • Mechanism: Analyzes proton coupling constants (

    
     vs 
    
    
    
    ).
  • Diagnostic Signals:

    • Target: The proton on

      
       (
      
      
      
      ) shows a characteristic geminal coupling constant (
      
      
      Hz).
    • Isomer: The proton on

      
       (
      
      
      
      ) shows a complex multiplet due to vicinal coupling with
      
      
      and
      
      
      .
  • Pros: Accessible in most labs.

  • Cons: Spectra can be crowded; overlap with solvent peaks or other impurities is common.

Part 3: Experimental Protocol for Regioselectivity Assessment

Objective: Synthesize and quantify the regioselective formation of DBTFP via radical-mediated hydrobromination.

Protocol:

  • Setup: Charge a high-pressure Hastelloy autoclave with 3-bromo-1,1,2-trifluoropropene (1.0 equiv) and a radical initiator (e.g., AIBN or Benzoyl Peroxide, 1-2 mol%).

    • Note: Radical conditions favor Anti-Markovnikov addition, which typically directs Br to the less substituted/more electron-rich position, though fluorine effects complicate this rule.

  • Reagent Addition: Cool the vessel to -78°C and condense anhydrous HBr (1.2 equiv).

  • Reaction: Seal and heat to 60-80°C for 4-6 hours.

  • Workup: Vent excess HBr into a caustic scrubber. Wash the organic layer with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Assessment (Self-Validating Step):

    • Take a 50

      
      L aliquot of the crude mixture.
      
    • Dissolve in

      
       with a known amount of internal standard (e.g., 
      
      
      
      -trifluorotoluene).
    • Run

      
       NMR:  Integrate the signal at -125 ppm (
      
      
      
      , Target) vs -65 ppm (
      
      
      , Isomer).
    • Calculation:

      
      .
      
Part 4: Mechanistic Pathways & Visualization

The following diagram illustrates the divergent pathways determined by the reaction conditions (Ionic vs. Radical) and the resulting regiochemical outcomes.

RegioselectivityPathways Precursor 3-Bromo-1,1,2-trifluoropropene (CF2=CF-CH2Br) Condition_Ionic Ionic Conditions (Lewis Acid / Dark) Precursor->Condition_Ionic Condition_Radical Radical Conditions (AIBN / hv) Precursor->Condition_Radical TS_Carbocation Transition State: Carbocation Stabilization Condition_Ionic->TS_Carbocation + HBr TS_Radical Transition State: Radical Stability Condition_Radical->TS_Radical + HBr Product_Target Target: 2,3-Dibromo-1,1,2-trifluoropropane (CF2H-CFBr-CH2Br) TS_Carbocation->Product_Target Minor Product_Isomer Isomer: 1,3-Dibromo-1,1,2-trifluoropropane (CF2Br-CFH-CH2Br) TS_Carbocation->Product_Isomer Major (Markovnikov) TS_Radical->Product_Target Major (Anti-Markovnikov) TS_Radical->Product_Isomer Minor

Caption: Divergent regiochemical pathways in the hydrobromination of 3-bromo-1,1,2-trifluoropropene. Radical conditions generally favor the formation of the 2,3-dibromo target.

Part 5: Data Summary
FeatureTarget: 2,3-Dibromo-1,1,2-trifluoropropaneIsomer: 1,3-Dibromo-1,1,2-trifluoropropane
Structure


Formation Condition Radical Addition (Anti-Markovnikov)Ionic Addition (Markovnikov)

NMR (

)

ppm

ppm

NMR (Key Signal)

(Doublet of Doublets)

(Multiplet)
Boiling Point

C

C
References
  • National Center for Biotechnology Information. (2025). 2,3-Dibromo-1,1,2-trifluoropropane (Compound Summary). PubChem.[2][3] [Link]

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (General reference for fluoroalkene reactivity and NMR shifts).
  • Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.

Sources

Technical Guide: 2,3-Dibromo-1,1,2-trifluoropropane in Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,3-Dibromo-1,1,2-trifluoropropane (CAS 1309602-74-1), a specialized fluorinated building block.[1] It distinguishes this compound from its more common isomer (2,3-dibromo-1,1,1-trifluoropropane) and evaluates its utility in synthetic medicinal chemistry for introducing specific fluorinated motifs.[1]

Executive Summary & Chemical Identity[1][2][3]

2,3-Dibromo-1,1,2-trifluoropropane is a halogenated aliphatic intermediate used primarily as a feedstock for synthesizing fluorinated alkenes and introducing the difluoromethyl (


)  and fluorovinyl  moieties into bioactive scaffolds.[1]

Unlike its widely used isomer (2,3-dibromo-1,1,1-trifluoropropane, the precursor to the fire suppressant 2-BTP), the 1,1,2-isomer offers a unique substitution pattern (


) that enables the construction of distinct pharmacophores.

Regulatory Alert: This compound is classified as a Hydrobromofluorocarbon (HBFC) .[1] Under the Montreal Protocol, it is a Class I Ozone Depleting Substance.[1][2] Its use is strictly regulated and generally limited to non-emissive industrial feedstock applications (e.g., intermediate in drug synthesis) or laboratory research.[1]

Chemical Identity Matrix
PropertySpecification
Chemical Name 2,3-Dibromo-1,1,2-trifluoropropane
CAS Number 1309602-74-1
Molecular Formula

Structure

Molecular Weight 255.86 g/mol
Physical State Colorless to pale yellow liquid
Key Moiety Difluoromethyl (

) / Vicinal Dibromide

Comparative Analysis: Isomers & Alternatives

In drug development, the choice of fluorinated building block dictates the final electronic and steric profile of the molecule.[1] The table below compares the 1,1,2-isomer with its primary alternatives.

Performance Comparison Guide
Feature2,3-Dibromo-1,1,2-trifluoropropane 2,3-Dibromo-1,1,1-trifluoropropane Difluoroacetic Anhydride
Target Moiety Internal fluoro-alkenes, ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

adjacent to chiral centers
Terminal

groups, 2-bromo-3,3,3-trifluoropropene
Acylation to form

Reactivity Profile High: Vicinal dibromide allows selective elimination or substitution.[1]Moderate: Primary use is dehydrobromination to 2-BTP.[1]High: Electrophilic acylation.[1]
Selectivity Regioselective Elimination: Can form 1,1,2-trifluoro- or 2,3,3-trifluoro- alkenes depending on base.[1]Fixed: Predominantly forms 3,3,3-trifluoropropene derivatives.[1][3]N/A: Simple functional group transfer.
Regulatory Status Strict (HBFC): Feedstock use only.[1]Strict (HBFC): Feedstock use only.Open: General chemical.
Cost/Availability High/Niche: Custom synthesis often required.[1]Moderate: Industrial scale (fire suppressant precursor).[1]Low: Commodity chemical.[1]
Decision Logic: When to Use the 1,1,2-Isomer
  • Choose 1,1,2- if your target molecule requires a difluoromethyl group attached to a functionalized carbon chain, or if you are synthesizing fluorinated dienes .[1]

  • Choose 1,1,1- if you need a terminal trifluoromethyl (

    
    )  group.[1]
    

Synthetic Utility & Reaction Pathways[7][8][9][10][11]

The primary value of 2,3-dibromo-1,1,2-trifluoropropane lies in its ability to undergo controlled dehydrobromination and nucleophilic substitution .[1]

Mechanism: Regioselective Elimination

The presence of fluorine atoms on C1 and C2 creates an electronic bias that dictates elimination products.[1]

  • Pathway A (Thermodynamic): Elimination of HBr to form the internal alkene.[1]

  • Pathway B (Kinetic): Elimination to form the terminal alkene.[1]

ReactionPathway Start 2,3-Dibromo-1,1,2-trifluoropropane (CHF2-CFBr-CH2Br) Base1 Strong Base (DBU/t-BuOK) Kinetic Control Start->Base1 -HBr Base2 Weak Base (Et3N) Thermodynamic Control Start->Base2 -HBr ProdB 1,1,2-Trifluoropropadiene (Double Elimination) Base1->ProdB Excess Base ProdA 2-Bromo-3,3-difluoroallyl derivative (Retention of Br) Base2->ProdA Controlled Cond. Target Fluorinated Drug Scaffold (e.g., Enzyme Inhibitor) ProdA->Target Pd-Catalyzed Coupling ProdB->Target Cycloaddition

Figure 1: Divergent reaction pathways for 2,3-dibromo-1,1,2-trifluoropropane controlled by base selection.

Experimental Protocol: Controlled Dehydrobromination

Objective: Selective synthesis of 2-bromo-3,3-difluoroprop-1-ene intermediate. Safety Note: Perform all operations in a fume hood. This compound is an ozone-depleting substance; use a closed system with a scrubber.[1]

Materials
  • Substrate: 2,3-Dibromo-1,1,2-trifluoropropane (1.0 eq)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Quench: 1M HCl

Step-by-Step Workflow
  • Setup: Charge a flame-dried 3-neck flask with 2,3-dibromo-1,1,2-trifluoropropane and DCM (0.5 M concentration) under Argon atmosphere.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality: Low temperature favors kinetic deprotonation and prevents polymerization of the sensitive fluoro-alkene product.[1]

  • Addition: Add DBU dropwise over 20 minutes. Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C over 1 hour. Monitor by ¹⁹F NMR (look for the disappearance of the

    
     doublet at -120 to -130 ppm).[1]
    
  • Workup: Quench with cold 1M HCl. Separate organic layer, dry over MgSO₄, and concentrate carefully (product is volatile).[1]

  • Validation: ¹⁹F NMR should show distinct vinylic fluorine signals (typically -90 to -110 ppm range).[1]

Critical Quality Attributes (Data Summary)

When sourcing or synthesizing this material, the following specifications are critical for reproducible downstream chemistry.

AttributeAcceptance CriteriaMethod
Purity (GC) > 98.0%FID Detector
Isomeric Purity > 99.5% (Must be free of 1,1,1-isomer)¹⁹F NMR
Water Content < 0.05%Karl Fischer
Acidity < 10 ppm (as HBr)Titration
Stability Data
  • Thermal: Stable up to 150°C in the absence of metals.[1]

  • Light: Sensitive to UV (C-Br bond photolysis).[1] Store in amber glass.

  • Hydrolysis: Slow hydrolysis in water; rapid in alkaline aqueous media.[1]

References

  • United Nations Environment Programme (UNEP). Montreal Protocol on Substances that Deplete the Ozone Layer: 2022 Assessment Report.[1] (Lists HBFCs and controlled substances). [Link][1]

  • PubChem. 2,3-Dibromo-1,1,2-trifluoropropane (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Wang, J., et al. Fluorinated Building Blocks in Drug Discovery: New Strategies and Applications.[1] Chemical Reviews, 2014.[1] (General reference for fluoro-alkene synthesis strategies). [Link]

  • Raytheon Technologies. Restricted Materials List (RML) - Class I Ozone Depleting Substances.[1] (Confirms "Prohibited Military" and "Class I ODS" status for CAS 1309602-74-1).[1] [Link][1]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2,3-Dibromo-1,1,2-trifluoropropane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 2,3-Dibromo-1,1,2-trifluoropropane , structured for researchers and safety officers.

Executive Summary & Chemical Identification

2,3-Dibromo-1,1,2-trifluoropropane is a polyhalogenated aliphatic hydrocarbon. Unlike standard organic solvents, its disposal requires strict adherence to protocols designed to prevent toxic by-product formation (such as dioxins or hydrofluoric acid) during thermal destruction.

  • Chemical Name: 2,3-Dibromo-1,1,2-trifluoropropane[1][2][3][4]

  • CAS Number: 1309602-74-1 (Note: Isomeric analogs such as 2,3-Dibromo-1,1,1-trifluoropropane [CAS 431-21-0] share similar disposal profiles).

  • Waste Classification: Halogenated Organic Solvent / Non-RCRA Listed (unless mixed with listed solvents), but chemically hazardous.

  • Primary Disposal Method: High-Temperature Incineration (>1,100°C) with Flue Gas Scrubbing.

Critical Hazards & Pre-Disposal Stabilization

Before removing waste from the fume hood, you must stabilize the chemical environment. This molecule contains both bromine and fluorine, making it susceptible to specific reactivity hazards that can compromise waste containers.

reactivity Matrix: What NOT to Mix
Incompatible ClassRepresentative ChemicalsRisk Mechanism
Strong Bases NaOH, KOH, Alkoxides, AminesDehydrohalogenation: Strong bases can strip HBr or HF from the molecule, generating toxic/flammable fluoro-bromo-alkenes or alkynes.
Active Metals Sodium, Lithium, Magnesium, Aluminum powderWurtz-type Coupling / Explosion: Halocarbons can react violently with active metals, potentially causing run-away exothermic reactions.
Strong Oxidizers Perchlorates, PermanganatesGas Evolution: Potential for formation of carbonyl halides (e.g., Carbonyl Fluoride, COF₂).
Stabilization Protocol
  • pH Check: Ensure the waste stream is Neutral (pH 6-8) or slightly Acidic. Never add this chemical to a "Basic Waste" container.

  • Quenching: If the material was used in a reaction with active metals, quench all metal residues before adding the halogenated solvent to the waste drum.

Waste Collection & Packaging Workflow

The following workflow ensures the integrity of the waste stream from bench to pickup.

Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Glass (Amber).

  • Forbidden: Metal cans (specifically Aluminum or Zinc-lined) due to the risk of metal-catalyzed dehalogenation over time.

  • Venting: Use a vented cap if the waste contains traces of volatile reactants, but standard halogenated waste generally requires a sealed, vapor-tight cap to prevent fugitive emissions.

Labeling Requirements

The label must explicitly state:

  • "HAZARDOUS WASTE - HALOGENATED SOLVENT"

  • Chemical Components: "2,3-Dibromo-1,1,2-trifluoropropane" (Do not use abbreviations).

  • Hazard Warnings: "Toxic," "Irritant," "Ozone Depleting Substance (Potential)."

Visualized Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 2,3-Dibromo-1,1,2-trifluoropropane CheckMix Is it mixed with other chemicals? Start->CheckMix CheckBase Are Strong Bases (NaOH, KOH) present? CheckMix->CheckBase Yes Segregate Segregate into 'Halogenated Waste' Stream CheckMix->Segregate No (Pure) Neutralize Neutralize pH to 6-8 (Use dilute acid) CheckBase->Neutralize Yes CheckBase->Segregate No Neutralize->Segregate Container Transfer to HDPE/Glass Container (No Aluminum) Segregate->Container Label Label: 'Halogenated Solvent' List specific components Container->Label Storage Store in Secondary Containment (Cool, Dry, Ventilated) Label->Storage Pickup Professional Disposal: High-Temp Incineration Storage->Pickup

Figure 1: Decision logic for segregating and packaging halogenated waste to prevent incompatibility incidents.

Professional Disposal Specifications

As a researcher, your responsibility ends at the waste pickup. However, understanding the downstream process ensures you classify the waste correctly.

Incineration Requirements

This compound cannot be disposed of via standard fuel blending or low-temperature incineration.

  • Temperature: Must be incinerated at >1,100°C (2,000°F) for at least 2 seconds residence time.

  • Reasoning: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry. Low-temperature burning may result in incomplete combustion, releasing PFIB (Perfluoroisobutene) or other highly toxic pyrolysis products.

  • Scrubbing: The facility must have wet scrubbers (Caustic Soda) to neutralize the Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) acid gases generated during combustion.

Emergency Spill Response (Disposal Context)

If a spill occurs, the cleanup material becomes hazardous waste.

  • Evacuate & Ventilate: Halogenated vapors are heavy and can displace oxygen in low-lying areas.

  • PPE: Wear Butyl Rubber or Silver Shield® gloves (Nitrile provides only splash protection for halogenated alkanes).

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use sawdust (fire hazard with oxidizers).

  • Disposal: Bag the absorbent in a heavy-duty hazardous waste bag, label as "Debris contaminated with 2,3-Dibromo-1,1,2-trifluoropropane," and place in the Halogenated Waste stream.

References

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Version 4.0). (2020).[5] Retrieved from [Link]

  • PubChem. 2,3-Dibromo-1,1,1-trifluoropropane (Isomer Analog) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. Hazardous Waste Combustors (HWC) MACT Standards. Retrieved from [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dibromo-1,1,2-trifluoropropane
Reactant of Route 2
Reactant of Route 2
2,3-Dibromo-1,1,2-trifluoropropane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.